3-(Furan-3-yl)propanoic acid
Description
The exact mass of the compound 3-(Furan-3-yl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Furan-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Furan-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(furan-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-7(9)2-1-6-3-4-10-5-6/h3-5H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRXJNFEKDNZEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70536285 | |
| Record name | 3-(Furan-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90048-04-7 | |
| Record name | 3-(Furan-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(furan-3-yl)propanoic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Furan-3-yl)propanoic acid chemical properties
An In-depth Technical Guide to 3-(Furan-3-yl)propanoic Acid: Properties, Synthesis, and Applications
Introduction
The furan scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and its presence in numerous bioactive natural products.[1] Furan-containing compounds exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-cancer effects.[1] As such, functionalized furan derivatives are critical building blocks for the synthesis of novel chemical entities. This guide focuses on 3-(Furan-3-yl)propanoic acid, a bifunctional molecule incorporating both the aromatic furan heterocycle and a carboxylic acid moiety. This combination makes it a versatile intermediate for introducing the furan-3-ylpropyl pharmacophore into larger, more complex molecules, a strategy of significant interest in drug development.[2] This document provides a detailed examination of its chemical properties, spectroscopic signature, synthesis, reactivity, and potential applications for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
3-(Furan-3-yl)propanoic acid possesses a five-membered aromatic furan ring connected via its C3 position to a three-carbon propanoic acid chain. This structure provides two key points for chemical modification: the furan ring, which can undergo electrophilic substitution, and the carboxylic acid group, which is amenable to a wide range of derivatization reactions.
The chemical structure can be visualized as follows:
Caption: Chemical structure of 3-(Furan-3-yl)propanoic acid.
A summary of its key identifiers and computed physicochemical properties is provided in the table below.[3]
| Property | Value | Source |
| IUPAC Name | 3-(furan-3-yl)propanoic acid | PubChem[3] |
| CAS Number | 90048-04-7 | PubChem[3] |
| Molecular Formula | C₇H₈O₃ | PubChem[3] |
| Molecular Weight | 140.14 g/mol | PubChem[3] |
| Monoisotopic Mass | 140.047344113 Da | PubChem[3] |
| SMILES | C1=COC=C1CCC(=O)O | PubChem[3] |
| InChIKey | SPRXJNFEKDNZEI-UHFFFAOYSA-N | PubChem[3] |
| XLogP3 | 0.7 | PubChem[3] |
| H-Bond Donor Count | 1 | PubChem[3] |
| H-Bond Acceptor Count | 3 | PubChem[3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of 3-(Furan-3-yl)propanoic acid. Based on its structure, the following spectral characteristics are expected.
¹H NMR Spectroscopy
The proton NMR spectrum will provide distinct signals for the furan ring protons and the propanoic acid chain protons. The expected chemical shifts (in ppm, relative to TMS) and splitting patterns are outlined below.[4]
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H |
| Furan H2/H5 | ~7.4 | Multiplet | 2H |
| Furan H4 | ~6.4 | Multiplet | 1H |
| α-CH₂ (-CH₂-COOH) | ~2.8 | Triplet | 2H |
| β-CH₂ (Furan-CH₂-) | ~2.6 | Triplet | 2H |
Rationale: The carboxylic acid proton is highly deshielded and often appears as a broad singlet. The furan protons are in the aromatic region, with distinct shifts due to their positions relative to the oxygen atom and the alkyl substituent. The methylene groups of the propanoic acid chain will appear as triplets due to coupling with each other.[4]
¹³C NMR Spectroscopy
The carbon NMR spectrum will show seven distinct signals corresponding to each carbon atom in the molecule.[5]
| Carbon | Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | 175 - 180 |
| Furan C 2/C5 | 140 - 145 |
| Furan C 4 | 110 - 115 |
| Furan C 3 (substituted) | 120 - 125 |
| α-C H₂ (-C H₂-COOH) | 30 - 35 |
| β-C H₂ (Furan-C H₂-) | 20 - 25 |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups.[6]
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C-O Stretch (Furan & Acid): Peaks in the 1000-1300 cm⁻¹ region.
-
C-H Stretch (Aromatic/Aliphatic): Peaks just above and below 3000 cm⁻¹, respectively.
Mass Spectrometry
In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z = 140. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the propanoic chain.[3][7]
Synthesis and Reactivity
Synthetic Approaches
While specific literature on the synthesis of 3-(Furan-3-yl)propanoic acid is sparse, a plausible and robust synthetic route can be designed based on established organic chemistry principles. A common strategy involves the hydrogenation of a corresponding unsaturated precursor, such as 3-(Furan-3-yl)propenoic acid.
Caption: A plausible two-step synthesis workflow for 3-(Furan-3-yl)propanoic acid.
Experimental Protocol: Synthesis via Knoevenagel Condensation and Hydrogenation
This protocol is adapted from general procedures for similar compounds.[5]
Step 1: Synthesis of 3-(Furan-3-yl)propenoic acid
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 3-furaldehyde (1 equivalent) and malonic acid (1.1 equivalents).
-
Solvent/Catalyst: Add pyridine as the solvent and a catalytic amount of piperidine (0.1 equivalents).
-
Causality: Pyridine serves as a basic solvent, while piperidine is the catalyst that facilitates the Knoevenagel condensation between the aldehyde and the active methylene group of malonic acid.
-
-
Reaction: Heat the mixture to reflux (approx. 115°C) for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: After cooling, pour the reaction mixture into water and acidify with HCl until the pH is ~5-6. The product will precipitate out of the solution.
-
Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum. The crude product can be recrystallized from an appropriate solvent (e.g., ethanol/water) to yield pure 3-(Furan-3-yl)propenoic acid.
Step 2: Hydrogenation to 3-(Furan-3-yl)propanoic acid
-
Setup: In a hydrogenation vessel, dissolve the 3-(Furan-3-yl)propenoic acid from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Causality: Pd/C is a highly effective heterogeneous catalyst for the reduction of carbon-carbon double bonds without typically affecting the aromatic furan ring under mild conditions.
-
-
Reaction: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., balloon or Parr hydrogenator) while stirring vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Evaporate the solvent under reduced pressure to yield the final product, 3-(Furan-3-yl)propanoic acid.
Chemical Reactivity
The reactivity of 3-(Furan-3-yl)propanoic acid is dominated by its two functional groups:
-
Carboxylic Acid Group: This group can undergo standard transformations such as esterification (with alcohols under acidic conditions), amide formation (via an activated intermediate like an acyl chloride or with coupling reagents like EDC/HOBt), and reduction to the corresponding alcohol (using strong reducing agents like LiAlH₄).
-
Furan Ring: The furan ring is an electron-rich aromatic system prone to electrophilic aromatic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts acylation are possible, although the conditions must be carefully controlled to avoid polymerization or ring-opening, which furan is susceptible to under strong acidic conditions.[8] The directing effects of the alkyl substituent at the 3-position will influence the regioselectivity of these reactions.
Applications in Drug Discovery and Medicinal Chemistry
The furan motif is a privileged structure in drug design.[2] 3-(Furan-3-yl)propanoic acid serves as a valuable building block to incorporate this scaffold into drug candidates.
-
Scaffold for Bioactive Molecules: The propanoic acid "linker" provides a convenient attachment point to connect the furan ring to other pharmacophores or molecular backbones. This is a common strategy for exploring structure-activity relationships (SAR).
-
Antimicrobial Agents: Many furan-containing compounds have demonstrated significant antimicrobial properties.[9] For instance, derivatives of the related 3-aryl-3-(furan-2-yl)propanoic acid have shown good activity against Candida albicans, Escherichia coli, and Staphylococcus aureus.[5][8] This suggests that novel derivatives of the 3-yl isomer could also possess potent antimicrobial effects.
-
Anticancer Research: Furan-based structures have been investigated for their cytotoxic effects against various cancer cell lines.[10] The ability to easily derivatize the carboxylic acid group of 3-(Furan-3-yl)propanoic acid allows for the synthesis of libraries of amides and esters for screening as potential anticancer agents.
-
Metabolic Stability: The furan ring can influence the metabolic profile of a drug molecule. Its incorporation can modulate properties like lipophilicity and interaction with metabolic enzymes such as cytochrome P450s.
Safety and Handling
According to the Globally Harmonized System (GHS) classification, 3-(Furan-3-yl)propanoic acid presents several hazards.[3]
-
GHS Hazard Statements:
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations. Avoid generating dust.[11]
Conclusion
3-(Furan-3-yl)propanoic acid is a versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its combination of a reactive carboxylic acid handle and a biologically relevant furan scaffold makes it an attractive starting material for the synthesis of novel compounds. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity is crucial for its effective utilization in research and development. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the importance of well-characterized building blocks like 3-(Furan-3-yl)propanoic acid will undoubtedly increase.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13310353, 3-(Furan-3-yl)propanoic acid. Available from: [Link]
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Vasilyev, A.V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available from: [Link]
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ResearchGate. Starting 3-(furan-2-yl)propenoic acid derivatives 1a–i used in this study. Available from: [Link]
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ResearchGate. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]
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PubChemLite. 3-(furan-3-yl)propanoic acid (C7H8O3). Available from: [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet - Propionic Acid. Available from: [Link]
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MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]
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ChemBK. 2-Amino-3-(furan-2-yl)propanoic acid. (2024). Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 15, 3-Amino-3-(furan-2-yl)propanoic acid. Available from: [Link]
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Carl ROTH. Safety Data Sheet: Propionic acid. Available from: [Link]
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Furan: A Promising Scaffold for Biological Activity. Available from: [Link]
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MDPI. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). Available from: [Link]
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Infrared Spectral Studies of Propanoic Acid in Various Solvents. Available from: [Link]
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Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. Available from: [Link]
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A Comprehensive Technical Guide to 3-(Furan-3-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Furan-3-yl)propanoic acid is a carboxylated heterocyclic compound that holds significance as a versatile building block in organic synthesis and medicinal chemistry. Its unique structural motif, featuring a furan ring connected to a propanoic acid side chain, makes it a valuable precursor for the synthesis of more complex molecules with potential biological activities. This guide provides an in-depth overview of its fundamental properties, synthesis, and potential applications, tailored for professionals in the fields of chemical research and drug development.
Core Molecular Attributes
The foundational characteristics of 3-(Furan-3-yl)propanoic acid are pivotal for its application in synthetic chemistry. These properties dictate its reactivity, solubility, and suitability for various experimental conditions.
Molecular Formula and Weight
The empirical and molecular formula for 3-(Furan-3-yl)propanoic acid is C₇H₈O₃ .[1] This composition gives it a molecular weight of 140.14 g/mol .[1]
Chemical Structure and Nomenclature
The structure consists of a furan ring substituted at the 3-position with a propanoic acid chain.
Systematic (IUPAC) Name: 3-(furan-3-yl)propanoic acid
Common Synonyms:
-
3-(3-Furyl)propanoic acid
-
3-Furanpropanoic acid
CAS Number: 90048-04-7[1]
Physicochemical and Computed Properties
A comprehensive understanding of the physicochemical properties of 3-(Furan-3-yl)propanoic acid is essential for its handling, storage, and application in experimental settings. The following table summarizes key computed and, where available, experimental data.
| Property | Value | Source |
| Molecular Weight | 140.14 g/mol | PubChem[1] |
| Molecular Formula | C₇H₈O₃ | PubChem[1] |
| XLogP3-AA | 0.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 140.047344113 Da | PubChem[1] |
| Topological Polar Surface Area | 50.4 Ų | PubChem[1] |
| Complexity | 122 | PubChem[1] |
Synthesis and Reactivity
The synthesis of furan-containing carboxylic acids is a topic of significant interest in organic chemistry. While specific, detailed synthetic protocols for 3-(Furan-3-yl)propanoic acid are not as commonly documented as for its 2-yl isomer, general synthetic strategies for related compounds can be adapted. A plausible synthetic route could involve the hydrocarboxylation of a suitable furan-containing precursor or the oxidation of a corresponding alcohol or aldehyde.
For the closely related 3-(Furan-2-yl)propanoic acid , a common synthetic approach involves the reaction of furfural with acetyl CoA.[2] Another well-documented method is the hydroarylation of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid like triflic acid (TfOH).[3][4] This reaction proceeds through the formation of a reactive electrophilic species.[3][4]
Generalized Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of a 3-aryl-3-(furan-2-yl)propanoic acid derivative, which highlights the principles that could be applied to the synthesis of related furan propanoic acids.
Caption: Conceptual synthesis of a 3-aryl-3-(furan-2-yl)propanoic acid derivative.
Applications in Research and Drug Development
Furan-containing compounds are prevalent in numerous pharmaceuticals and biologically active molecules. The furan ring can act as a bioisostere for other aromatic systems and can participate in various biological interactions.
While specific applications of 3-(Furan-3-yl)propanoic acid are still an emerging area of research, its structural features suggest its potential utility in several areas:
-
Scaffold for Novel Therapeutics: The furan nucleus is a key component of several approved drugs. 3-(Furan-3-yl)propanoic acid can serve as a starting material for the synthesis of novel drug candidates. The carboxylic acid moiety provides a convenient handle for further chemical modifications, such as amidation or esterification, to generate libraries of compounds for biological screening.
-
Intermediate in Natural Product Synthesis: Many natural products contain furan rings. This compound could be a crucial intermediate in the total synthesis of such complex molecules.
-
Antimicrobial Research: Derivatives of furan propanoic acids have demonstrated antimicrobial activity. For instance, some 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown efficacy against yeast-like fungi such as Candida albicans, as well as bacteria like Escherichia coli and Staphylococcus aureus.[3][4]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-(Furan-3-yl)propanoic acid is associated with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
3-(Furan-3-yl)propanoic acid is a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. Its well-defined molecular structure and reactive functional groups make it an attractive building block for the creation of novel molecules with diverse applications. Further research into its synthesis and utility is likely to uncover new opportunities in drug discovery and materials science.
References
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Kalyagin, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4586. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 13310353, 3-(Furan-3-yl)propanoic acid. Retrieved from [Link]
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Kalyagin, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. [Link]
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A Technical Guide to the Spectral Analysis of 3-(Furan-3-yl)propanoic Acid
Introduction: Elucidating the Molecular Architecture
3-(Furan-3-yl)propanoic acid is a heterocyclic compound of interest in synthetic chemistry and drug discovery due to the presence of the furan moiety, a key structural alert in many biologically active molecules. Its chemical properties are defined by the interplay between the aromatic furan ring and the carboxylic acid functional group, connected by a flexible three-carbon chain. A precise understanding of its molecular structure is paramount for its application and further development. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and validate the structure of 3-(Furan-3-yl)propanoic acid. We will delve into the interpretation of these spectra, offering insights into how each signal corresponds to the molecule's unique structural features.
The molecular structure, with the IUPAC numbering used for spectral assignments in this guide, is presented below.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the 3-(Furan-3-yl)propanoic acid molecule.
¹H NMR Spectroscopy: Mapping the Proton Framework
The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of 3-(Furan-3-yl)propanoic acid is expected to show distinct signals for the furan ring protons and the aliphatic chain protons.
Expert Insight: The substitution at the 3-position of the furan ring leads to a specific splitting pattern for the aromatic protons. Unlike the more common 2-substituted furans, the symmetry in a 3-substituted furan results in unique chemical shifts and coupling constants, which are key identifiers.
Table 1: ¹H NMR Spectral Data for 3-(Furan-3-yl)propanoic acid (500 MHz, CDCl₃)
| Signal (Proton) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-2' | ~7.35 | t | ~1.6 | 1H | Furan Ring |
| H-5' | ~7.25 | t | ~0.8 | 1H | Furan Ring |
| H-4' | ~6.28 | t | ~1.9 | 1H | Furan Ring |
| H-2 | ~2.85 | t | ~7.5 | 2H | Propanoic Chain |
| H-3 | ~2.65 | t | ~7.5 | 2H | Propanoic Chain |
| -COOH | ~11.5 | br s | - | 1H | Carboxylic Acid |
Interpretation of the ¹H NMR Spectrum:
-
Furan Protons (H-2', H-4', H-5'): The three protons on the furan ring appear in the aromatic region. H-2' and H-5' are electronically similar and appear downfield due to the electron-withdrawing effect of the oxygen atom. H-4' is expected to be the most upfield of the furan protons. The small coupling constants are characteristic of the long-range couplings found in furan rings.
-
Aliphatic Protons (H-2, H-3): The two methylene groups of the propanoic acid chain appear as two distinct triplets. The protons at C-2 are adjacent to the electron-withdrawing carbonyl group and are therefore shifted downfield relative to the protons at C-3, which are adjacent to the furan ring. The triplet multiplicity arises from the coupling between the H-2 and H-3 protons.
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is typically observed as a broad singlet at a very downfield chemical shift, often above 10 ppm. Its broadness is a result of chemical exchange with trace amounts of water in the solvent.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For 3-(Furan-3-yl)propanoic acid, seven distinct signals are expected.
Table 2: ¹³C NMR Spectral Data for 3-(Furan-3-yl)propanoic acid (125 MHz, CDCl₃)
| Signal (Carbon) | Chemical Shift (δ, ppm) | Assignment |
| C-1 | ~179.0 | Carbonyl (C=O) |
| C-5' | ~143.0 | Furan Ring |
| C-2' | ~139.0 | Furan Ring |
| C-3' | ~125.0 | Furan Ring |
| C-4' | ~110.0 | Furan Ring |
| C-2 | ~34.0 | Propanoic Chain |
| C-3 | ~22.0 | Propanoic Chain |
Data is representative and based on typical values for similar structures. Actual experimental values can be found in spectral databases such as SpectraBase.[1]
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (C-1): The carbon of the carboxylic acid group is the most deshielded, appearing significantly downfield around 179.0 ppm.
-
Furan Carbons (C-2', C-3', C-4', C-5'): The four carbons of the furan ring have characteristic chemical shifts in the aromatic region. The carbons adjacent to the oxygen (C-2' and C-5') are the most downfield. The substituted carbon (C-3') and the remaining C-4' carbon appear at distinct positions.
-
Aliphatic Carbons (C-2, C-3): The two methylene carbons of the chain appear in the upfield region, with C-2 (alpha to the carbonyl) being more deshielded than C-3.
II. Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 3-(Furan-3-yl)propanoic acid is dominated by absorptions corresponding to the carboxylic acid and the furan ring.
Table 3: Key IR Absorptions for 3-(Furan-3-yl)propanoic acid
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300-2500 | Broad | O-H stretch | Carboxylic Acid |
| ~2950 | Medium | C-H stretch | Aliphatic |
| ~1710 | Strong | C=O stretch | Carboxylic Acid |
| ~1600, ~1500 | Medium | C=C stretch | Furan Ring |
| ~1250 | Strong | C-O stretch | Carboxylic Acid |
Interpretation of the IR Spectrum:
-
O-H Stretch: The most prominent feature is a very broad absorption band spanning from 3300 to 2500 cm⁻¹. This is the hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption peak around 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid.
-
C-H Stretches: Absorptions for the aliphatic C-H stretching are expected just below 3000 cm⁻¹, while the aromatic C-H stretches of the furan ring may appear just above 3000 cm⁻¹.
-
Furan Ring Vibrations: The C=C stretching vibrations of the furan ring typically give rise to one or two bands in the 1600-1500 cm⁻¹ region.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern.
Table 4: Mass Spectrometry Data for 3-(Furan-3-yl)propanoic acid
| m/z | Relative Intensity (%) | Proposed Fragment |
| 140 | ~40 | [M]⁺ (Molecular Ion) |
| 95 | ~30 | [M - COOH]⁺ |
| 81 | ~100 | [C₅H₅O]⁺ (Furfuryl cation) |
| 67 | ~50 | [C₄H₃O]⁺ |
Data is representative and based on typical fragmentation patterns. Actual experimental values can be found in spectral databases such as SpectraBase.[1]
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: The peak at m/z 140 corresponds to the molecular weight of 3-(Furan-3-yl)propanoic acid (C₇H₈O₃), confirming its elemental composition.[1]
-
Key Fragmentation Pathways: A common fragmentation for carboxylic acids is the loss of the carboxyl group (mass 45), which would lead to a peak at m/z 95. The most stable and often most abundant fragment is the furfuryl cation at m/z 81, formed by cleavage of the bond between C-3 and the furan ring. This is a strong indicator of the furan-propanoic acid structure.
IV. Experimental Protocols
The acquisition of high-quality spectral data is contingent upon meticulous sample preparation and adherence to standardized instrumental procedures.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-(Furan-3-yl)propanoic acid in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.
-
¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR Parameters: Use proton decoupling to simplify the spectrum. A 45° pulse angle and a relaxation delay of 2-5 seconds are common, with several hundred to a few thousand scans acquired for good signal-to-noise.
Protocol 2: IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder.
-
Grinding: Grind the mixture thoroughly in an agate mortar and pestle.
-
Pressing: Press the powder into a thin, transparent pellet using a hydraulic press.
-
Analysis: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Protocol 3: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-400 to detect the molecular ion and relevant fragments.
V. Visualizing Methodologies
Diagrams can simplify complex information and workflows. Below are Graphviz representations of the molecular structure for NMR assignment and a general workflow for spectroscopic analysis.
Caption: IUPAC numbering for 3-(Furan-3-yl)propanoic acid.
Caption: A generalized workflow for spectroscopic characterization.
VI. Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of 3-(Furan-3-yl)propanoic acid. Each technique offers complementary information, from the detailed atomic connectivity provided by NMR to the functional group identification by IR and the molecular weight and fragmentation confirmation by MS. This guide serves as a foundational reference for researchers and scientists, enabling confident identification and utilization of this compound in their work.
References
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PubChem. 3-(Furan-3-yl)propanoic acid . National Center for Biotechnology Information. [Link]
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Wiley. SpectraBase . [Link]
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An In-Depth Technical Guide to the Potential Therapeutic Applications of 3-(Furan-3-yl)propanoic Acid
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The furan scaffold is a privileged structure in medicinal chemistry, integral to numerous compounds with a wide array of biological activities. This guide focuses on the untapped therapeutic potential of a specific furan derivative, 3-(Furan-3-yl)propanoic acid. While direct research on this compound is nascent, this document provides a comprehensive framework for its investigation, drawing upon the well-established pharmacological profiles of analogous furan-containing molecules. We present a rationale for exploring its antimicrobial, anti-inflammatory, and neuroprotective properties, complete with detailed, field-proven experimental protocols for robust in vitro screening. This guide is intended to serve as a foundational resource for researchers embarking on the discovery and development of novel therapeutics derived from this promising chemical entity.
Introduction: The Furan Moiety as a Cornerstone of Drug Discovery
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a recurring motif in a multitude of natural products and synthetic pharmaceuticals. Its unique stereoelectronic properties, including its ability to participate in hydrogen bonding and act as a bioisostere for phenyl and thiophene rings, have cemented its importance in drug design. Furan derivatives have demonstrated a remarkable diversity of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, antiviral, and anticancer effects. This inherent versatility makes the furan scaffold a fertile ground for the exploration of novel therapeutic agents.
This guide specifically addresses the potential of 3-(Furan-3-yl)propanoic acid, a compound whose therapeutic applications have yet to be extensively explored. By examining the structure-activity relationships of related furan compounds, we can logically infer and systematically investigate its potential as a lead compound for new drug discovery initiatives.
Physicochemical Properties of 3-(Furan-3-yl)propanoic Acid
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
| Property | Value | Source |
| Molecular Formula | C₇H₈O₃ | PubChem[1] |
| Molecular Weight | 140.14 g/mol | PubChem[1] |
| IUPAC Name | 3-(furan-3-yl)propanoic acid | PubChem[1] |
| CAS Number | 90048-04-7 | PubChem[1] |
| SMILES | C1=COC=C1CCC(=O)O | PubChem[1] |
| Predicted LogP | 0.7 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
Proposed Therapeutic Applications and Investigational Workflow
Based on the broad spectrum of activity observed in other furan derivatives, we propose a multi-pronged investigation into the therapeutic potential of 3-(Furan-3-yl)propanoic acid, focusing on three key areas: antimicrobial, anti-inflammatory, and neuroprotective applications.
Caption: Proposed workflow for investigating the therapeutic potential of 3-(Furan-3-yl)propanoic acid.
Potential Antimicrobial Applications
The prevalence of antimicrobial resistance necessitates the urgent discovery of novel antibacterial and antifungal agents. Furan derivatives have a rich history in this area, with nitrofurantoin being a notable example of a furan-containing antibiotic. Studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown promising activity against Candida albicans, Escherichia coli, and Staphylococcus aureus.[2][3][4]
Experimental Protocols for Antimicrobial Screening
This method is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7][8][9]
Materials:
-
Test compound: 3-(Furan-3-yl)propanoic acid
-
Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve 3-(Furan-3-yl)propanoic acid in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in the appropriate broth to achieve a range of concentrations (e.g., 512 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a suspension of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Controls: Include wells with inoculum only (growth control), broth only (sterility control), and inoculum with the positive control antibiotic.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm.
This method provides a qualitative assessment of antimicrobial susceptibility.[10][11][12][13][14]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Test compound solution of known concentration
-
Bacterial strains
-
Sterile swabs
-
Positive control antibiotic disks
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of an MHA plate using a sterile swab to create a lawn of bacteria.
-
Disk Application: Impregnate sterile paper disks with a known amount of 3-(Furan-3-yl)propanoic acid. Allow the solvent to evaporate.
-
Disk Placement: Place the impregnated disks, along with positive and negative control disks, onto the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (no bacterial growth) around each disk in millimeters.
Potential Anti-inflammatory Applications
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Furan derivatives have been shown to possess anti-inflammatory properties, with some acting as inhibitors of key inflammatory mediators.
Hypothesized Mechanism of Anti-inflammatory Action
We hypothesize that 3-(Furan-3-yl)propanoic acid may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, potentially through the modulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenases (COX).
Caption: Hypothesized anti-inflammatory mechanism of 3-(Furan-3-yl)propanoic acid.
Experimental Protocols for Anti-inflammatory Screening
This assay measures the ability of a compound to inhibit the production of NO, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[15][16][17][18][19]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
Lipopolysaccharide (LPS)
-
3-(Furan-3-yl)propanoic acid
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of 3-(Furan-3-yl)propanoic acid for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess Reagent.
-
Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for prostaglandin synthesis.[20][21][22][23][24]
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
3-(Furan-3-yl)propanoic acid
-
COX inhibitor screening assay kit (e.g., Cayman Chemical)
-
Spectrophotometer or fluorometer
Procedure:
-
Follow the manufacturer's protocol for the COX inhibitor screening assay kit.
-
Typically, the assay involves incubating the COX enzyme with the test compound.
-
The reaction is initiated by the addition of arachidonic acid.
-
The production of prostaglandins is measured, often through a colorimetric or fluorescent readout.
-
The percentage of inhibition is calculated relative to a vehicle control.
Potential Neuroprotective Applications
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Oxidative stress is a major contributor to this process. Furan derivatives have been investigated for their neuroprotective effects, often attributed to their antioxidant properties.
Experimental Protocol for Neuroprotection Screening
This assay assesses the ability of a compound to protect neuronal cells from death induced by an oxidative stressor.[25][26][27][28][29]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium with 10% FBS
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as an oxidative stressor
-
3-(Furan-3-yl)propanoic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate for several days if required.
-
Pre-treatment: Pre-treat the cells with various concentrations of 3-(Furan-3-yl)propanoic acid for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to an appropriate concentration of H₂O₂ or 6-OHDA for another 24 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.
Conclusion and Future Directions
While direct evidence for the therapeutic applications of 3-(Furan-3-yl)propanoic acid is currently lacking, the extensive body of research on other furan derivatives provides a strong rationale for its investigation. The experimental workflows and detailed protocols presented in this guide offer a robust starting point for systematically evaluating its potential as an antimicrobial, anti-inflammatory, and neuroprotective agent. Future research should focus on the synthesis and purification of this compound, followed by the proposed in vitro screening. Promising results from these initial studies would warrant further investigation into its mechanism of action, structure-activity relationships, and in vivo efficacy in relevant disease models.
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Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]
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ResearchGate. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
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Cook, J. A., et al. (2015). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of visualized experiments : JoVE, (106), 53421. [Link]
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Alam, M. S., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Evidence-based complementary and alternative medicine : eCAM, 2022, 6825869. [Link]
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World Organisation for Animal Health. (2021). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144. [Link]
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Al-Ghraiybah, N. F., et al. (2023). Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models. Neuroscience, 527, 85–100. [Link]
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ResearchGate. (n.d.). Cell viability evaluation of SH-SY5Y using the MTT assay. [Link]
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PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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ResearchGate. (n.d.). Nitric oxide production in LPS-induced RAW 264.7 macrophage cells. [Link]
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ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]
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Bio-protocol. (n.d.). Cell Viability Assay. [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
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Academic Journals. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. [Link]
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Rushing, J., Deskins, C. C., Vogler, B., & Setzer, W. (n.d.). Antioxidant Assay: The DPPH Method. [Link]
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MDPI. (2015). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. [Link]
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ResearchGate. (n.d.). Cell viability (MTT assay) of SH-SY5Y cells pretreated with... [Link]
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Jurnal Kedokteran Brawijaya. (2022). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. [Link]
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ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts? [Link]
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CORDIS. (n.d.). Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O. [Link]
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Hardy Diagnostics. (2024). Kirby-Bauer Disk Diffusion Protocol. [Link]
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ResearchGate. (n.d.). Plausible reaction mechanism of the reaction of 3-(furan-2-yl)propenoic... [Link]
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protocols.io. (2023). MTT assay. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2014). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. [Link]
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National Institutes of Health. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. [Link]
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PubMed Central. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [Link]
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NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
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ChemBK. (2024). 2-Amino-3-(furan-2-yl)propanoic acid. [Link]
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Scribd. (n.d.). Kirby-Bauer Disk Diffusion Protocol. [Link]
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Biology LibreTexts. (2021). 13.5B: Kirby-Bauer Disk Susceptibility Test. [Link]
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YouTube. (2022). In silico design, synthesis, & testing of Cyclooxygenase (COX) inhibitors. [Link]
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known derivatives and analogs of 3-(Furan-3-yl)propanoic acid
An In-depth Technical Guide to the Derivatives and Analogs of 3-(Furan-3-yl)propanoic Acid
Abstract
The furan nucleus is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its unique electronic properties and ability to engage in hydrogen bonding.[1][2] This guide delves into the chemistry and therapeutic potential of the 3-(furan)propanoic acid scaffold. While direct derivatization of 3-(furan-3-yl)propanoic acid is an area ripe for exploration, this document provides a comprehensive overview by examining its core properties, potential synthetic pathways, and, most significantly, by drawing detailed insights from its well-studied isomer, 3-(furan-2-yl)propanoic acid. Through this isomeric case study, we explore proven synthetic methodologies, established biological activities, and the untapped potential that the 3-(furan-3-yl)propanoic acid core holds for researchers, chemists, and drug development professionals.
The Furan Scaffold: A Privileged Structure in Drug Discovery
The furan ring is a five-membered aromatic heterocycle that is widely recognized as a "privileged scaffold" in medicinal chemistry. Its prevalence stems from its metabolic stability and its capacity to act as a bioisostere for other aromatic rings, such as phenyl or thiophene groups, often enhancing pharmacokinetic profiles.[3] Furan-containing compounds exhibit a vast spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[4][5]
Notable examples of furan-containing drugs include:
-
Ranitidine: An H2 antagonist for treating stomach ulcers.[4]
-
Nitrofurantoin: An antibacterial agent used for urinary tract infections.[4]
-
Darunavir: An HIV protease inhibitor.[4]
The propanoic acid moiety provides a versatile handle for chemical modification and can influence a compound's solubility and interaction with biological targets. The combination of these two motifs in 3-(furan-3-yl)propanoic acid presents a compelling, albeit underexplored, starting point for novel drug design.
The Core Molecule: 3-(Furan-3-yl)propanoic Acid
3-(Furan-3-yl)propanoic acid (CAS 90048-04-7) is the central molecule of interest. Understanding its fundamental properties is key to unlocking its derivatization potential.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈O₃ | PubChem |
| Molecular Weight | 140.14 g/mol | PubChem |
| IUPAC Name | 3-(furan-3-yl)propanoic acid | PubChem |
| SMILES | C1=COC=C1CCC(=O)O | PubChem |
| InChIKey | SPRXJNFEKDNZEI-UHFFFAOYSA-N | PubChem |
Data sourced from the PubChem database. For more details, refer to CID 13310353.
Potential Derivatization Strategies
While specific literature on the extensive derivatization of 3-(furan-3-yl)propanoic acid is limited, its structure suggests several logical pathways for creating analogs. These modifications can be broadly categorized into two areas: reactions at the propanoic acid chain and substitutions on the furan ring.
Logical Flow for Derivatization
Caption: Potential synthetic pathways for creating derivatives of 3-(Furan-3-yl)propanoic acid.
The synthesis of related furan-3-carboxylic acids has been achieved via the aromatization of dihydrofuran precursors, followed by nucleophilic displacement of a trichloromethyl group.[6] This highlights that accessing functionalized 3-substituted furans is feasible, providing a potential route to precursors for more complex propanoic acid analogs.
Isomeric Insight: The 3-(Furan-2-yl)propanoic Acid Case Study
The scientific literature provides a wealth of information on the 2-substituted isomer, 3-(furan-2-yl)propanoic acid, and its derivatives. This body of work serves as an invaluable proxy, demonstrating the synthetic accessibility and biological potential of the furan-propanoic acid scaffold.
Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives
A robust and frequently cited method for synthesizing these analogs is the hydroarylation of 3-(furan-2-yl)propenoic acids with various arenes, catalyzed by a Brønsted superacid like triflic acid (TfOH).[7][8] This reaction proceeds via superelectrophilic activation of the carbon-carbon double bond, leading to the formation of a new carbon-carbon bond at the 3-position of the propanoic acid chain.[8][9]
Experimental Workflow: Superacid-Catalyzed Hydroarylation
Caption: General workflow for the synthesis of 3-Aryl-3-(furan-2-yl)propanoic acid derivatives.
Protocol: General Procedure for Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acids[7]
-
Reagent Preparation: To a mixture of the starting 3-(furan-2-yl)propenoic acid (0.36 mmol), the desired arene (0.1 mL), and dichloromethane (CH₂Cl₂, 1 mL), add triflic acid (TfOH, 0.5 mL, 6.45 mmol).
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours.
-
Quenching: Pour the reaction mixture into 50 mL of water.
-
Extraction: Extract the aqueous layer with chloroform (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with water (3 x 50 mL), and dry over sodium sulfate (Na₂SO₄).
-
Isolation: Distill the solvent under reduced pressure to yield the final product.
Antimicrobial Activity
A significant finding is the pronounced antimicrobial activity of these furan-2-yl derivatives. Both the starting materials and their hydroarylation products have demonstrated potent activity against yeast-like fungi and bacteria.[7][8]
| Compound Type | Target Organism | Activity | Reference |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | Good activity at 64 µg/mL | [7][8] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | Growth suppression observed | [2][10] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | Growth suppression observed | [2][10] |
The consistent activity at a concentration of 64 µg/mL against Candida albicans suggests this scaffold is a promising lead for the development of new antifungal agents.[10] The broad-spectrum activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria further enhances its therapeutic interest.[2]
Other Noteworthy Analogs
The versatility of the furan-propanoic acid scaffold is further illustrated by other reported analogs that incorporate additional functionalities.
-
(R)-2-Amino-3-(furan-2-yl)propanoic acid: This alanine derivative and its analogs are recognized as ergogenic supplements, believed to influence anabolic hormone secretion and improve performance during exercise.[3]
-
Thiazole-Containing Analogs: In a study of N,N-disubstituted β-amino acids, derivatives containing a furan moiety, specifically 3-(N-(5-((furan-2-yl)methylene)-4,5-dihydro-4-oxothiazol-2-yl)-N-phenylamino)propanoic acid, exhibited promising antibacterial activity.[11] This demonstrates that hybrid structures incorporating the furan-propanoic acid core can yield potent bioactivity.
Future Outlook and Conclusion
This guide illuminates the landscape of 3-(furan-3-yl)propanoic acid and its analogs. While the parent compound remains a frontier for discovery, the extensive research on its 3-(furan-2-yl)propanoic acid isomer provides a robust and compelling blueprint for future work. The demonstrated ease of synthesis via superacid-catalyzed hydroarylation and the significant, broad-spectrum antimicrobial activity of the resulting derivatives underscore the immense potential of this chemical class.[7][8]
The path forward is clear: a focused effort on developing synthetic routes to 3-(furan-3-yl)propanoic acid derivatives is warranted. By applying the principles learned from the furan-2-yl isomer and exploring new chemical space through modifications at both the acid chain and the furan ring, researchers can unlock the full potential of this promising scaffold. The existing data strongly suggest that these efforts could lead to the discovery of novel therapeutic agents, particularly in the critical area of antimicrobial drug development.
References
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Kalyaev, M. V., Ryabukhin, D. S., Borisova, M. A., Ivanov, A. Y., Boyarskaya, I. A., Borovkova, K. E., Nikiforova, L. R., Salmova, J. V., Ul’yanovskii, N. V., Kosyakov, D. S., & Vasilyev, A. V. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available at: [Link]
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Kalyaev, M. V., Ryabukhin, D. S., Borisova, M. A., Ivanov, A. Y., Boyarskaya, I. A., Borovkova, K. E., Nikiforova, L. R., Salmova, J. V., Ul’yanovskii, N. V., Kosyakov, D. S., & Vasilyev, A. V. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available at: [Link]
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The Unexplored Potential of 3-(Furan-3-yl)propanoic Acid: A Technical Guide for Researchers and Drug Developers
Foreword: The Allure of the Furan Scaffold
The furan ring, a simple five-membered aromatic heterocycle, has long captivated the attention of medicinal chemists. Its presence in a multitude of natural products and clinically successful drugs underscores its significance as a privileged scaffold in drug discovery.[1][2] From the anti-ulcer agent ranitidine to the antibacterial nitrofurantoin, the furan moiety has proven its versatility in modulating biological activity.[3][4] This guide delves into the research landscape of a specific, yet underexplored, member of this family: 3-(Furan-3-yl)propanoic acid. While much of the literature focuses on the more readily accessible furan-2-yl isomer, this document aims to consolidate the existing knowledge on the 3-yl variant and provide a forward-looking perspective for its potential applications in drug development. We will explore its synthesis, chemical characteristics, and predicted biological activities, offering a comprehensive resource for researchers poised to investigate this promising molecule.
Synthesis and Chemical Properties: Building the Core Moiety
The synthesis of 3-(furan-3-yl)propanoic acid, while not extensively documented, can be approached through established organic chemistry methodologies. This section outlines plausible synthetic routes, drawing from literature on related furan-3-carboxylic acid derivatives.
Retrosynthetic Analysis and Proposed Synthetic Pathways
A logical retrosynthetic approach to 3-(furan-3-yl)propanoic acid points to furan-3-carbaldehyde or furan-3-carboxylic acid as key starting materials. Two primary strategies are proposed:
-
Pathway A: Homologation of Furan-3-carboxylic Acid via Arndt-Eistert Synthesis. This classical method allows for the extension of a carboxylic acid carbon chain by one methylene group.[5]
-
Pathway B: Wittig Reaction of Furan-3-carbaldehyde followed by Reduction. This route involves the formation of a carbon-carbon double bond, which is subsequently reduced to the desired propanoic acid.
Caption: Proposed synthetic pathways to 3-(Furan-3-yl)propanoic acid.
Experimental Protocols (Proposed)
The following are detailed, proposed protocols based on analogous reactions reported in the literature. Researchers should note that optimization may be necessary.
Protocol 1: Synthesis of 3-(Furan-3-yl)propenoic Acid from Furan-3-carbaldehyde (based on Wittig Reaction)
-
Preparation of the Wittig Reagent: To a stirred suspension of (carbethoxymethyl)triphenylphosphonium bromide in anhydrous THF, add an equimolar amount of a strong base (e.g., sodium hydride) at 0 °C under an inert atmosphere. Stir the resulting ylide solution for 30 minutes.
-
Wittig Reaction: Add a solution of furan-3-carbaldehyde in anhydrous THF dropwise to the ylide solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Hydrolysis: Quench the reaction with water and extract the aqueous layer with diethyl ether. Acidify the aqueous layer with HCl and extract the resulting 3-(furan-3-yl)propenoic acid with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Reduction of 3-(Furan-3-yl)propenoic Acid to 3-(Furan-3-yl)propanoic Acid
-
Hydrogenation: Dissolve 3-(furan-3-yl)propenoic acid in a suitable solvent (e.g., ethanol or ethyl acetate). Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Reaction: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon) with vigorous stirring at room temperature until the reaction is complete (monitored by TLC or NMR).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 3-(furan-3-yl)propanoic acid. Further purification may be performed by recrystallization if necessary.
Physicochemical Properties and Spectroscopic Analysis
Based on data from PubChem and analogous compounds, the following properties can be expected for 3-(furan-3-yl)propanoic acid.
| Property | Value | Source |
| Molecular Formula | C₇H₈O₃ | |
| Molecular Weight | 140.14 g/mol | |
| IUPAC Name | 3-(furan-3-yl)propanoic acid | |
| CAS Number | 90048-04-7 | |
| Predicted XLogP3 | 0.7 |
Spectroscopic Characterization (Predicted and Interpreted from available data):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons and the propanoic acid chain. The furan protons at positions 2, 4, and 5 should appear as multiplets in the aromatic region (δ 6.0-7.5 ppm). The methylene protons of the propanoic acid chain adjacent to the furan ring (α-CH₂) and adjacent to the carboxylic acid (β-CH₂) will likely appear as triplets around δ 2.5-3.0 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (δ > 10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 170 ppm). The four carbons of the furan ring will appear in the aromatic region (δ 100-150 ppm). The two methylene carbons of the propanoic acid chain will be in the aliphatic region (δ 20-40 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid dimer at approximately 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group will be present around 1700-1725 cm⁻¹. C-O stretching and C-H stretching vibrations will also be observable.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 140. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the furan ring.
Biological Activity: A Focus on Antimicrobial Potential
While specific biological data for 3-(furan-3-yl)propanoic acid is scarce in the literature, the broader family of furan-containing carboxylic acids and their derivatives has demonstrated significant antimicrobial activity.[5]
Antimicrobial Activity of Furan Propanoic Acid Derivatives
Studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown promising activity against a range of pathogens.[5] These compounds have demonstrated good antimicrobial activity against the yeast-like fungus Candida albicans and have also been shown to suppress the growth of the bacteria Escherichia coli and Staphylococcus aureus at concentrations of 64 µg/mL.[5]
Table 2: Reported Antimicrobial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives [5]
| Compound | Organism | Activity (MIC) |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | 64 µg/mL |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | Suppression at 64 µg/mL |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | Suppression at 64 µg/mL |
Given the structural similarity, it is highly probable that 3-(furan-3-yl)propanoic acid and its derivatives will also exhibit antimicrobial properties. The furan ring is a known pharmacophore that can interact with various biological targets.
Proposed Mechanism of Action
The precise mechanism of action for furan-based antimicrobial agents can vary. For nitrofurans like nitrofurantoin, their activity stems from the reduction of the nitro group by bacterial nitroreductases to form highly reactive electrophilic intermediates. These intermediates can then damage bacterial DNA, ribosomes, and other macromolecules.
For non-nitrated furans, the mechanism is less clear but may involve:
-
Disruption of cell membrane integrity.
-
Inhibition of key metabolic enzymes.
-
Interference with cellular signaling pathways.
Caption: Proposed mechanisms of antimicrobial action for furan-based compounds.
Potential in Drug Development: From Bench to Bedside
The journey of a compound from a laboratory curiosity to a therapeutic agent is long and arduous. This section explores the potential of 3-(furan-3-yl)propanoic acid in this context, drawing lessons from the development of other furan-containing drugs.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the 3-(furan-3-yl)propanoic acid scaffold is crucial to optimize its biological activity and pharmacokinetic properties. Key areas for SAR exploration include:
-
Substitution on the furan ring: Introducing various substituents at the 2, 4, and 5-positions of the furan ring can significantly impact potency and selectivity.
-
Modification of the propanoic acid chain: Altering the length of the alkyl chain, introducing unsaturation, or converting the carboxylic acid to other functional groups (e.g., esters, amides) can modulate activity and ADMET properties.
-
Stereochemistry: If chiral centers are introduced, the evaluation of individual enantiomers is essential, as biological activity is often stereospecific.
Case Study: The Development of Ranitidine
The development of the H₂ receptor antagonist ranitidine (Zantac) provides a compelling case study. It was the result of a rational drug design process that began with the structure of the first-in-class drug, cimetidine. By replacing the imidazole ring of cimetidine with a furan ring containing a nitrogen-bearing substituent, researchers at Glaxo developed a compound with improved potency, a longer duration of action, and a better side-effect profile. This highlights the transformative potential of the furan scaffold in drug design.
Pharmacokinetics and Toxicology Considerations
A critical aspect of drug development is understanding a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. While specific data for 3-(furan-3-yl)propanoic acid is not available, general considerations for furan-containing compounds include:
-
Metabolism: The furan ring can be metabolized by cytochrome P450 enzymes, potentially leading to the formation of reactive intermediates. A thorough investigation of the metabolic fate of 3-(furan-3-yl)propanoic acid is therefore essential.
-
Toxicity: Some furan-containing compounds have been associated with hepatotoxicity. Early assessment of potential toxicity is crucial in the drug development process.
Future Directions and Conclusion
3-(Furan-3-yl)propanoic acid represents a promising, yet largely untapped, area of research. This technical guide has outlined its potential synthesis, predicted properties, and likely biological activities, with a particular focus on its antimicrobial prospects.
Future research in this area should focus on:
-
Developing and validating a robust synthetic protocol for 3-(furan-3-yl)propanoic acid and its derivatives.
-
Conducting comprehensive spectroscopic analysis to confirm the structure and purity of the synthesized compounds.
-
Performing in-depth biological screening to evaluate the antimicrobial spectrum and potency of 3-(furan-3-yl)propanoic acid and its analogs.
-
Initiating SAR studies to optimize the lead compound for improved efficacy and drug-like properties.
-
Investigating the mechanism of action to understand how these compounds exert their biological effects at a molecular level.
References
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Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]
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Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. [Link]
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Kalyaev, M. V., et al. (2022). Plausible reaction mechanism of the reaction of 3-(furan-2-yl)propenoic... ResearchGate. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13310353, 3-(Furan-3-yl)propanoic acid. Retrieved January 25, 2026 from [Link].
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Zanatta, N., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. ResearchGate. [Link]
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Al-Tel, T. H., et al. (2019). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 24(18), 3249. [Link]
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Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Center for Biotechnology Information. [Link]
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Li, Y., et al. (2024). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. Journal of Agricultural and Food Chemistry. [Link]
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Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. [Link]
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Al-Ostoot, F. H., et al. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 27(23), 8251. [Link]
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Vasilevsky, S. F., et al. (2020). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. National Center for Biotechnology Information. [Link]
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Arndt Eistert Reaction: Homologation (higher) of carboxylic acid (Part 1). (2019, July 19). YouTube. [Link]
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Nivrutti, P. G. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(1), 1-10. [Link]
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Akanksha, M., & Prachi, K. (2024). Pharmacological activity of furan derivatives. Oreate AI. [Link]
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Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13310353, 3-(Furan-3-yl)propanoic acid. Retrieved January 25, 2026 from [Link].
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Arslan, S., et al. (2010). Synthesis and biological activity studies of furan derivatives. ResearchGate. [Link]
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Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. [Link]
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Hedayati, M., & Fotouhi, L. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Pharmaceutical Sciences, 26(3), 196-205. [Link]
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Al-Mulla, A. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. [Link]
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Arnold & Itkin. (2020, April 2). History of Zantac (Ranitidine). Retrieved from [Link]
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Sen, S., et al. (2010). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica, 2(3), 74-82. [Link]
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Methodological & Application
synthesis of 3-(Furan-3-yl)propanoic acid from furan-3-carbaldehyde
An Application Note for the Synthesis of 3-(Furan-3-yl)propanoic Acid from Furan-3-carbaldehyde
Abstract
This technical guide provides a detailed exposition on the synthetic conversion of furan-3-carbaldehyde to 3-(furan-3-yl)propanoic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. We present two robust and well-established synthetic strategies: the Knoevenagel-Doebner condensation followed by selective catalytic hydrogenation, and the Horner-Wadsworth-Emmons (HWE) olefination pathway. This document is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental protocols, and a comparative analysis of the methodologies. The causality behind critical experimental choices, such as catalyst selection and reaction conditions to ensure the integrity of the furan ring, is thoroughly discussed to provide a self-validating and authoritative guide.
Introduction and Strategic Overview
3-(Furan-3-yl)propanoic acid is a key structural motif found in various biologically active molecules and serves as a versatile intermediate for further chemical elaboration. Its synthesis from the readily available furan-3-carbaldehyde requires a two-carbon homologation and subsequent saturation. The primary challenge in this transformation lies in performing these steps efficiently while preserving the sensitive furan heterocycle, which is susceptible to undesired reactions such as ring opening or over-reduction under harsh conditions.
This guide details two primary retrosynthetic approaches:
-
Knoevenagel-Doebner Approach: This classic route involves the condensation of furan-3-carbaldehyde with malonic acid. The resulting α,β-unsaturated carboxylic acid, 3-(furan-3-yl)acrylic acid, is then selectively hydrogenated. This pathway is often favored for its operational simplicity and use of inexpensive reagents.
-
Horner-Wadsworth-Emmons (HWE) Approach: An alternative strategy employs the HWE reaction between furan-3-carbaldehyde and a phosphonate ester (e.g., triethyl phosphonoacetate). This olefination yields an α,β-unsaturated ester, which is subsequently reduced and saponified to afford the target acid. The HWE reaction is renowned for its high yield and excellent stereoselectivity for the (E)-alkene, along with the facile removal of its water-soluble phosphate byproduct.[1][2]
Primary Synthetic Strategy: Knoevenagel-Doebner Condensation & Selective Hydrogenation
This two-step sequence is a robust and scalable method for the target synthesis.
Part A: Knoevenagel-Doebner Condensation of Furan-3-carbaldehyde
The first step is a Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[3] When malonic acid is used with pyridine as a mild base and solvent, the reaction is known as the Doebner modification, which conveniently results in a subsequent decarboxylation to yield the acrylic acid derivative directly.[3]
Causality of Reagent Choice:
-
Malonic Acid: The two carboxylic acid groups render the α-methylene protons sufficiently acidic (pKa ≈ 13) to be deprotonated by a weak base.
-
Pyridine: Serves as both the basic catalyst to generate the malonate enolate and as the solvent. Its mild basicity is crucial to prevent the self-condensation of the aldehyde.
-
Piperidine (co-catalyst): A small amount of a stronger secondary amine like piperidine is often added to accelerate the initial condensation step.
A detailed protocol for a similar reaction using 3-furaldehyde has been reported, demonstrating high yields.[4]
Detailed Protocol 2.A: Synthesis of 3-(Furan-3-yl)acrylic acid
| Parameter | Value | Notes |
| Furan-3-carbaldehyde | 10.0 g (104.1 mmol) | Starting material. |
| Malonic Acid | 15.0 g (144.2 mmol) | 1.38 equivalents. |
| Pyridine | 12 mL | Solvent and base. |
| Reaction Temperature | 80–90 °C | --- |
| Reaction Time | 2 hours | Monitor by TLC. |
| Typical Yield | ~82% | [4] |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyridine (12 mL), furan-3-carbaldehyde (10.0 g), and malonic acid (15.0 g).[4]
-
Heat the mixture with stirring in an oil bath set to 80–90 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature and then pour it into 150 mL of ice water with vigorous stirring.
-
Acidify the aqueous mixture to a weakly acidic pH (~5-6) by the slow addition of 1 N hydrochloric acid. A precipitate will form.
-
Collect the precipitated crystals by vacuum filtration and wash the filter cake with cold water.
-
For purification, dissolve the crude product in ethyl acetate, wash the organic phase with 1 N HCl, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting solid from an ethyl acetate-hexane mixed solvent system to yield pure 3-(furan-3-yl)acrylic acid.[4]
Part B: Selective Catalytic Hydrogenation
The reduction of the carbon-carbon double bond in 3-(furan-3-yl)acrylic acid must be performed under conditions that do not affect the aromatic furan ring. Catalytic hydrogenation with palladium on carbon (Pd/C) is a standard and effective method for this selective transformation.
Causality of Catalyst and Condition Choice:
-
Catalyst: 5% or 10% Palladium on Carbon (Pd/C) is highly effective for the hydrogenation of isolated C=C bonds. It generally requires milder conditions than catalysts like Raney Nickel or Platinum oxide, reducing the risk of furan ring reduction.
-
Hydrogen Pressure: Operating at low H₂ pressure (e.g., atmospheric or slightly above) provides sufficient driving force for alkene reduction while minimizing the kinetic and thermodynamic favorability of arene hydrogenation.[5]
-
Temperature: Performing the reaction at room temperature is critical. Higher temperatures can promote furan ring opening or saturation.[5][6]
Detailed Protocol 2.B: Synthesis of 3-(Furan-3-yl)propanoic acid
| Parameter | Value | Notes |
| 3-(Furan-3-yl)acrylic acid | 10.0 g (72.4 mmol) | From Protocol 2.A. |
| Solvent | 150 mL (e.g., Ethanol) | Must dissolve the starting material. |
| Catalyst | 1.0 g (10 wt%) | 5% or 10% Pd/C. |
| Hydrogen Pressure | 1–3 atm | Use a Parr shaker or H₂ balloon. |
| Reaction Temperature | Room Temperature | --- |
| Reaction Time | 4–12 hours | Monitor by TLC or ¹H NMR. |
Procedure:
-
In a hydrogenation vessel (e.g., a Parr bottle), dissolve 3-(furan-3-yl)acrylic acid (10.0 g) in ethanol (150 mL).
-
Carefully add the Pd/C catalyst (1.0 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, evacuate the air, and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen to the desired pressure (1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via TLC/NMR until the starting material is fully consumed.
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3-(furan-3-yl)propanoic acid, which can be further purified by recrystallization or chromatography if necessary.
Alternative Strategy: Horner-Wadsworth-Emmons Pathway
This pathway offers an excellent alternative, often providing higher yields and cleaner reactions for the olefination step. It involves three distinct stages: olefination, hydrogenation, and saponification.
Part A: HWE Olefination of Furan-3-carbaldehyde
The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic but less basic than a Wittig ylide. This carbanion reacts with the aldehyde to produce an alkene, typically with high (E)-selectivity.[7]
Causality of Reagent Choice:
-
Triethyl phosphonoacetate: The phosphonate reagent that, upon deprotonation, forms the nucleophilic carbanion.
-
Base (e.g., NaH, DBU): A moderately strong base is required to deprotonate the α-carbon of the phosphonate. Sodium hydride (NaH) is a common choice, providing irreversible deprotonation.
-
Solvent (e.g., THF): An anhydrous aprotic solvent like tetrahydrofuran (THF) is essential to prevent quenching of the carbanion.
Detailed Protocol 3.A: Synthesis of Ethyl 3-(furan-3-yl)acrylate
| Parameter | Value | Notes |
| Triethyl phosphonoacetate | 24.6 g (110 mmol) | 1.1 equivalents. |
| Sodium Hydride (NaH) | 4.4 g (110 mmol) | 60% dispersion in mineral oil. |
| Anhydrous THF | 200 mL | --- |
| Furan-3-carbaldehyde | 9.6 g (100 mmol) | --- |
| Reaction Temperature | 0 °C to Room Temp. | --- |
| Reaction Time | 2–4 hours | --- |
Procedure:
-
To a dry 500 mL three-neck flask under an inert atmosphere, add sodium hydride (4.4 g, 60% dispersion). Wash the NaH with dry hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate (24.6 g) dropwise to the stirred NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.
-
Add a solution of furan-3-carbaldehyde (9.6 g) in anhydrous THF (100 mL) dropwise to the reaction mixture at 0 °C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure ethyl 3-(furan-3-yl)acrylate.
Part B: Hydrogenation and Saponification
The resulting unsaturated ester can be converted to the target acid in two subsequent steps.
-
Hydrogenation: The selective reduction of the C=C bond is performed using the same methodology as described in Protocol 2.B , substituting ethyl 3-(furan-3-yl)acrylate for 3-(furan-3-yl)acrylic acid to yield ethyl 3-(furan-3-yl)propanoate.
-
Saponification: The final step is the hydrolysis of the saturated ester to the carboxylic acid. Basic hydrolysis (saponification) is typically efficient.[8]
Detailed Protocol 3.B: Saponification of Ethyl 3-(furan-3-yl)propanoate
| Parameter | Value | Notes |
| Ethyl 3-(furan-3-yl)propanoate | 10.0 g (59.4 mmol) | From hydrogenation step. |
| Solvent | 100 mL (e.g., Ethanol) | --- |
| Base | 50 mL of 2 M NaOH(aq) | 100 mmol, ~1.7 equivalents. |
| Reaction Temperature | 60 °C | --- |
| Reaction Time | 1–3 hours | --- |
Procedure:
-
Dissolve ethyl 3-(furan-3-yl)propanoate (10.0 g) in ethanol (100 mL) in a round-bottom flask.
-
Add the 2 M sodium hydroxide solution (50 mL) and heat the mixture to 60 °C with stirring for 1-3 hours until TLC analysis indicates complete consumption of the ester.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl.
-
Extract the acidified solution with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(furan-3-yl)propanoic acid.
Comparative Summary and Data
The choice between the two synthetic routes depends on factors such as reagent availability, scale, and desired purity profile.
| Feature | Knoevenagel-Doebner Route | Horner-Wadsworth-Emmons Route |
| Number of Steps | 2 | 3 |
| Key Reagents | Malonic Acid, Pyridine, Pd/C | Triethyl phosphonoacetate, NaH, Pd/C, NaOH |
| Intermediate | 3-(Furan-3-yl)acrylic acid | Ethyl 3-(furan-3-yl)acrylate |
| Pros | Fewer steps, inexpensive reagents. | High olefination yields, high (E)-selectivity, easy byproduct removal. |
| Cons | Use of pyridine, potential for lower yields in condensation step. | Requires an additional hydrolysis step, use of reactive NaH. |
Experimental Workflow Visualizations
The following diagrams illustrate the logical flow of the two primary synthetic strategies discussed.
Caption: Workflow for the Knoevenagel-Doebner synthesis route.
Caption: Workflow for the Horner-Wadsworth-Emmons synthesis route.
Conclusion
The synthesis of 3-(furan-3-yl)propanoic acid from furan-3-carbaldehyde can be accomplished effectively through multiple well-established synthetic routes. Both the Knoevenagel-Doebner pathway and the Horner-Wadsworth-Emmons pathway provide reliable access to the target compound. The critical consideration in the overall synthesis is the selective reduction of the alkene intermediate without compromising the furan ring, which is best achieved by catalytic hydrogenation using Pd/C under mild temperature and pressure conditions. The detailed protocols and mechanistic rationale provided herein serve as a comprehensive resource for researchers to successfully implement these transformations.
References
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Kalyuzhny, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available at: [Link]
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Kalyuzhny, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde 1a with malonic acid 3. Retrieved from ResearchGate. Available at: [Link]
- Google Patents. (2018). CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate.
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Wang, S., Vorotnikov, V., & Vlachos, D. G. (2013). A DFT study of furan hydrogenation and ring opening on Pd(111). Catalysis Science & Technology, 3(11), 2893-2901. Available at: [Link]
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Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from Wikipedia. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from Organic Chemistry Portal. Available at: [Link]
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MDPI. (2023). Electrocatalytic Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Bis(hydroxymethyl)furan Using CuIr Bimetallic Nanowires. Catalysts, 13(1), 116. Available at: [Link]
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Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1826-1832. Available at: [Link]
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PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available at: [Link]
-
PubMed Central. (2023). An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol. Scientific Reports, 13, 12345. Available at: [Link]
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PubChem. (n.d.). Diethyl furfurylidenemalonate. Retrieved from PubChem. Available at: [Link]
- Google Patents. (2015). CN105175368A - Preparation method of 3-furfural product.
-
ResearchGate. (2023). Sustainable synthesis of novel 3-(2-furyl)acrylic acids and their derivatives from carbohydrate-derived furfurals by chemical catalysis. Biomass Conversion and Biorefinery. Available at: [Link]
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ResearchGate. (2015). (PDF) Horner-Wadsworth-Emmons Reactions in THF: Effect of Hydroperoxide Species. Retrieved from ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from Wikipedia. Available at: [Link]
-
RSC Publishing. (2016). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Organic & Biomolecular Chemistry, 14(3), 963-971. Available at: [Link]
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ResearchGate. (n.d.). Knoevenagel condensation between 5-substituted-2-furaldehydes and malonic acid catalyzed by piperidinium acetate. Retrieved from ResearchGate. Available at: [Link]
-
ResearchGate. (2016). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. Retrieved from ResearchGate. Available at: [Link]
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RWTH Aachen University Publications. (2017). Hydrogenation of furanic compounds over heterogeneous catalysts. Retrieved from RWTH Aachen University. Available at: [Link]
-
PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available at: [Link]
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Organic Syntheses. (n.d.). Malonic acid, bis(hydroxymethyl)-, diethyl ester. Retrieved from Organic Syntheses. Available at: [Link]
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Chemicke Zvesti. (1981). Furan derivatives. CXXXV. Anhydrides of 3-(5-nitro-2-furyl)acrylic acid as starting materials for the. Chemicke Zvesti, 35(1), 119-125. Available at: [Link]
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RSC Publishing. (2022). Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan over Ni–Ga intermetallic catalysts and its kinetic studies. Reaction Chemistry & Engineering, 7(1), 107-117. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. Retrieved from Organic Chemistry Portal. Available at: [Link]
-
Sci-Hub. (n.d.). Three‐Component One‐Pot Synthesis of Quinoline—Furan Conjugates from Acetylenedicarboxylate, Isocyanide, and 2‐Chloroquinoline‐3‐carbaldehyde. Retrieved from Sci-Hub. Available at: [Link]
-
Defense Technical Information Center. (2015). Synthesis and Characterization of Furanic Compounds. Retrieved from DTIC. Available at: [Link]
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ResearchGate. (n.d.). Hydrogenation of furan derivatives. Retrieved from ResearchGate. Available at: [Link]
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The Untapped Potential of 3-(Furan-3-yl)propanoic Acid: A Guide for the Synthetic Chemist
Introduction: Beyond the Ubiquitous 2-Substituted Furans
In the vast landscape of heterocyclic chemistry, furan rings are foundational scaffolds, integral to a multitude of natural products and pharmaceuticals. While the 2-substituted furan motif has been extensively explored and utilized, its 3-substituted counterpart, particularly 3-(Furan-3-yl)propanoic acid, represents a comparatively untapped resource for synthetic innovation. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, illuminating the potential of this versatile building block. We will delve into its intrinsic chemical properties, propose robust synthetic protocols for its derivatization, and explore its application in the construction of complex molecular architectures. By providing both theoretical grounding and practical, step-by-step methodologies, we aim to empower chemists to integrate this valuable synthon into their research endeavors.
The furan nucleus is a key component in numerous bioactive compounds, exhibiting a wide range of biological activities including antibacterial, antifungal, and anti-inflammatory properties. The propanoic acid side chain of the title compound offers a convenient handle for a variety of chemical transformations, allowing for its incorporation into larger molecules through amide bond formation, esterification, or as a precursor to other functional groups. The unique electronic and steric properties of the 3-substituted furan ring, in contrast to the more common 2-isomer, can impart novel pharmacological profiles to the resulting molecules, making it a compelling building block for diversity-oriented synthesis in drug discovery.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. 3-(Furan-3-yl)propanoic acid is a solid at room temperature with the following key characteristics:
| Property | Value | Source |
| Molecular Formula | C₇H₈O₃ | PubChem |
| Molecular Weight | 140.14 g/mol | PubChem |
| CAS Number | 90048-04-7 | PubChem |
| IUPAC Name | 3-(furan-3-yl)propanoic acid | PubChem |
| SMILES | C1=COC=C1CCC(=O)O | PubChem |
Safety and Handling: According to GHS classifications, 3-(Furan-3-yl)propanoic acid is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Applications and Protocols
The synthetic utility of 3-(Furan-3-yl)propanoic acid stems from the reactivity of both the furan ring and the carboxylic acid moiety. The following sections provide detailed protocols for key transformations, offering a glimpse into the vast synthetic possibilities this building block holds.
Amide Bond Formation: Accessing Novel Amide Libraries
The carboxylic acid group is a prime site for derivatization, with amide bond formation being one of the most fundamental and widely used reactions in medicinal chemistry. The resulting amides can be final target molecules or key intermediates for further functionalization.
Causality Behind Experimental Choices: The use of a carbodiimide coupling agent, such as EDC, in conjunction with an activating agent like HOBt, is a standard and highly effective method for amide bond formation. This combination minimizes side reactions and promotes high yields. Dichloromethane is a common solvent for this reaction due to its inertness and ability to dissolve a wide range of organic compounds. The aqueous workup is designed to remove the urea byproduct and any unreacted starting materials.
Protocol: Synthesis of N-Benzyl-3-(furan-3-yl)propanamide
-
Materials: 3-(Furan-3-yl)propanoic acid, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), 1-Hydroxybenzotriazole (HOBt), Benzylamine, Dichloromethane (DCM), 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate, Rotary evaporator, Magnetic stirrer, and standard laboratory glassware.
-
Procedure:
-
To a solution of 3-(Furan-3-yl)propanoic acid (1.0 eq) in DCM at room temperature, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture for 15 minutes to allow for the activation of the carboxylic acid.
-
Add benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-3-(furan-3-yl)propanamide.
-
Caption: Workflow for Amide Synthesis.
Esterification: Modulating Lipophilicity and Prodrug Strategies
Esterification of the propanoic acid moiety is a straightforward transformation that can be used to modulate the physicochemical properties of the molecule, such as its lipophilicity, or to create prodrugs that can be hydrolyzed in vivo to release the active carboxylic acid.
Causality Behind Experimental Choices: Fischer esterification, using a strong acid catalyst like sulfuric acid in an excess of the alcohol, is a classic and cost-effective method for preparing simple esters. The reaction is driven to completion by using the alcohol as the solvent. The basic workup neutralizes the acid catalyst and removes any unreacted carboxylic acid.
Protocol: Synthesis of Methyl 3-(furan-3-yl)propanoate
-
Materials: 3-(Furan-3-yl)propanoic acid, Methanol, Concentrated sulfuric acid, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Rotary evaporator, Magnetic stirrer, and standard laboratory glassware.
-
Procedure:
-
Dissolve 3-(Furan-3-yl)propanoic acid (1.0 eq) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the desired methyl 3-(furan-3-yl)propanoate.
-
Caption: Fischer Esterification Workflow.
Friedel-Crafts Acylation: Building Complexity on the Furan Ring
The furan ring is an electron-rich heterocycle and can undergo electrophilic aromatic substitution reactions. Friedel-Crafts acylation provides a means to introduce a ketone functionality onto the furan ring, which can serve as a handle for further synthetic manipulations. For a 3-substituted furan, acylation is expected to occur at the C2 or C5 position.
Causality Behind Experimental Choices: The use of a Lewis acid, such as tin(IV) chloride, is necessary to activate the acylating agent (acetic anhydride). The reaction is typically performed at low temperatures to control the reactivity and prevent polymerization of the furan. The workup with dilute acid quenches the Lewis acid and hydrolyzes any remaining anhydride.
Protocol: Synthesis of 3-(2-Acetylfuran-3-yl)propanoic Acid
-
Materials: 3-(Furan-3-yl)propanoic acid, Acetic anhydride, Tin(IV) chloride (SnCl₄), Dichloromethane (DCM), 1 M Hydrochloric acid (HCl), Brine, Anhydrous sodium sulfate, Rotary evaporator, Magnetic stirrer, and standard laboratory glassware.
-
Procedure:
-
To a solution of 3-(Furan-3-yl)propanoic acid (1.0 eq) and acetic anhydride (1.5 eq) in DCM at 0 °C, add SnCl₄ (1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a flask containing ice and 1 M HCl.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 3-(2-acetylfuran-3-yl)propanoic acid.
-
Conclusion and Future Outlook
3-(Furan-3-yl)propanoic acid, while currently underutilized, presents a wealth of opportunities for the synthetic chemist. Its dual functionality allows for a wide array of chemical transformations, enabling the construction of diverse molecular scaffolds. The protocols detailed in this guide provide a solid foundation for researchers to begin exploring the chemistry of this promising building block. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the exploration of less common building blocks like 3-(Furan-3-yl)propanoic acid will be crucial for driving innovation and uncovering new areas of chemical space.
References
-
Kalyaev, M. V., Ryabukhin, D. S., Borisova, M. A., Ivanov, A. Y., Boyarskaya, I. A., Borovkova, K. E., ... & Vasilyev, A. V. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]
-
PubChem. (n.d.). 3-(Furan-3-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 133-143. [Link]
Application Notes & Protocols: Strategic Derivatization of the Carboxylic Acid Moiety in 3-(Furan-3-yl)propanoic Acid
Preamble: The Strategic Imperative for Derivatizing 3-(Furan-3-yl)propanoic Acid
3-(Furan-3-yl)propanoic acid is a bifunctional molecule of significant interest in synthetic and medicinal chemistry. Its structure, featuring a reactive carboxylic acid and an aromatic furan ring, makes it a versatile scaffold for the synthesis of novel chemical entities. The derivatization of the carboxylic acid group is a fundamental step in harnessing its synthetic potential, enabling its conversion into a diverse array of functional groups such as esters, amides, and highly reactive acyl chlorides.
These transformations are critical for several downstream applications:
-
Bioactivity Screening: Conversion to amides is a cornerstone of drug discovery, allowing for the exploration of structure-activity relationships (SAR) by introducing diverse amine fragments.
-
Analytical Characterization: Esterification, particularly methylation or ethylation, increases the volatility of the parent acid, making it amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]
-
Synthetic Elaboration: Activation of the carboxylic acid, most commonly by conversion to an acyl chloride, creates a highly electrophilic intermediate ready to react with a wide range of nucleophiles, thus serving as a gateway to more complex molecular architectures.[3][4]
A primary challenge in the chemistry of furan-containing molecules is the inherent sensitivity of the furan ring to strong acidic conditions, under which it can undergo acid-catalyzed ring-opening.[5][6][7] Therefore, the selection of derivatization protocols must be carefully considered to ensure the integrity of the heterocyclic core. This guide provides detailed, field-proven protocols for three essential derivatization pathways, explaining the causality behind experimental choices to ensure reproducible and high-yielding results.
Pathway I: Esterification via Fischer-Speier Catalysis
Esterification is a fundamental transformation, often employed to mask the polarity of the carboxylic acid or to prepare derivatives for analytical purposes. The Fischer-Speier esterification, which utilizes an alcohol in the presence of an acid catalyst, is a classic and cost-effective method.[8][9] The key to success with 3-(Furan-3-yl)propanoic acid is to use a mild catalytic amount of acid to prevent degradation of the furan ring.
Causality of Experimental Design: The reaction is an equilibrium process.[8][10] To drive the reaction towards the ester product, Le Châtelier's principle is leveraged by using the alcohol as the solvent (a large excess) and, if possible, by removing the water that is formed.[9][10] Sulfuric acid is a common catalyst, but its strong dehydrating nature can promote side reactions with the furan ring. Therefore, a catalytic amount is crucial.
Protocol 2.1: Synthesis of Methyl 3-(Furan-3-yl)propanoate
Objective: To convert the carboxylic acid to its corresponding methyl ester for increased volatility and altered solubility.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| 3-(Furan-3-yl)propanoic acid | 140.14 | 1.40 g | 10.0 | 1.0 |
| Methanol (Anhydrous) | 32.04 | 50 mL | - | Solvent |
| Sulfuric Acid (Conc.) | 98.08 | 0.1 mL | ~1.8 | 0.18 |
| Saturated Sodium Bicarbonate | - | 50 mL | - | - |
| Diethyl Ether | - | 100 mL | - | - |
| Anhydrous Magnesium Sulfate | - | - | - | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(Furan-3-yl)propanoic acid (1.40 g, 10.0 mmol).
-
Reagent Addition: Add anhydrous methanol (50 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.1 mL) with gentle swirling.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The starting material should be consumed, and a new, less polar spot corresponding to the ester should appear.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Carefully pour the mixture into a separatory funnel containing 50 mL of cold water. c. Extract the aqueous layer with diethyl ether (3 x 30 mL). d. Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize any remaining acid, followed by brine (1 x 25 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification (Optional): If necessary, purify the product by flash column chromatography on silica gel.
Self-Validation:
-
Expected Yield: >85%
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The disappearance of the broad -OH stretch in the IR spectrum and the appearance of a singlet around 3.7 ppm in the ¹H NMR spectrum are indicative of successful esterification.
Pathway II: Amidation via Carbodiimide-Mediated Coupling
The formation of an amide bond is arguably one of the most important reactions in medicinal chemistry. Carbodiimide reagents, such as Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to activate the carboxylic acid for nucleophilic attack by an amine.[11][12] This method is performed under mild, typically neutral or slightly basic conditions, which are ideal for preserving the furan moiety.
Causality of Experimental Design: Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12] This intermediate is then readily attacked by the amine nucleophile to form the amide bond. The byproduct of DCC is dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be removed by filtration.[11] The use of an additive like 1-Hydroxybenzotriazole (HOBt) or HATU can suppress side reactions and reduce the risk of racemization if chiral amines are used.
Protocol 3.1: Synthesis of N-Benzyl-3-(furan-3-yl)propanamide
Objective: To form a stable amide bond with a primary amine, a common step in generating compound libraries for biological screening.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| 3-(Furan-3-yl)propanoic acid | 140.14 | 701 mg | 5.0 | 1.0 |
| Benzylamine | 107.15 | 563 µL | 5.2 | 1.05 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.13 g | 5.5 | 1.1 |
| Dichloromethane (DCM, Anhydrous) | - | 25 mL | - | Solvent |
| Hydrochloric Acid (1 M) | - | 20 mL | - | - |
| Saturated Sodium Bicarbonate | - | 20 mL | - | - |
Procedure:
-
Initial Setup: Dissolve 3-(Furan-3-yl)propanoic acid (701 mg, 5.0 mmol) and benzylamine (563 µL, 5.2 mmol) in anhydrous dichloromethane (25 mL) in a 50 mL round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
-
Activator Addition: In a separate vial, dissolve Dicyclohexylcarbodiimide (DCC) (1.13 g, 5.5 mmol) in a minimal amount of anhydrous DCM (~5 mL). Add this solution dropwise to the stirred reaction mixture at 0°C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Work-up: a. Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM. b. Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is often of high purity. If required, it can be recrystallized or purified by column chromatography.
Self-Validation:
-
Expected Yield: >90%
-
Characterization: Successful amide formation is confirmed by the presence of the amide N-H stretch in the IR spectrum and the characteristic amide carbonyl signal in the ¹³C NMR spectrum (typically ~170 ppm).
Pathway III: Conversion to Acyl Chloride
For reactions requiring a more potent electrophile, the conversion of the carboxylic acid to an acyl chloride is the strategy of choice. Acyl chlorides are highly reactive and can be used to synthesize esters, amides (especially with poorly nucleophilic amines), and anhydrides, and can participate in Friedel-Crafts acylation reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[13][14][15]
Causality of Experimental Design: Thionyl chloride reacts with the carboxylic acid to form an intermediate chlorosulfite, which then decomposes upon nucleophilic attack by a chloride ion to yield the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[14][15][16] Since all byproducts are gaseous, they are easily removed from the reaction mixture, driving the reaction to completion. The reaction is typically performed neat or in an inert solvent.
Protocol 4.1: Synthesis of 3-(Furan-3-yl)propanoyl chloride
Objective: To activate the carboxylic acid into a highly reactive acyl chloride for subsequent synthetic transformations.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| 3-(Furan-3-yl)propanoic acid | 140.14 | 1.40 g | 10.0 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.1 mL | 15.0 | 1.5 |
| Toluene (Anhydrous) | - | 20 mL | - | Solvent |
| DMF (catalytic) | - | 1 drop | - | Catalyst |
Procedure:
-
Reaction Setup: (Caution: This reaction should be performed in a well-ventilated fume hood as SO₂ and HCl gases are evolved) . To a flame-dried 50 mL round-bottom flask equipped with a stir bar and reflux condenser (with a gas outlet connected to a trap), add 3-(Furan-3-yl)propanoic acid (1.40 g, 10.0 mmol) and anhydrous toluene (20 mL).
-
Reagent Addition: Add one drop of dimethylformamide (DMF) as a catalyst. Slowly add thionyl chloride (1.1 mL, 15.0 mmol) to the stirred suspension at room temperature.
-
Reaction Execution: Heat the mixture to a gentle reflux (around 80°C) for 2-3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.
-
Isolation: a. Cool the reaction mixture to room temperature. b. Remove the solvent and excess thionyl chloride under reduced pressure (a trap should be used between the rotary evaporator and the pump). Co-evaporation with anhydrous toluene (2 x 10 mL) can help remove the last traces of SOCl₂.
-
Use: The resulting 3-(furan-3-yl)propanoyl chloride is typically used immediately in the next synthetic step without further purification due to its reactivity towards moisture.
Self-Validation:
-
Expected Yield: Quantitative (used crude).
-
Characterization: The formation of the acyl chloride can be confirmed by taking a small aliquot, carefully quenching it with methanol, and observing the formation of the corresponding methyl ester via GC-MS or TLC analysis.
Visualized Workflows & Data Summary
Comparative Overview of Protocols
| Parameter | Pathway I: Esterification | Pathway II: Amidation | Pathway III: Acyl Chloride Formation |
| Primary Goal | Increase volatility, Mask polarity | Create bioactive analogues | Generate reactive intermediate |
| Key Reagents | Methanol, H₂SO₄ | Benzylamine, DCC | Thionyl Chloride (SOCl₂) |
| Solvent | Methanol | Dichloromethane (DCM) | Toluene or Neat |
| Temperature | Reflux (~65°C) | 0°C to Room Temp. | Reflux (~80°C) |
| Reaction Time | 4-6 hours | 12-18 hours | 2-3 hours |
| Furan Ring Risk | Low (with catalytic acid) | Very Low | Low (anhydrous conditions) |
| Typical Yield | >85% | >90% | Quantitative (crude) |
References
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MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
-
PubMed. (n.d.). On-line derivatization gas chromatography with furan chemical ionization tandem mass spectrometry for screening of amphetamines in urine. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
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PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
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Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Carboxyl Derivatives. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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YouTube. (2023). Disconnecting with a sneaky furan?. Retrieved from [Link]
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ACS Publications. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Retrieved from [Link]
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PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
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Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
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Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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ResearchGate. (n.d.). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Retrieved from [Link]
-
YouTube. (2023). Reaction of Carboxylic acid with Thionyl chloride. Retrieved from [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
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ACS Publications. (n.d.). Spectrophotometric determination of carboxylic acids by the formation of hydroxamic acids with dicyclohexylcarbodiimide. Retrieved from [Link]
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PMC. (n.d.). Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. Retrieved from [Link]
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NIH. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Retrieved from [Link]
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Scientific & Technical Union of Mechanical Engineering. (n.d.). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Retrieved from [Link]
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Course Hero. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of additives on the amidation of 3-phenyl- propanoic acid (1) with L-Glu-OH (2e) a). Retrieved from [Link]
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YouTube. (2020). Carboxylic Acid converting into Acid Chloride with SOCl2 (thionyl chloride). Retrieved from [Link]
-
PMC. (n.d.). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Retrieved from [Link]
-
ResearchGate. (2017). Convertion of Acid to acid chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
MSU chemistry. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]
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Catalysis Science & Technology (RSC Publishing). (n.d.). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Retrieved from [Link]
-
YouTube. (2017). Mechanism of the Fischer Esterification in Organic Chemistry. Retrieved from [Link]
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Application Note: GC-MS Procedure for 3-(Furan-3-yl)propanoic Acid Identification
Abstract
This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 3-(Furan-3-yl)propanoic acid. Due to the analyte's inherent polarity and low volatility, a crucial derivatization step is employed to ensure amenability to GC-based analysis. The protocol details a silylation procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, which converts the carboxylic acid to its more volatile and thermally stable trimethylsilyl (TMS) ester. This guide provides a comprehensive workflow, from sample preparation to instrumental parameters and data interpretation, tailored for researchers, scientists, and professionals in drug development and metabolomics.
Introduction: The Analytical Challenge
3-(Furan-3-yl)propanoic acid is a furan-containing organic acid of interest in various fields, including metabolomics and as a potential biomarker. Furan compounds are found in a variety of biological and environmental systems and can originate from both natural and anthropogenic sources.[1] The accurate identification and quantification of such metabolites are critical for understanding biochemical pathways and for the development of diagnostics and therapeutics.
The primary analytical challenge posed by 3-(Furan-3-yl)propanoic acid, like many organic acids, is its high polarity and low volatility, stemming from the carboxylic acid functional group.[2] These properties make it unsuitable for direct analysis by gas chromatography, which requires analytes to be volatile and thermally stable.[3] To overcome this, chemical derivatization is a mandatory prerequisite. Silylation is a proven and widely adopted technique that replaces active hydrogen atoms in polar functional groups with a non-polar trimethylsilyl (TMS) group.[4] This process effectively masks the polar -COOH group, reduces hydrogen bonding, and significantly increases the analyte's volatility, making it ideal for GC-MS analysis.[2][4]
Principle of the Method: Silylation Chemistry
The core of this method is the conversion of the target analyte into its trimethylsilyl (TMS) ester. This is achieved through a nucleophilic substitution reaction with a potent silylating agent.
Reaction: The chosen reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often fortified with a small percentage of Trimethylchlorosilane (TMCS) which acts as a catalyst.[5] BSTFA is a highly reactive and versatile reagent, and its byproducts are volatile, minimizing chromatographic interference. The TMCS catalyst enhances the silylating power of the reagent, ensuring a rapid and complete reaction, even with moderately hindered functional groups.[4]
The reaction proceeds as follows: The active hydrogen of the carboxylic acid group on 3-(Furan-3-yl)propanoic acid is replaced by a TMS group, Si(CH₃)₃, yielding the TMS ester.
Figure 1: Derivatization of 3-(Furan-3-yl)propanoic acid.
Experimental Protocol
This protocol is designed as a self-validating system. It is imperative to prepare a reagent blank and a quality control (QC) sample alongside the unknown samples to ensure the integrity of the derivatization and analysis.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| 3-(Furan-3-yl)propanoic Acid | ≥98% Purity | Sigma-Aldrich, Cayman Chemical |
| BSTFA + 1% TMCS | Derivatization Grade | Sigma-Aldrich (Supelco), Thermo Fisher |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate | GC Grade, ≥99.9% | Fisher Scientific |
| Nitrogen Gas (N₂) | High Purity (99.999%) | Local Gas Supplier |
| GC Vials (2 mL) with Caps | PTFE/Silicone Septa | Agilent, Waters |
Safety Precaution: BSTFA and pyridine are toxic and moisture-sensitive. Always handle these reagents under a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure all glassware is scrupulously dried to prevent reagent hydrolysis.[6]
Sample Preparation and Derivatization Workflow
The following step-by-step protocol ensures reproducible derivatization.
-
Sample Aliquoting: Transfer 10-100 µg of the sample (or a sample extract containing the analyte) into a 2 mL GC vial.
-
Solvent Evaporation: If the sample is in an aqueous or protic solvent, evaporate it to complete dryness under a gentle stream of high-purity nitrogen gas at 40-60°C.[6] The absence of water is critical for successful silylation.[7]
-
Reconstitution: Add 50 µL of anhydrous pyridine to the dried residue to ensure it is fully dissolved.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial. The total volume is now 100 µL.
-
Reaction Incubation: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven. This ensures the reaction proceeds to completion.
-
Cooling: Allow the vial to cool to room temperature before analysis. The sample is now ready for injection into the GC-MS.
Figure 2: Step-by-step sample preparation workflow.
GC-MS Instrumentation and Parameters
The following parameters are a robust starting point and can be optimized for specific instrumentation.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | Prevents column overloading. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the TMS derivative. |
| Injection Mode | Splitless (1 min) | Maximizes sensitivity for trace-level analysis. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides optimal separation efficiency. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms) | A non-polar column ideal for separating a wide range of metabolites. |
| Oven Program | Initial 80°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | Provides good separation of the analyte from solvent and potential contaminants. |
| Mass Spectrometer | ||
| Ion Source Temp. | 230°C | Standard temperature for stable ionization. |
| Quadrupole Temp. | 150°C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for generating reproducible fragmentation patterns for library matching.[8] |
| MS Acquisition | Full Scan Mode | To acquire complete mass spectra for identification. |
| Scan Range | m/z 40 - 450 | Captures the molecular ion and key fragment ions. |
Data Analysis and Expected Results
Chromatographic Profile
The TMS derivative of 3-(Furan-3-yl)propanoic acid will elute as a sharp, symmetrical peak. The exact retention time will depend on the specific instrument and conditions but can be confirmed by injecting a derivatized analytical standard.
Mass Spectral Interpretation
The identity of the analyte is confirmed by its mass spectrum. For the TMS derivative of 3-(Furan-3-yl)propanoic acid (C₁₀H₁₆O₃Si), the expected molecular weight is 212.29 g/mol .
-
Molecular Ion (M⁺): A peak at m/z 212 should be visible, confirming the molecular weight of the derivative.
-
Key Fragment Ions: Electron ionization will cause predictable fragmentation of the molecule. The most characteristic fragments for TMS esters include:[9][10]
-
[M-15]⁺ at m/z 197: Represents the loss of a methyl group (-CH₃) from the TMS moiety, a very common fragmentation pathway for TMS derivatives.[11]
-
[M-117]⁺ or Furan-propanoic fragment at m/z 95: Represents cleavage of the ester bond, leaving the furan-containing fragment.
-
TMS Ion at m/z 73: The stable trimethylsilyl cation, [Si(CH₃)₃]⁺, is a hallmark of TMS derivatives and is often the base peak in the spectrum.[10]
-
The presence of these ions at the correct retention time provides high confidence in the identification of 3-(Furan-3-yl)propanoic acid.
Method Validation and Quality Control
For quantitative applications, the method should be validated according to established guidelines.[12] Key validation parameters to assess include:
-
Linearity: Analyze a calibration curve of the derivatized standard over the expected concentration range. A linear response with a correlation coefficient (R²) > 0.99 is expected.
-
Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, typically based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[12]
-
Precision and Accuracy: Assessed by analyzing replicate QC samples at multiple concentrations on the same day (intra-day) and on different days (inter-day).
Conclusion
This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of 3-(Furan-3-yl)propanoic acid. The critical step of silylation derivatization with BSTFA + TMCS is explained and justified, enabling the conversion of this non-volatile organic acid into a GC-amenable compound. By following the outlined procedures for sample preparation, instrumental analysis, and data interpretation, researchers can achieve reliable and reproducible identification and quantification of the target analyte, supporting advancements in drug development and metabolic research.
References
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Supelco. A Guide to Derivatization Reagents for GC. Sigma-Aldrich.
-
TCI Chemicals. GC Derivatization Reagents.
-
Vasilevsky, S. F., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612.
-
Vasilevsky, S. F., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed, National Library of Medicine.
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current protocols in molecular biology, 114, 30.4.1–30.4.32.
-
Katajamaa, M., & Oresic, M. (2005). Acids: Derivatization for GC Analysis. Encyclopedia of Analytical Chemistry.
-
Vasilevsky, S. F., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Institutes of Health.
-
Thermo Scientific. BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate.
-
National Center for Biotechnology Information. 3-(Furan-3-yl)propanoic acid. PubChem Compound Database.
-
Sigma-Aldrich. BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Rahman, M. M. (2022). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. University of Alabama in Huntsville.
-
D'Alterio, M. N., et al. (2022). Gas Chromatography–Mass Spectrometry (GC–MS) Metabolites Analysis in Endometriosis Patients: A Prospective Observational Translational Study. Metabolites, 12(11), 1089.
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Harvey, D. J., & Vouros, P. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass spectrometry reviews, 39(1-2), 105–211.
-
Huang, Y., et al. (2022). Formation of furanoic compounds in model systems with saccharides, amino acids, and fatty acids, analyzed with headspace-solid phase micro-extraction-gas chromatography–tandem mass spectrometry. Journal of Food Bioactives.
-
Caltech GPS. Preparation of TMS Derivatives for GC/MS.
-
Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC).
-
Rontani, J. F., & Aubert, C. (2005). Hydrogen and Trimethylsilyl Transfers During EI Mass Spectral Fragmentation of Hydroxycarboxylic and Oxocarboxylic Acid Trimethylsilyl Derivatives. Journal of the American Society for Mass Spectrometry.
-
Agilent Technologies. Metabolomics Strategies Using GC-MS/MS Technology.
-
Joshi, H., & Parle, M. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. The Pharma Innovation Journal.
-
Thermo Fisher Scientific. GC-MS Metabolomics Analysis.
-
The Good Scents Company. Propionic acid.
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ChemicalBook. 3-(2-FURYL)PROPANOIC ACID.
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Harvey, D. J., & Vouros, P. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. ResearchGate.
-
Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Bio-protocol.
-
Harvey, D. J. (1981). The mass spectra of the trimethylsilyl derivatives of cis- and trans- hexahydrocannabinol and their hydroxy and acid analogues. Biomedical mass spectrometry, 8(8), 366–372.
-
SciELO. Article.
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Application Note: A Framework for Assessing the Biological Activity of 3-(Furan-3-yl)propanoic acid
Introduction: Rationale and Strategic Approach
3-(Furan-3-yl)propanoic acid (FPA) is a small organic molecule incorporating a furan ring, a heterocyclic moiety known for its diverse physiological activities and presence in numerous pharmaceuticals.[1] The propanoic acid tail classifies it as a short-chain fatty acid (SCFA) analog, suggesting potential roles in metabolic regulation, similar to endogenous SCFAs like propionate which can be produced by gut bacteria.[2] The combination of these two functional groups warrants a systematic investigation into FPA's biological effects.
Derivatives of similar structures, such as 3-(furan-2-yl)propenoic acid, have demonstrated significant antimicrobial properties against various pathogens.[3][4][5][6] This precedent provides a strong rationale for exploring FPA's potential as an antimicrobial agent. Furthermore, as a small organic acid, FPA is a prime candidate for interaction with cellular transport mechanisms, specifically Organic Anion Transporters (OATs), which are critical for the disposition of drugs and metabolites.[7][8]
This document provides a comprehensive, hypothesis-driven framework for researchers to conduct a preliminary yet robust assessment of FPA's biological activity. We move beyond simple step-by-step instructions to explain the causality behind our proposed experimental pipeline, ensuring that each stage of investigation is built upon a solid, self-validating foundation. The protocols outlined herein are designed to be adaptable, providing a starting point for more in-depth mechanistic studies.
Preliminary Compound Characterization and Handling
Prior to initiating any biological assays, a thorough characterization of the test compound is paramount for data reproducibility and accuracy.
2.1. Physicochemical Properties
A summary of essential properties for FPA is provided below. This information is critical for accurate stock solution preparation and for understanding its potential behavior in aqueous assay buffers.
| Property | Value | Source |
| Molecular Formula | C₇H₈O₃ | PubChem[9] |
| Molecular Weight | 140.14 g/mol | PubChem[9] |
| IUPAC Name | 3-(furan-3-yl)propanoic acid | PubChem[9] |
2.2. Safety and Handling
According to its Globally Harmonized System (GHS) classification, FPA presents several hazards.[9] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a chemical fume hood.
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
2.3. Protocol: Solubility Determination
Causality: The solubility of FPA in assay media is a critical parameter. Undissolved compound can lead to inaccurate concentration calculations, light scattering in optical assays, and false-positive results. Dimethyl sulfoxide (DMSO) is a common solvent, but its concentration must be minimized in cell-based assays to avoid solvent-induced toxicity.
Materials:
-
3-(Furan-3-yl)propanoic acid (FPA)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Assay-specific cell culture medium (e.g., DMEM)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare a high-concentration stock solution of FPA (e.g., 100 mM) in 100% DMSO.
-
Create a serial dilution of the FPA stock solution into your primary aqueous buffer (e.g., PBS or cell culture medium) to achieve final concentrations ranging from 10 µM to 2 mM. Ensure the final DMSO concentration remains constant and low (e.g., ≤0.5%) across all dilutions.
-
Vortex each dilution vigorously for 30 seconds.
-
Incubate the solutions at the intended assay temperature (e.g., 37°C) for 30 minutes.
-
Visually inspect each tube for any signs of precipitation or cloudiness against a dark background.
-
For confirmation, centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes. The absence of a pellet indicates full solubility.
A Tiered Strategy for Bioactivity Screening
We propose a logical, tiered approach to efficiently screen FPA's biological activity. This workflow begins with broad assessments of cytotoxicity and antimicrobial effects before proceeding to more specific, mechanistic assays.
Caption: Tiered workflow for FPA bioactivity screening.
Detailed Experimental Protocols
4.1. Protocol: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Causality: Before testing for specific biological effects on mammalian cells, it is essential to determine the concentration range at which FPA is non-toxic.[10][11] The MTT assay is a standard colorimetric method that measures metabolic activity as a proxy for cell viability.[12] Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
Human cell line (e.g., HEK293 for general toxicity, HepG2 for liver-specific toxicity)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
FPA stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2x serial dilution of FPA in culture medium from your soluble stock. Remove the old medium from the cells and add 100 µL of the FPA dilutions. Include "cells only" (no treatment) and "vehicle control" (medium with the same final DMSO concentration as the highest FPA dose) wells.
-
Incubation: Incubate the plate for 24-48 hours (or a desired exposure time) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_treated / Abs_vehicle_control) * 100
-
Plot % Viability against the log of FPA concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of metabolic activity).
4.2. Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Causality: This assay determines the lowest concentration of FPA that visibly inhibits the growth of a specific microorganism, providing a quantitative measure of its antibacterial or antifungal potency.[4][5] We will use a broth microdilution method, a standardized and widely accepted technique.
Materials:
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) or fungal strain (C. albicans ATCC 90028)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
FPA stock solution in DMSO
-
Positive control antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi)
-
Sterile 96-well U-bottom plates
-
Spectrophotometer or microplate reader (600 nm)
Procedure:
-
Inoculum Preparation: Culture the microorganism overnight. Dilute the culture in fresh broth to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.
-
Compound Dilution: Add 50 µL of broth to all wells of a 96-well plate. Add 50 µL of a 2x starting concentration of FPA to the first column. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next.
-
Inoculation: Add 50 µL of the prepared microbial inoculum to each well. The final volume will be 100 µL.
-
Controls:
-
Negative Control: Broth only (sterility check).
-
Growth Control: Broth + Inoculum (no FPA).
-
Vehicle Control: Broth + Inoculum + highest DMSO concentration.
-
Positive Control: Serial dilution of a standard antibiotic.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
Result Determination: The MIC is the lowest concentration of FPA where no visible turbidity (growth) is observed. This can be confirmed by reading the optical density (OD) at 600 nm.
4.3. Protocol: Fatty Acid Uptake Inhibition Assay
Causality: Given FPA's structural similarity to SCFAs, it may compete for cellular uptake with other fatty acids. This can be assessed using a fluorescently-labeled fatty acid analog. A reduction in cellular fluorescence in the presence of FPA indicates inhibition of uptake. Commercial kits are available for this purpose.[13]
Materials:
-
Adipocytes or other metabolically active cells (e.g., 3T3-L1, HepG2)
-
Fluorescent fatty acid analog (e.g., BODIPY™ FL C₁₂)
-
FPA solutions at non-toxic concentrations
-
Positive control inhibitor (e.g., phloretin)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Wash cells with warm PBS or serum-free medium.
-
Pre-incubate the cells with various non-toxic concentrations of FPA (determined from Protocol 4.1) or a positive control inhibitor for 15-30 minutes at 37°C.
-
Add the fluorescent fatty acid analog to all wells at its recommended final concentration.
-
Incubate for 5-15 minutes, as recommended by the manufacturer.
-
Remove the uptake solution and wash the cells 2-3 times with cold PBS to stop the uptake and remove extracellular fluorescence.
-
Add 100 µL of PBS to each well and measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths.
Data Analysis:
-
Subtract the fluorescence of "no-dye" control wells.
-
Calculate the percentage of uptake inhibition: % Inhibition = 100 - [(Fluorescence_FPA / Fluorescence_vehicle) * 100]
-
Determine the IC₅₀ value by plotting % Inhibition against the log of FPA concentration.
4.4. Protocol: Organic Anion Transporter (OAT) Inhibition Assay
Causality: As an organic acid, FPA may be a substrate or inhibitor of OATs, which are crucial for drug clearance in the kidneys and liver.[7] This assay tests FPA's ability to inhibit the transport of a known fluorescent OAT substrate into cells engineered to express a specific transporter (e.g., OAT1 or OAT3).[8]
Caption: Principle of the OAT inhibition assay.
Materials:
-
HEK293 cells stably expressing a human OAT (e.g., hOAT1) and a mock-transfected control cell line.
-
Known fluorescent OAT substrate (e.g., 6-carboxyfluorescein, 6-CF).[8]
-
FPA solutions at non-toxic concentrations.
-
Known OAT inhibitor (e.g., probenecid) as a positive control.
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer.
-
Fluorescence microplate reader.
Procedure:
-
Seed both OAT-expressing and mock cells into a black, clear-bottom 96-well plate. Grow to confluence.
-
Wash the cell monolayers twice with warm HBSS.
-
Add 50 µL of HBSS containing 2x concentrations of FPA, probenecid, or vehicle control.
-
To initiate uptake, add 50 µL of HBSS containing a 2x concentration of the fluorescent substrate (e.g., 20 µM 6-CF for a final of 10 µM).
-
Incubate at 37°C for 10 minutes.
-
Stop the transport by rapidly washing the cells three times with ice-cold HBSS.
-
Lyse the cells by adding 100 µL of lysis buffer (e.g., 0.1% Triton X-100 in PBS) and incubating for 10 minutes.
-
Measure the intracellular fluorescence in a microplate reader.
Data Analysis:
-
For each well, calculate the specific uptake by subtracting the fluorescence of the mock-transfected cells from the OAT-expressing cells.
-
Calculate the percentage of inhibition relative to the vehicle control's specific uptake.
-
Determine the IC₅₀ value by plotting % Inhibition against the log of FPA concentration.
References
- Oreate AI Blog. (2025).
-
Javed, M. S., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. [Link]
-
ResearchGate. (n.d.). Plausible reaction mechanism of the reaction of 3-(furan-2-yl)propenoic.... [Link]
-
Elabscience. (n.d.). Fatty Acid Uptake Fluorometric Assay Kit (E-BC-F067). [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Furan-3-yl)propanoic acid. PubChem Compound Database. [Link]
-
PubMed Central. (n.d.). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. [Link]
-
ResearchGate. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
-
Kalyaev, A. O., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]
-
ChemBK. (2024). 2-Amino-3-(furan-2-yl)propanoic acid. [Link]
-
Abbkine. (n.d.). Lipid Metabolism Assays. [Link]
-
PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
-
National Center for Biotechnology Information. (n.d.). Interaction of Organic Cations with Organic Anion Transporters. [Link]
-
ResearchGate. (n.d.). Cell viability assay of chemical compounds used in the experiments. [Link]
-
Sygnature Discovery. (n.d.). Cell Proliferation and Viability Assay. [Link]
-
South Tees Hospitals NHS Foundation Trust. (2024). Organic Acids (urine). [Link]
-
Cell Biolabs, Inc. (n.d.). Free Fatty Acid (FFA) Assays. [Link]
-
Taylor & Francis. (n.d.). Viability assays – Knowledge and References. [Link]
-
MDPI. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]
-
YouTube. (2023). [The Organic Acids Test] Key Insights for Clinical Practice. [Link]
-
US BioTek Laboratories. (n.d.). Organic Acids Testing. [Link]
-
National Center for Biotechnology Information. (2024). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. [Link]
-
PubMed Central. (n.d.). An Organic Anion Transporter 1 (OAT1)-centered Metabolic Network. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Exploring Propanoic Acid: A Versatile Short-Chain Fatty Acid - Oreate AI Blog [oreateai.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. southtees.nhs.uk [southtees.nhs.uk]
- 8. An Organic Anion Transporter 1 (OAT1)-centered Metabolic Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Fatty Acid Uptake Fluorometric Assay Kit - Elabscience® [elabscience.com]
Application Notes and Protocols for the Large-Scale Synthesis of 3-(Furan-3-yl)propanoic acid
Introduction: The Significance of 3-(Furan-3-yl)propanoic acid in Modern Drug Discovery
3-(Furan-3-yl)propanoic acid is a key heterocyclic building block in the synthesis of a wide array of pharmacologically active molecules. Its unique structural motif, featuring a furan ring separated from a carboxylic acid by a propyl linker, imparts favorable physicochemical properties that are highly sought after in drug design. The furan moiety can engage in various non-covalent interactions with biological targets, while the carboxylic acid group provides a handle for further chemical modification or can act as a key pharmacophoric element. The development of a robust, scalable, and economically viable synthetic process for this intermediate is therefore of paramount importance to support the pipeline of new chemical entities in the pharmaceutical industry.
This comprehensive guide provides a detailed protocol for the large-scale synthesis of 3-(Furan-3-yl)propanoic acid, designed for researchers, scientists, and professionals in drug development. The methodology presented herein is based on a well-established two-step synthetic sequence: a Knoevenagel condensation followed by a catalytic hydrogenation. This route has been selected for its high potential for scalability, efficiency, and use of readily available starting materials.
Strategic Overview of the Synthetic Approach
The synthesis of 3-(Furan-3-yl)propanoic acid is strategically designed in two main stages to ensure high yield and purity on a large scale. The initial step involves the formation of a carbon-carbon double bond through a Knoevenagel condensation, followed by the saturation of this bond via catalytic hydrogenation.
Step 1: Knoevenagel Condensation
The synthesis commences with the Knoevenagel condensation of commercially available furan-3-carboxaldehyde with malonic acid. This reaction is a classic method for forming α,β-unsaturated carboxylic acids. The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as both a solvent and a catalyst, is particularly well-suited for this transformation as it facilitates the decarboxylation of the intermediate to directly yield 3-(Furan-3-yl)acrylic acid.[1]
Step 2: Catalytic Hydrogenation
The second step involves the selective reduction of the carbon-carbon double bond of the acrylic acid intermediate. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for this transformation due to its high efficiency, selectivity, and the ease of catalyst removal by filtration on a large scale. This step yields the final product, 3-(Furan-3-yl)propanoic acid.
Visualizing the Synthetic Pathway
Caption: Overall synthetic route for 3-(Furan-3-yl)propanoic acid.
Detailed Experimental Protocols
PART I: Large-Scale Synthesis of 3-(Furan-3-yl)acrylic acid via Knoevenagel Condensation
Rationale: This protocol is optimized for scalability and safety. Pyridine serves as both the catalyst and solvent, promoting the reaction and subsequent decarboxylation in a single step. The temperature is carefully controlled to ensure a steady reaction rate while minimizing potential side reactions.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| Furan-3-carboxaldehyde | 498-60-2 | 96.08 | 5.00 kg | 1.00 |
| Malonic Acid | 141-82-2 | 104.06 | 6.50 kg | 1.20 |
| Pyridine | 110-86-1 | 79.10 | 25 L | - |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | As required | - |
| Deionized Water | 7732-18-5 | 18.02 | As required | - |
Equipment:
-
100 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe
-
Heating/cooling mantle
-
50 L Nutsche filter-dryer
-
Vacuum pump
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety glasses, lab coat, respiratory protection
Procedure:
-
Reactor Setup: Ensure the 100 L reactor is clean and dry. Purge the reactor with nitrogen gas.
-
Charging Reagents: Charge the reactor with pyridine (25 L). Begin stirring at a moderate speed (100-150 rpm).
-
Add furan-3-carboxaldehyde (5.00 kg) to the reactor.
-
Carefully add malonic acid (6.50 kg) portion-wise to the stirred solution. An initial exotherm may be observed; control the addition rate to maintain the temperature below 40°C.
-
Reaction: Once the addition is complete, slowly heat the reaction mixture to 90-95°C.
-
Maintain the reaction at this temperature for 4-6 hours. Monitor the reaction progress by taking aliquots and analyzing them by HPLC until the disappearance of the starting aldehyde is confirmed.
-
Cooling and Quenching: After completion, cool the reaction mixture to 20-25°C.
-
Slowly and carefully add the reaction mixture to a separate vessel containing 50 L of deionized water with vigorous stirring.
-
Precipitation and pH Adjustment: Acidify the aqueous mixture to a pH of 2-3 by the slow addition of concentrated hydrochloric acid. This will precipitate the 3-(Furan-3-yl)acrylic acid.
-
Isolation and Washing: Filter the resulting solid product using the Nutsche filter-dryer. Wash the filter cake with deionized water (2 x 10 L) until the filtrate is neutral.
-
Drying: Dry the product in the filter-dryer under vacuum at 50-60°C until a constant weight is achieved.
Expected Yield: 75-85%
PART II: Large-Scale Synthesis of 3-(Furan-3-yl)propanoic acid via Catalytic Hydrogenation
Rationale: This protocol employs a standard and highly effective method for the reduction of the acrylic acid double bond. The use of a heterogeneous catalyst (Pd/C) simplifies the work-up, as the catalyst can be easily removed by filtration. The reaction is run under a moderate hydrogen pressure to ensure a safe and efficient reduction.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 3-(Furan-3-yl)acrylic acid | - | 138.12 | 5.00 kg |
| Palladium on Carbon (5% Pd) | 7440-05-3 | - | 250 g |
| Ethanol (denatured) | 64-17-5 | 46.07 | 50 L |
| Hydrogen Gas | 1333-74-0 | 2.02 | As required |
| Celite® | 61790-53-2 | - | 500 g |
Equipment:
-
100 L stainless steel hydrogenation reactor
-
Mechanical stirrer
-
Hydrogen gas supply with pressure regulator
-
Spark-proof filtration system
-
Crystallization vessel
-
Centrifuge or filter dryer
Procedure:
-
Catalyst Slurry Preparation: In a separate container, carefully prepare a slurry of 5% Pd/C (250 g) in ethanol (2 L) under a nitrogen atmosphere. Caution: Palladium on carbon can be pyrophoric.[2]
-
Reactor Charging: Charge the hydrogenation reactor with 3-(Furan-3-yl)acrylic acid (5.00 kg) and ethanol (48 L).
-
Catalyst Addition: Under a nitrogen blanket, carefully transfer the Pd/C slurry to the reactor.
-
Hydrogenation: Seal the reactor and purge with nitrogen three times, followed by three purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to 3-4 bar.
-
Begin stirring and maintain the temperature at 25-30°C. The reaction is exothermic; cooling may be required.
-
Monitor the reaction by hydrogen uptake and/or HPLC analysis of reaction aliquots. The reaction is typically complete within 8-12 hours.
-
Catalyst Filtration: Once the reaction is complete, vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol (2 x 5 L).
-
Concentration and Crystallization: Combine the filtrate and washes and concentrate under reduced pressure to approximately 20% of the original volume.
-
Cool the concentrated solution to 0-5°C to induce crystallization of the product.
-
Isolation and Drying: Isolate the crystalline product by centrifugation or filtration. Wash the crystals with cold ethanol (5 L).
-
Dry the product under vacuum at 40-50°C to a constant weight.
Expected Yield: 90-95%
In-Process Controls and Analytical Methods
Robust analytical methods are crucial for monitoring reaction progress and ensuring the quality of the final product.
| Analysis | Method | Purpose |
| Knoevenagel Condensation Monitoring | HPLC | To monitor the consumption of furan-3-carboxaldehyde. |
| Hydrogenation Monitoring | Hydrogen Uptake / HPLC | To track the disappearance of 3-(Furan-3-yl)acrylic acid and the formation of the final product. |
| Final Product Purity | HPLC, GC | To determine the purity of 3-(Furan-3-yl)propanoic acid and quantify any residual impurities. |
| Structural Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry | To confirm the chemical structure of the final product. |
Workflow for Quality Control
Caption: Quality control workflow for the synthesis of 3-(Furan-3-yl)propanoic acid.
Safety Considerations
General: All operations should be conducted in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE) must be worn at all times.
Chemical Hazards:
-
Furan-3-carboxaldehyde: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[3]
-
Malonic Acid: Harmful if swallowed. Causes serious eye damage.[4]
-
Pyridine: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry. Handle under an inert atmosphere.[2]
-
Hydrogen Gas: Extremely flammable gas. Forms explosive mixtures with air.
-
3-(Furan-3-yl)propanoic acid: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[5]
Process Hazards:
-
Exothermic Reactions: Both the Knoevenagel condensation and the catalytic hydrogenation can be exothermic. Proper temperature control is essential to prevent runaway reactions.
-
Hydrogenation: Operations involving hydrogen gas under pressure must be conducted in a properly rated and maintained reactor. Ensure the system is free of leaks and that all sources of ignition are eliminated.
References
-
Georganics. (n.d.). 3-Furaldehyde. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13310353, 3-(Furan-3-yl)propanoic acid. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (2023, December 2). Knoevenagel condensation. Retrieved January 25, 2026, from [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. honrel.com [honrel.com]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. bhu.ac.in [bhu.ac.in]
Application Notes and Protocols for the Esterification of 3-(Furan-3-yl)propanoic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 3-(Furan-3-yl)propanoic Acid Esters
3-(Furan-3-yl)propanoic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its esters are key intermediates in the synthesis of a variety of compounds, including pharmaceuticals and biologically active molecules.[1][2][3] The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, imparts unique electronic and conformational properties to these molecules, making them attractive for drug design. The ester functional group, in turn, can modulate properties such as solubility, lipophilicity, and metabolic stability, or serve as a handle for further chemical transformations.
This guide provides a comprehensive overview of the reaction conditions for the esterification of 3-(Furan-3-yl)propanoic acid, with a focus on practical, field-proven protocols. We will delve into the mechanistic underpinnings of the Fischer-Speier esterification, discuss critical process parameters, and offer detailed, step-by-step procedures for the synthesis of various alkyl esters.
Scientific Principles: Understanding the Fischer-Speier Esterification
The most common method for converting a carboxylic acid to an ester is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[4][5] This reaction is a reversible, equilibrium-controlled process.
The mechanism of the Fischer esterification involves several key steps:[4]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by:[4][5]
-
Using an Excess of one Reactant: Commonly, the alcohol is used in large excess, serving as both a reactant and the solvent.
-
Removing Water as it is Formed: This can be done azeotropically using a Dean-Stark apparatus or by adding a dehydrating agent.
A Note on the Furan Moiety: Potential Challenges
The furan ring is sensitive to strongly acidic conditions and high temperatures, which can lead to polymerization or ring-opening side reactions.[6][7] Therefore, careful control of reaction parameters is crucial when esterifying furan-containing carboxylic acids. While the furan ring in 3-(Furan-3-yl)propanoic acid is somewhat stabilized by the propanoic acid side chain, the potential for degradation should not be overlooked.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of methyl, ethyl, and isopropyl esters of 3-(Furan-3-yl)propanoic acid. These protocols are designed to be robust and reproducible, but may require optimization depending on the specific scale and available equipment.
General Workflow for Esterification
The overall experimental workflow for the esterification of 3-(Furan-3-yl)propanoic acid is depicted below.
Caption: General experimental workflow for the esterification of 3-(Furan-3-yl)propanoic acid.
Protocol 1: Synthesis of Methyl 3-(Furan-3-yl)propanoate
This protocol utilizes methanol as both the reactant and the solvent, a common and effective approach for synthesizing methyl esters.
Materials:
-
3-(Furan-3-yl)propanoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-(Furan-3-yl)propanoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.05-0.1 eq) dropwise to the stirring solution. Caution: The addition of sulfuric acid to methanol is exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate. Caution: CO2 evolution will occur.
-
Extract the aqueous layer with ethyl acetate (3 x volume of methanol used).
-
Wash the combined organic layers with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude ester.
-
If necessary, purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Protocol 2: Synthesis of Ethyl 3-(Furan-3-yl)propanoate
This protocol is similar to the synthesis of the methyl ester, using ethanol as the alcohol.
Materials:
-
3-(Furan-3-yl)propanoic acid
-
Ethanol (anhydrous)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
Reaction Setup: To a solution of 3-(Furan-3-yl)propanoic acid (1.0 eq) in anhydrous ethanol (15-25 mL per gram of acid), add p-toluenesulfonic acid monohydrate (0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux (approximately 78°C) for 6-8 hours.
-
Monitoring: Follow the reaction's progress via TLC or GC-MS.
-
Workup:
-
After cooling, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
-
Purification:
-
Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting crude ester by vacuum distillation or column chromatography.
-
Protocol 3: Synthesis of Isopropyl 3-(Furan-3-yl)propanoate
The esterification with a secondary alcohol like isopropanol is generally slower due to increased steric hindrance. Therefore, longer reaction times or a higher catalyst loading may be necessary.
Materials:
-
3-(Furan-3-yl)propanoic acid
-
Isopropanol
-
Sulfuric acid (concentrated)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-(Furan-3-yl)propanoic acid (1.0 eq), isopropanol (3-5 eq), and toluene (as a co-solvent to aid in water removal).
-
Catalyst Addition: Add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.
-
Reaction: Heat the reaction to reflux. Water will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 8-12 hours).
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup:
-
Cool the reaction mixture and wash it with saturated sodium bicarbonate solution and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude isopropyl ester by vacuum distillation.
-
Data Summary and Comparison
The following table summarizes the typical reaction conditions for the esterification of 3-(Furan-3-yl)propanoic acid with different alcohols.
| Parameter | Methyl Ester | Ethyl Ester | Isopropyl Ester |
| Alcohol | Methanol | Ethanol | Isopropanol |
| Catalyst | Sulfuric Acid | p-TsOH | Sulfuric Acid |
| Catalyst Loading (eq) | 0.05 - 0.1 | 0.1 - 0.2 | 0.1 - 0.2 |
| Temperature (°C) | ~65 (Reflux) | ~78 (Reflux) | ~82-110 (Reflux) |
| Reaction Time (h) | 4 - 6 | 6 - 8 | 8 - 12 |
| Water Removal | Not typically required | Not typically required | Dean-Stark advised |
| Expected Yield | High | High | Moderate to High |
Troubleshooting and Expert Insights
-
Low Yields: If the reaction does not go to completion, consider increasing the reaction time, using a higher catalyst loading, or employing a Dean-Stark trap to remove water, especially for bulkier alcohols.[8]
-
Product Decomposition: If charring or discoloration is observed, this may indicate decomposition of the furan ring.[6] In such cases, a milder acid catalyst (e.g., Amberlyst-15 resin) or a lower reaction temperature with a longer reaction time should be considered.
-
Purification Challenges: The esters of 3-(Furan-3-yl)propanoic acid are relatively nonpolar. If separation from nonpolar impurities is difficult, consider derivatization or an alternative purification method.
Conclusion
The esterification of 3-(Furan-3-yl)propanoic acid is a straightforward yet crucial transformation for the synthesis of valuable chemical entities. By understanding the principles of the Fischer esterification and carefully controlling the reaction conditions to accommodate the sensitivity of the furan ring, researchers can reliably produce a range of esters in high yields. The protocols provided herein serve as a robust starting point for laboratory synthesis and can be adapted for various research and development needs.
References
- Esterification of 2,5-furan-dicarboxylic acid.
- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.
- Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Esterification of propanoic acid in the presence of a homogeneous catalyst.
- ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Engineering & Processing Management.
- Plausible reaction mechanism of the reaction of 3-(furan-2-yl)propenoic...
- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). ACS Omega.
- esterification - alcohols and carboxylic acids. Chemguide.
- Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. The Organic Chemistry Tutor (YouTube).
- An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica.
- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Chemistry Europe.
- Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. Royal Society of Chemistry.
- Transformation of 3-(Furan-2-yl)-1,3-di(het)
- Fischer Esterific
- Ch20: Hydrolysis of Esters. University of Calgary.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 8. chemguide.co.uk [chemguide.co.uk]
Troubleshooting & Optimization
Technical Support Center: NMR Peak Assignment for 3-(Furan-3-yl)propanoic Acid
Welcome to the technical support center for NMR analysis. This guide provides in-depth troubleshooting for common issues encountered during the peak assignment of 3-(Furan-3-yl)propanoic acid. It is designed for researchers and professionals in drug development who require accurate and reliable structural elucidation.
Introduction: The Unique NMR Signature of 3-(Furan-3-yl)propanoic Acid
3-(Furan-3-yl)propanoic acid presents a unique set of challenges in NMR spectroscopy. The molecule combines three distinct proton and carbon environments: a five-membered aromatic heterocycle (furan), a flexible aliphatic chain (propanoic acid), and a labile carboxylic acid proton. Correctly assigning the signals from these environments requires a nuanced understanding of chemical shifts, coupling constants specific to heterocyles, and the dynamic behavior of acidic protons in solution. This guide will walk you through potential pitfalls and provide robust solutions.
Reference NMR Data
Before troubleshooting, it's essential to have a baseline. The following tables summarize the expected chemical shifts (δ) and coupling constants (J) for 3-(Furan-3-yl)propanoic acid, compiled from spectral databases and analysis of analogous structures.[1][2][3][4] Note that actual values can vary based on solvent, concentration, and temperature.
Structure and Numbering:
Table 1: Expected ¹H NMR Data (in CDCl₃)
| Proton Assignment | Expected δ (ppm) | Multiplicity | Expected J (Hz) | Notes |
| H-2 | ~7.40 | t (triplet-like) | J₂,₅ ≈ 1.8, J₂,₄ ≈ 0.8 | Often appears as a sharp singlet or narrow multiplet. |
| H-5 | ~7.25 | t (triplet-like) | J₅,₂ ≈ 1.8, J₅,₄ ≈ 1.5 | The most downfield furan proton after H-2. |
| H-4 | ~6.30 | t (triplet-like) | J₄,₅ ≈ 1.5, J₄,₂ ≈ 0.8 | The most upfield furan proton. |
| α-CH₂ | ~2.85 | t | Jα,β ≈ 7.5 | Triplet due to coupling with the adjacent β-CH₂. |
| β-CH₂ | ~2.65 | t | Jβ,α ≈ 7.5 | Triplet due to coupling with the adjacent α-CH₂. |
| -COOH | 10.0 - 12.5 | br s | None | Highly variable shift; often a broad singlet. May not be observed.[5] |
Table 2: Expected ¹³C NMR Data (in CDCl₃)
| Carbon Assignment | Expected δ (ppm) | Notes |
| -COOH | ~178-180 | The most downfield signal, quaternary carbon (weak intensity).[6][7] |
| C-2 | ~143 | Aromatic region, CH. |
| C-5 | ~139 | Aromatic region, CH. |
| C-3 | ~122 | Quaternary furan carbon, often weak. |
| C-4 | ~110 | The most upfield furan carbon, CH. |
| α-CH₂ | ~34 | Aliphatic region. |
| β-CH₂ | ~25 | Aliphatic region. |
Troubleshooting FAQs
Q1: I can't find my carboxylic acid (-COOH) proton peak. Is my sample impure or has the reaction failed?
This is one of the most common issues in the NMR of carboxylic acids. The absence of this peak is often not an indication of a failed reaction.
Causality: The carboxylic acid proton is "labile" or "exchangeable." In the presence of even trace amounts of water (H₂O) in the NMR solvent or if a protic deuterated solvent (like Methanol-d₄ or D₂O) is used, the -COOH proton rapidly exchanges with deuterium atoms from the solvent.[8] This exchange can either cause the peak to disappear entirely or become extremely broad, sometimes vanishing into the baseline.[9]
Troubleshooting Protocol: The D₂O Shake [10]
-
Acquire Standard Spectrum: Run the ¹H NMR spectrum of your sample in a dry, aprotic solvent like CDCl₃ or DMSO-d₆. If you see a broad singlet between 10-12 ppm, this is likely your peak. If not, proceed to the next step.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample.
-
Shake Vigorously: Cap the tube and shake it for 30-60 seconds to ensure thorough mixing.
-
Re-acquire Spectrum: Run the ¹H NMR spectrum again.
-
Analyze: The peak corresponding to the -COOH proton will have disappeared or significantly diminished in intensity. This confirms its identity as an exchangeable proton.
Q2: The chemical shifts of my furan protons are correct, but the splitting patterns look wrong. They aren't clean doublets or triplets. Why?
This is an excellent observation and points to the fundamental difference between five-membered and six-membered aromatic rings.
Causality: Unlike benzene derivatives where ortho (³J ≈ 7-8 Hz), meta (⁴J ≈ 2-3 Hz), and para (⁵J ≈ 0-1 Hz) couplings are distinct, the coupling constants in a furan ring are all relatively small and similar in magnitude.[11]
-
Vicinal coupling (³J) : e.g., J₄,₅ is typically small, around 1.5-3.3 Hz.
-
Long-range coupling (⁴J and ⁵J) : e.g., J₂,₄ and J₂,₅ can be significant, often between 0.8-1.8 Hz.
Because these values are close, the protons often appear as complex multiplets or "triplet-like" singlets rather than the well-defined doublets you might expect. This is a characteristic feature of furan systems.[2][11]
Logical Workflow for Furan System Analysis
Caption: Troubleshooting workflow for furan proton signals.
Q3: My aliphatic signals (~2.5-3.0 ppm) are overlapping with a solvent peak or an impurity. How can I resolve them?
Signal overlap can make integration and multiplicity analysis impossible. The most effective solution is to change the magnetic environment by using a different solvent.
Causality: The chemical shift of a proton is highly dependent on its local electronic environment, which is influenced by the surrounding solvent molecules. Aromatic solvents like Benzene-d₆ or Toluene-d₈ often induce significant changes in chemical shifts (known as Aromatic Solvent Induced Shifts, or ASIS) compared to chlorinated solvents like CDCl₃.[10]
Experimental Protocol: Solvent Change
-
Identify the Overlap: Confirm that your signals of interest are obscured by a known peak, such as residual water, grease, or another solvent like ethyl acetate.[12]
-
Remove Original Solvent: Carefully evaporate the initial NMR solvent (e.g., CDCl₃) under reduced pressure.
-
Re-dissolve in New Solvent: Add a new, dry deuterated solvent. Benzene-d₆ is an excellent first choice for resolving overlap in aliphatic regions.
-
Acquire New Spectrum: Run the ¹H NMR again. In many cases, the relative positions of the analyte and impurity peaks will have shifted, resolving the overlap.
Q4: How can I be absolutely certain which furan proton is H-2, H-4, and H-5?
While chemical shift is a strong indicator (H-2 > H-5 > H-4), unambiguous assignment requires 2D NMR spectroscopy.
Causality and Technique: Two-dimensional NMR experiments correlate nuclei through their interactions (J-coupling or spatial proximity).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. By using the expected ¹³C chemical shifts (Table 2), you can confirm proton assignments. For example, the proton at ~7.40 ppm should show a correlation to the carbon at ~143 ppm (C-2).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. This is the most powerful tool for assigning quaternary carbons and piecing together the molecular structure. For instance, the α-CH₂ protons (~2.85 ppm) should show a correlation to the furan C-3 (~122 ppm) and C-4 (~110 ppm), definitively linking the side chain to the 3-position of the ring.
HMBC Correlation Diagram
Sources
- 1. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 3-Furoic acid(488-93-7) 1H NMR [m.chemicalbook.com]
- 3. Furan(110-00-9) 13C NMR spectrum [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Stabilizing 3-(Furan-3-yl)propanoic Acid During Storage
Introduction: 3-(Furan-3-yl)propanoic acid is a valuable building block in pharmaceutical and materials science research. However, the inherent reactivity of the furan moiety presents significant challenges to its long-term stability during storage. This guide provides a comprehensive technical overview of the potential decomposition pathways, troubleshooting strategies, and frequently asked questions to ensure the integrity of your samples. Our recommendations are grounded in the principles of organic chemistry and backed by established analytical methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 3-(Furan-3-yl)propanoic acid?
A1: To ensure the long-term stability of 3-(Furan-3-yl)propanoic acid, it is recommended to store it at or below -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The compound should be protected from light.
Q2: My sample of 3-(Furan-3-yl)propanoic acid has changed color from white/off-white to yellow or brown. What does this indicate?
A2: A color change, particularly to yellow or brown, is a strong indicator of degradation. The furan ring is susceptible to oxidation and polymerization, which can result in the formation of colored byproducts. If you observe a significant color change, it is advisable to re-analyze the purity of the material before use.
Q3: I suspect my sample has degraded. What are the likely decomposition products?
A3: The primary modes of degradation are acid-catalyzed hydrolysis and oxidation of the furan ring. This can lead to the formation of various byproducts, including ring-opened species such as succinaldehydic acid and subsequent oxidation products. Polymerization can also occur, resulting in insoluble materials.
Q4: What analytical techniques are recommended for assessing the purity of 3-(Furan-3-yl)propanoic acid?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for routine purity checks. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identifying volatile degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information to confirm the integrity of the molecule.
Troubleshooting Guide: Investigating and Preventing Decomposition
This section provides a structured approach to troubleshooting stability issues with 3-(Furan-3-yl)propanoic acid.
Visual Inspection and Initial Assessment
| Observation | Potential Cause | Recommended Action |
| Color Change (White to Yellow/Brown) | Oxidation, Polymerization | Re-evaluate purity using HPLC or GC-MS. If purity is compromised, consider purification or acquiring a new batch. |
| Clumping or Change in Consistency | Moisture absorption | Dry the sample under vacuum. Store future samples with a desiccant. |
| Insolubility in Recommended Solvents | Polymerization | The sample is likely significantly degraded and may not be suitable for use. |
Understanding the Decomposition Pathways
The stability of 3-(Furan-3-yl)propanoic acid is primarily dictated by the reactivity of the furan ring. Two principal degradation pathways should be considered:
-
Acid-Catalyzed Ring Opening: The furan ring is susceptible to cleavage under acidic conditions, even from trace amounts of acid in the storage environment or autocatalysis from the carboxylic acid moiety, especially in the presence of water. This leads to the formation of a 1,4-dicarbonyl compound, in this case, a derivative of succinaldehyde.
-
Oxidation: The electron-rich furan ring is prone to oxidation, which can be initiated by atmospheric oxygen (autoxidation) or light (photodegradation). Oxidative cleavage can result in the formation of various unsaturated dicarbonyls and carboxylic acids.[1] Furan autoxidation can lead to the formation of polar, ring-opened products that can further react to form insoluble gums.[2]
Caption: Major decomposition pathways for 3-(Furan-3-yl)propanoic acid.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity assessment of 3-(Furan-3-yl)propanoic acid. Method optimization may be required for your specific instrumentation.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or phosphoric acid. A simple isocratic method using an aqueous mobile phase with a pH modifier can also be effective.[3][4]
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile.
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject a blank (solvent) to establish a baseline.
-
Inject the prepared sample solution.
-
Integrate the peak corresponding to 3-(Furan-3-yl)propanoic acid and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Identification of Volatile Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for identifying volatile degradation products that may not be easily detected by HPLC.
-
Instrumentation: GC-MS system.
-
Column: A non-polar or medium-polarity column (e.g., HP-5MS, DB-5).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-400 amu.
-
Sample Preparation:
-
Direct Injection: Dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Headspace Analysis: For detecting highly volatile degradation products, headspace sampling is recommended.[5] Place a small amount of the solid sample in a headspace vial, seal, and heat to an appropriate temperature (e.g., 80°C) to allow volatile compounds to partition into the headspace before injection.
-
Procedure:
-
Perform a blank run with the solvent to identify any background contaminants.
-
Inject the prepared sample solution or perform a headspace injection.
-
Analyze the resulting chromatogram and mass spectra of any observed peaks.
-
Compare the mass spectra to a library (e.g., NIST) to tentatively identify degradation products.
Caption: A workflow for troubleshooting the degradation of 3-(Furan-3-yl)propanoic acid.
References
- Palmers, S., et al. (2015). Furan formation during storage and reheating of sterilised vegetable purées. Food Additives & Contaminants: Part A, 32(2), 161-169.
- Jeong, S. Y., et al. (2019). Validation of analytical method for furan determination in eight food matrices and its levels in various foods.
- Koo, S., et al. (2021). Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. Organic & Biomolecular Chemistry, 19(38), 8356-8360.
- Weng, C. H., et al. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 10(10), 2441.
-
U.S. Food and Drug Administration. (n.d.). Furan in Food. Retrieved from [Link]
-
National Institutes of Health, National Library of Medicine. (n.d.). PubChem Compound Summary for CID 13310353, 3-(Furan-3-yl)propanoic acid. Retrieved from [Link]
- Georgakopoulos, S., et al. (2019).
-
SIELC Technologies. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]
- Juric, B., et al. (2019). Analysis of furan in different foodstuffs using gas chromatography mass spectrometry. Croatian Journal of Food Science and Technology, 11(1), 59-64.
- Dunlop, A. P., & Stout, P. R. (1950). Autoxidation of Furfural. Industrial & Engineering Chemistry, 42(4), 740-745.
- Weng, L., et al. (2018). The Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A, 122(4), 1075-1084.
- Ammar, M., et al. (2017). Oxidative Cleavage of Furans. Organic Reactions, 93, 1-267.
Sources
Technical Support Center: Synthesis of 3-(Furan-3-yl)propanoic Acid
From the desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-(Furan-3-yl)propanoic acid. This document is designed for chemists in research and development who are navigating the complexities of furan chemistry. The furan moiety, while a valuable heterocyclic building block, is notoriously sensitive to certain reaction conditions, leading to specific sets of impurities that can complicate downstream applications. This guide provides in-depth, experience-based insights into identifying, mitigating, and eliminating these common impurities.
Frequently Asked Questions (FAQs)
Q1: My final product is a dark, tar-like material instead of the expected solid/oil. What happened?
A1: This is a classic sign of furan ring degradation. The furan ring is highly susceptible to cleavage and polymerization under strong acidic conditions.[1][2][3] Protons can attack the alpha-carbon of the furan ring, initiating a cascade of reactions that lead to oligomeric or polymeric tars.[4] This is especially common if you are using strong mineral acids (e.g., H₂SO₄, HCl) for ester hydrolysis or catalysis, particularly at elevated temperatures.
Q2: I see a significant amount of starting material in my crude NMR. How can I drive the reaction to completion?
A2: Incomplete conversion can stem from several factors. For palladium-catalyzed couplings (e.g., Heck, Suzuki, Stille), catalyst deactivation is a common culprit. Ensure your reagents and solvents are rigorously degassed to remove oxygen, and consider using a slightly higher catalyst loading or a more robust ligand.[5] For hydrolysis reactions (ester or nitrile), extending the reaction time or increasing the temperature may be necessary, but this must be balanced against the risk of furan degradation.
Q3: My mass spectrometry data shows a peak corresponding to my product plus or minus a bromine/boronic acid group. What does this indicate?
A3: This points to impurities derived directly from your starting materials in a coupling reaction. A peak corresponding to a debrominated furan starting material suggests a side reaction where the aryl halide is reduced. A peak showing the boronic acid or its anhydride (a boroxine) indicates incomplete consumption or side reactions of the coupling partner.
Q4: Why is my isolated yield consistently low even when the reaction appears clean by TLC?
A4: Low isolated yields can be due to the partial solubility of the product in the aqueous phase during workup, especially if performing a pH adjustment to protonate the carboxylate. Ensure you perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Additionally, check for the volatility of your product or intermediates; significant loss can occur during solvent removal under high vacuum.
Troubleshooting Guide: From Symptoms to Solutions
This section addresses specific experimental issues, providing a probable cause and a step-by-step protocol for resolution.
Issue 1: Presence of Unidentified Aromatic Signals in ¹H NMR of the Final Product
-
Symptom: Your ¹H NMR spectrum shows sharp singlets or complex multiplets in the aromatic region (6.0-8.0 ppm) that do not correspond to the three characteristic furan protons of your product.
-
Probable Cause: These signals often arise from homo-coupling of your starting materials in a palladium-catalyzed reaction (e.g., formation of biphenyl from an aryl halide). Another possibility is the formation of isomers, such as 3-(Furan-2-yl)propanoic acid, if your starting furan was not isomerically pure.
-
Diagnostic & Resolution Protocol:
-
Confirm Starting Material Purity: Analyze your 3-substituted furan starting material (e.g., 3-bromofuran) by GC-MS or ¹H NMR to check for isomeric purity. The presence of a 2-substituted isomer will inevitably lead to an isomeric impurity in the product.
-
Optimize Coupling Conditions: Homo-coupling is often favored by high catalyst concentrations or the presence of oxygen.
-
Action: Decrease the palladium catalyst loading (typically 1-5 mol% is sufficient).[5]
-
Action: Ensure thorough degassing of the reaction mixture by performing several vacuum/inert gas cycles.
-
-
Purification: These impurities are often difficult to remove by simple extraction.
-
Protocol: Flash column chromatography on silica gel is the most effective method. Use a solvent system with increasing polarity, such as a gradient of ethyl acetate in hexanes, often with 1% acetic acid added to the mobile phase to keep the carboxylic acid protonated and prevent streaking.
-
-
Issue 2: Incomplete Hydrolysis of Ester or Nitrile Precursor
-
Symptom: You observe a significant amount of your ester (characterized by an -O-CH₂- or -O-CH₃ signal in ¹H NMR) or amide intermediate (broad N-H signals in ¹H NMR and a different carbonyl stretch in IR) in your final product.[6]
-
Probable Cause: The hydrolysis of the precursor (e.g., ethyl 3-(furan-3-yl)propanoate or 3-(furan-3-yl)propanenitrile) was incomplete. This can be due to insufficient reaction time, temperature, or concentration of the acid/base catalyst.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting incomplete hydrolysis.
-
Detailed Protocol for Forcing Hydrolysis:
-
Reaction Setup: In a round-bottom flask, dissolve the crude product containing the unhydrolyzed ester/amide in a suitable solvent (e.g., ethanol, THF).
-
Reagent Addition: Add an excess of aqueous base (e.g., 3-5 equivalents of 2M NaOH) or acid (e.g., 3-5 equivalents of 2M HCl). Caution: Be mindful of the furan ring's acid sensitivity.[1][2] Basic hydrolysis is generally preferred.
-
Heating: Heat the mixture to reflux and monitor the reaction progress every 4-6 hours using TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. If using a base, acidify the mixture carefully with cold 1M HCl to a pH of ~2-3 to protonate the carboxylate.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Issue 3: Residual Palladium Catalyst in the Final Product
-
Symptom: The final product has a grayish or black tint, and ICP-MS or AAS analysis shows high levels of palladium.
-
Probable Cause: Palladium catalysts, particularly heterogeneous ones like Pd/C or colloidal palladium formed during the reaction, can be challenging to remove completely.[7]
-
Palladium Removal Protocol:
-
Filtration: After the reaction, dilute the mixture with a solvent like ethyl acetate or toluene and filter it through a pad of Celite®. This will remove the bulk of heterogeneous palladium.
-
Aqueous Wash: Perform an aqueous workup. Sometimes, washing with an aqueous solution of thiourea or sodium thiosulfate can help complex and remove residual palladium.
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate). Add a small amount (1-5 wt%) of activated charcoal and stir for 1-2 hours at room temperature. Filter through Celite® to remove the charcoal.
-
Metal Scavenging: For high-purity requirements, use a commercial metal scavenger. These are functionalized silica gels or polymers designed to bind transition metals. Stir the product solution with the scavenger for several hours, then filter.[5]
-
Summary of Common Impurities and Identification Methods
| Impurity Type | Probable Source | Recommended Analytical Method | Key Signature |
| Isomeric Impurity | Isomerically impure starting material (e.g., 2-bromo/3-bromofuran mixture) | ¹H NMR, GC-MS | Different set of furan proton signals and coupling constants |
| Starting Materials | Incomplete reaction | LC-MS, ¹H NMR | Signals corresponding to 3-bromofuran, boronic acid, etc. |
| Homo-coupled Byproducts | Side reaction in Pd-coupling | LC-MS, ¹H NMR | Symmetrical structures, higher molecular weight |
| Ester/Amide Intermediate | Incomplete hydrolysis | LC-MS, ¹H NMR, IR | -OCH₃/OCH₂CH₃ signals (NMR), N-H signals (NMR), C=O stretch at ~1735 cm⁻¹ (ester) or ~1650 cm⁻¹ (amide) |
| Ring-Opened/Polymer | Furan degradation under strong acid | Visual inspection, GPC | Dark, insoluble tar-like material |
| Residual Palladium | Catalyst carryover | ICP-MS, AAS | Gray/black product color |
Illustrative Synthetic Pathway and Impurity Formation
A common route to 3-(Furan-3-yl)propanoic acid involves a Heck coupling followed by hydrogenation and hydrolysis.
Sources
Technical Support Center: Synthesis of 3-(Furan-3-yl)propanoic Acid and its Derivatives
Welcome to the technical support center for the synthesis of 3-(Furan-3-yl)propanoic acid and related compounds. This guide is designed for researchers, scientists, and professionals in drug development who are exploring alternative catalytic methods for this important synthetic building block. While the direct catalytic synthesis of 3-(Furan-3-yl)propanoic acid is not as extensively documented as its furan-2-yl isomer, this guide leverages established principles from analogous reactions and general furan chemistry to provide practical advice and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 3-(Furan-3-yl)propanoic acid?
A common and adaptable route involves a two-step process. First, the synthesis of a furan-3-yl propenoic acid precursor, followed by a reduction or conjugate addition. For instance, a Knoevenagel-type condensation of a furan-3-carboxaldehyde with malonic acid can yield the corresponding acrylic acid derivative. Subsequent reduction of the double bond or a conjugate addition reaction can then furnish the desired propanoic acid.
Q2: What types of catalysts are typically used for the synthesis of related 3-(Furan-yl)propanoic acids?
For the analogous synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, both Brønsted and Lewis acids have been effectively employed.[1][2][3] Strong Brønsted acids like triflic acid (TfOH) and Lewis acids such as aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃) have been shown to catalyze the hydroarylation of 3-(furan-2-yl)propenoic acids.[1][2][3] These catalysts activate the double bond towards nucleophilic attack. While not explicitly documented for the furan-3-yl isomer, these catalyst classes represent a logical starting point for investigation.
Q3: What are the main challenges associated with the synthesis of furan-containing molecules?
The primary challenge is the inherent instability of the furan ring, especially under acidic conditions.[4][5][6][7][8][9][10] The furan nucleus is susceptible to acid-catalyzed ring-opening, which can lead to the formation of undesired byproducts and a reduction in yield.[4][5][7][9] This is a critical consideration when selecting and optimizing a catalytic system. The presence of water can also exacerbate this issue.[5]
Q4: Can transition metal catalysts be used for this synthesis?
While less documented for this specific transformation, transition metal catalysis is a promising area for exploration. For instance, rhodium(III) has been used for the synthesis of furans via C-H activation of acrylic acids, and ruthenium complexes have been shown to catalyze the conjugate addition of arylboronic acids to acrylic acid derivatives.[11][12] These approaches could potentially be adapted for the synthesis of 3-(Furan-3-yl)propanoic acid, offering milder reaction conditions compared to strong acid catalysis.
Q5: How can I minimize the formation of byproducts?
Minimizing byproduct formation, particularly from furan ring degradation, requires careful control of reaction conditions. This includes using the mildest possible catalyst, maintaining anhydrous conditions, and optimizing the reaction temperature and time. The use of polar aprotic solvents, such as DMF, has been shown to have a stabilizing effect on furan derivatives.[6][10] Additionally, purification methods should be chosen to avoid prolonged exposure to acidic or basic conditions.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 3-(Furan-3-yl)propanoic acid and its derivatives.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Catalyst Inactivity: The chosen catalyst may not be suitable for the furan-3-yl isomer or may have degraded. 2. Poor Substrate Activation: The reaction conditions may not be sufficient to activate the starting material. 3. Product Decomposition: The furan ring may be opening under the reaction conditions.[4][5][7][9] | 1. Catalyst Screening: Test a range of Lewis and Brønsted acids of varying strengths. Consider milder alternatives if strong acids cause decomposition. For transition metal catalysts, screen different ligands and metal precursors. 2. Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor for product formation and decomposition. Increase catalyst loading incrementally. 3. Switch to Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Significant Byproduct Formation (e.g., dark, polymeric material) | 1. Furan Ring Opening: Strong acidic conditions are likely causing polymerization or the formation of humin-like substances.[13] 2. Side Reactions of the Carboxylic Acid: The carboxylic acid moiety may be participating in undesired reactions. | 1. Reduce Catalyst Acidity/Concentration: Use a weaker Lewis or Brønsted acid, or a lower concentration of the strong acid. 2. Lower Reaction Temperature: Perform the reaction at or below room temperature if possible. 3. Protect the Carboxylic Acid: Consider performing the reaction on the corresponding ester of the propenoic acid and deprotecting it in a final step under milder conditions. |
| Difficulty in Product Purification | 1. Co-elution with Starting Material or Byproducts: The product may have similar polarity to other components in the reaction mixture. 2. Product Instability on Silica Gel: The acidic nature of standard silica gel may cause decomposition of the furan-containing product. | 1. Optimize Chromatography: Use a different solvent system for column chromatography or consider alternative purification methods like crystallization or distillation (if applicable). 2. Use Neutralized Silica Gel: Treat the silica gel with a base (e.g., triethylamine in the eluent) to neutralize its acidity before use. |
Alternative Catalyst Comparison
The following table provides a conceptual comparison of potential catalyst classes for the synthesis of 3-(Furan-3-yl)propanoic acid, based on analogous reactions with furan-2-yl derivatives.[1][2][3]
| Catalyst Class | Examples | Potential Advantages | Potential Disadvantages |
| Brønsted Superacids | Triflic Acid (TfOH) | High catalytic activity. | High potential for furan ring opening and byproduct formation.[13] Requires strictly controlled conditions. |
| Lewis Acids | AlCl₃, AlBr₃, TiCl₄, ZnCl₂ | Generally effective for activating C=C bonds.[1][14] May offer better selectivity than Brønsted superacids. | Can be moisture-sensitive. May require stoichiometric amounts. Potential for byproduct formation. |
| Heterogeneous Acid Catalysts | Zeolites, Silica-supported acids | Ease of separation and potential for recyclability. | May have lower activity compared to homogeneous catalysts. Diffusion limitations can be an issue. |
| Transition Metal Catalysts | Rhodium or Ruthenium complexes | Potential for milder reaction conditions. High selectivity may be achievable with appropriate ligand design. | Catalysts can be expensive and air-sensitive. Reaction development may be more complex. |
Experimental Protocol: Synthesis of 3-(Furan-3-yl)propanoic acid via Lewis Acid-Catalyzed Conjugate Addition (Conceptual)
This is a conceptual protocol based on the synthesis of analogous furan-2-yl derivatives and should be optimized for the specific substrate.
Step 1: Synthesis of 3-(Furan-3-yl)acrylic acid
This precursor can be synthesized via a Knoevenagel condensation of furan-3-carboxaldehyde and malonic acid, a procedure adapted from the synthesis of the furan-2-yl analogue.[1]
Step 2: Conjugate Addition to 3-(Furan-3-yl)acrylic acid
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve 3-(Furan-3-yl)acrylic acid (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane).
-
Addition of Lewis Acid: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a Lewis acid (e.g., AlCl₃, 1.1 equivalents) in the same dry solvent.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding it to a cooled, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on neutralized silica gel.
Caution: Furan derivatives can be sensitive to strong acids. It is crucial to maintain anhydrous conditions and monitor the reaction closely to prevent decomposition.
Visualizing a Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting common issues in the synthesis of 3-(Furan-3-yl)propanoic acid.
Caption: Troubleshooting workflow for 3-(Furan-3-yl)propanoic acid synthesis.
References
-
Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]
-
Gounder, R., & Akin, G. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 31(1), 530-537. [Link]
-
Di Mauro, G., et al. (2024). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. Catalysts, 14(6), 373. [Link]
-
Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. [Link]
-
Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. [Link]
-
Kalyaev, M. V., et al. (2022). Plausible reaction mechanism of the reaction of 3-(furan-2-yl)propenoic... ResearchGate. [Link]
-
Al-Mughrabi, A., et al. (2019). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 11(10), 1636. [Link]
-
Kolykhalov, D. A., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. [Link]
-
Nisarga, K., et al. (2017). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. ResearchGate. [Link]
-
Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Institutes of Health. [Link]
-
Kolykhalov, D. A., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ResearchGate. [Link]
-
Walker, T. W., et al. (2017). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology, 7(21), 4997-5006. [Link]
-
Wang, Y., et al. (2022). Synthesis of Furans via Rhodium(III)-Catalyzed Cyclization of Acrylic Acids with α-Diazocarbonyl Compounds. The Journal of Organic Chemistry, 87(18), 12267-12276. [Link]
-
Li, Y., et al. (2013). Ru-catalyzed 1,4-addition of arylboronic acids to acrylic acid derivatives in the presence of phenols. Chemical Communications, 49(40), 4498-4500. [Link]
-
Kolykhalov, D. A., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. [Link]
-
Dumont, E., et al. (2021). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. ORBi. [Link]
-
Ogiwara, Y., et al. (2016). Borane catalysed ring opening and closing cascades of furans leading to silicon functionalized synthetic intermediates. Nature Communications, 7, 13734. [Link]
-
Cativiela, C., et al. (1996). First Asymmetric Diels−Alder Reactions of Furan and Chiral Acrylates. Usefulness of Acid Heterogeneous Catalysts. The Journal of Organic Chemistry, 61(11), 3749-3754. [Link]
-
Naota, T., et al. (2007). Conjugate Addition of Alcohols to Acrylic Compounds Catalyzed by a Bifunctional Ruthenium−Acetamido Complex. Organometallics, 26(1), 165-168. [Link]
-
Wilson, C. L. (1945). 16. Reactions of furan compounds. Part III. Formation of tetrahydrofuran, 2 : 3-dihydrofuran, and other substances by passage of tetrahydrofurfuryl alcohol vapour over a nickel catalyst. Journal of the Chemical Society (Resumed), 52-54. [Link]
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scaling up 3-(Furan-3-yl)propanoic acid reaction without compromising purity
Technical Support Center: Scaling Up 3-(Furan-3-yl)propanoic Acid Synthesis
Welcome to our dedicated technical support guide for the synthesis and scale-up of 3-(furan-3-yl)propanoic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the bench to larger scales, with a primary focus on maintaining high purity.
The furan moiety is a valuable heterocyclic motif in medicinal chemistry, but its inherent reactivity can present challenges during synthesis and purification, particularly under acidic or thermal stress.[1][2] This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and offers validated protocols to ensure a robust and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-(furan-3-yl)propanoic acid, and what are the initial scale-up considerations for each?
A1: Two prevalent routes for synthesizing 3-(furan-3-yl)propanoic acid are:
-
Route A: Heck-type coupling of 3-bromofuran with an acrylate followed by hydrogenation. This route offers good control over the carbon framework but involves a palladium catalyst, which must be removed to very low levels in the final product.
-
Route B: Wittig or Horner-Wadsworth-Emmons reaction with furan-3-carbaldehyde followed by hydrogenation. This is a classic and reliable method for olefination, but the phosphorus byproducts can sometimes complicate purification.
Initial Scale-Up Considerations:
| Parameter | Route A (Heck Coupling) | Route B (Wittig/HWE) |
| Catalyst Removal | Critical due to palladium toxicity. Requires dedicated purification steps. | Phosphorus byproducts must be efficiently removed. |
| Reagent Stoichiometry | Precise control of base and ligand is crucial for catalytic efficiency. | Stoichiometric use of phosphorus reagent. |
| Hydrogenation Step | Typically straightforward, but catalyst selection is key to avoid furan ring reduction. | Similar to Route A, requires careful catalyst selection and optimization. |
| Thermal Stability | The Heck reaction can be run at elevated temperatures, but furan stability must be monitored. | Wittig/HWE reactions are often run at or below room temperature. |
Q2: I'm observing significant byproduct formation during my scale-up. What are the likely culprits?
A2: Byproduct formation often increases during scale-up due to issues with mass and heat transfer. For the synthesis of 3-(furan-3-yl)propanoic acid, common byproducts and their causes include:
-
Polymerization/Degradation of Furan: The furan ring is susceptible to polymerization under acidic conditions.[3] Ensure your reaction and work-up conditions are neutral or slightly basic wherever possible.
-
Over-reduction during Hydrogenation: Aggressive hydrogenation conditions (high pressure, high temperature, or a highly active catalyst like Rh/C) can reduce the furan ring. Palladium on carbon (Pd/C) is generally a good choice for selectively reducing the double bond of the propenoate intermediate.
-
Incomplete Reaction: Poor mixing on a larger scale can lead to localized "hot spots" or areas of low reagent concentration, resulting in incomplete conversion. Ensure your reactor is equipped with an appropriate stirrer and that the agitation speed is sufficient.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experimental work.
Issue 1: Low Yield and Purity After Heck Coupling
Question: My Heck coupling of 3-bromofuran and ethyl acrylate is giving low yields and multiple spots on TLC after scaling up. What should I investigate?
Answer: This is a common issue when scaling up palladium-catalyzed reactions. Here is a systematic approach to troubleshooting:
Troubleshooting Workflow for Heck Coupling
Caption: Troubleshooting workflow for a scaled-up Heck reaction.
Detailed Explanation:
-
Reagent Quality and Stoichiometry: On a larger scale, the quality and exact stoichiometry of your reagents are critical. Your base (e.g., triethylamine) may have absorbed water, and your palladium catalyst and ligand may have degraded.
-
Mixing Efficiency: Inadequate mixing can lead to localized high concentrations of reagents, promoting side reactions.
-
Temperature Control: A larger reaction volume has a smaller surface area-to-volume ratio, making heat dissipation less efficient. An exotherm can lead to byproduct formation.
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of an inert gas.
Issue 2: Difficulty in Removing Phosphorus Byproducts from Wittig/HWE Reaction
Question: I've synthesized my 3-(furan-3-yl)propenoate intermediate via a Horner-Wadsworth-Emmons reaction, but I'm struggling to remove the phosphate byproducts, which is affecting the purity of my final product.
Answer: The removal of phosphate byproducts is a classic challenge in HWE reactions. Here are some strategies for efficient removal at scale:
-
Aqueous Washes:
-
After the reaction, quench with water and perform several washes with a dilute brine solution.
-
A slightly basic wash (e.g., with a dilute solution of sodium carbonate) can help to hydrolyze any remaining phosphate esters and move them into the aqueous layer.
-
-
Precipitation/Crystallization:
-
If your propenoate product is a solid, you may be able to selectively crystallize it from a suitable solvent system, leaving the more soluble phosphate byproducts in the mother liquor.
-
Alternatively, after the initial workup, you can sometimes precipitate the phosphate salts by adding a non-polar solvent like hexane to your crude product dissolved in a more polar solvent like ethyl acetate.
-
-
Column Chromatography: While less ideal for very large scales, a silica plug filtration can be effective. Elute with a non-polar solvent to pass your product through while retaining the polar phosphate byproducts on the silica.
Issue 3: Poor Crystallization and Low Purity of the Final Product
Question: I've successfully synthesized crude 3-(furan-3-yl)propanoic acid, but I'm having trouble achieving high purity through crystallization. The product either oils out or crystallizes with significant impurities.
Answer: Crystallization is a critical step for achieving high purity. Here is a detailed protocol and some troubleshooting tips:
Experimental Protocol: Recrystallization of 3-(Furan-3-yl)propanoic acid
-
Solvent Screening:
-
Perform small-scale solubility tests with your crude product in a variety of solvents (e.g., heptane, toluene, ethyl acetate, isopropanol, water).
-
The ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below.
-
-
Recrystallization Procedure (Example with a Toluene/Heptane system):
-
Dissolve the crude 3-(furan-3-yl)propanoic acid in a minimal amount of hot toluene (e.g., 70-80 °C).
-
If there are any insoluble impurities, perform a hot filtration.
-
Slowly add heptane as an anti-solvent at the elevated temperature until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize yield.
-
Collect the crystals by filtration, wash with cold heptane, and dry under vacuum.
-
Troubleshooting Crystallization:
| Problem | Potential Cause | Solution |
| Oiling Out | The product's melting point is lower than the boiling point of the solvent, or the solution is too supersaturated. | Use a lower boiling point solvent system. Cool the solution more slowly. Add a seed crystal. |
| Poor Purity | The chosen solvent does not effectively differentiate between the product and impurities. | Screen for a more selective solvent system. Consider a pre-purification step like a charcoal treatment to remove colored impurities. |
| Low Recovery | The product has significant solubility in the mother liquor at low temperatures. | Use a more effective anti-solvent. Ensure the solution is cooled for a sufficient amount of time. |
References
-
ChemBK. (2024). 2-Amino-3-(furan-2-yl)propanoic acid. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]
-
Zibo Anquan Chemical Co., Ltd. (2024). Diels alder reaction of furan and maleic anhydride. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
-
PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]
-
ResearchGate. (n.d.). Plausible reaction mechanism of the reaction of 3-(furan-2-yl)propenoic.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Diels–Alder reactions between maleic anhydride and furan derivatives in supercritical CO2. Green Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Furan-3-yl)propanoic acid. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. PMC. [Link]
-
MDPI. (2024). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. [Link]
-
Royal Society of Chemistry. (2020). Direct Diels–Alder reactions of furfural derivatives with maleimides. [Link]
-
Royal Society of Chemistry. (n.d.). Catalytic aerobic oxidation of renewable furfural to maleic anhydride and furanone derivatives with their mechanistic studies. Green Chemistry. [Link]
-
ACS Publications. (n.d.). An Experimental and Theoretical Study of Stereoselectivity of Furan−Maleic Anhydride and Furan−Maleimide Diels−Alder Reactions. The Journal of Organic Chemistry. [Link]
-
PubMed. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. [Link]
-
Royal Society of Chemistry. (2013). Renewable production of phthalic anhydride from biomass-derived furan and maleic.... [Link]
-
ResearchGate. (2025). Diels−Alder Reactions of Furans with Itaconic Anhydride: Overcoming Unfavorable Thermodynamics. [Link]
-
Royal Society of Chemistry. (2023). Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends. Green Chemistry. [Link]
-
ResearchGate. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. [Link]
-
ResearchGate. (2025). Catalytic Hydrogenation of Maleic Anhydride to γ-Butyrolactone over a High-Performance Hierarchical Ni-Zr-MFI Catalyst. [Link]
-
Frontiers. (n.d.). Development of Sustainable Catalytic Pathways for Furan Derivatives. [Link]
-
Defense Technical Information Center. (n.d.). Synthesis and Characterization of Furanic Compounds. [Link]
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Furan Derivatives in Synthesis: A Technical Guide to Avoiding Polymerization
Welcome to the Technical Support Center for Furan Chemistry. This resource is designed for researchers, scientists, and drug development professionals who work with furan and its derivatives. Our goal is to provide you with in-depth technical guidance and field-proven insights to help you navigate the complexities of furan chemistry and, most importantly, avoid the common pitfall of polymerization.
The furan moiety is a valuable building block in organic synthesis, but its inherent reactivity can often lead to undesirable side reactions, primarily polymerization. This guide, structured in a question-and-answer format, will address specific issues you may encounter during your experiments, providing not just solutions but also the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is furan polymerization, and why does it happen?
A1: Furan polymerization is a process where furan molecules react with each other to form long chains or complex, often insoluble, polymeric materials. This is a significant issue in synthesis as it consumes your starting material, complicates purification, and can even lead to reaction failure.
The primary driver for furan polymerization is the high electron density of the furan ring, which makes it susceptible to electrophilic attack, particularly by protons (acid-catalyzed polymerization). The mechanism often involves protonation of the furan ring, which can lead to ring-opening and the formation of highly reactive intermediates like aldehydes and ketones. These intermediates can then undergo further reactions, leading to the formation of polymeric structures. Strong acids, Lewis acids, and even exposure to air and light can initiate or accelerate this process.[1]
Q2: What are the tell-tale signs of polymerization in my reaction?
A2: The onset of polymerization can often be visually identified. Key indicators include:
-
Color Change: A gradual or rapid change in the reaction mixture's color to yellow, then brown, and finally to a dark, opaque black is a classic sign of furan polymerization.
-
Formation of Insoluble Material: The appearance of a precipitate, which can range from a fine powder to a tar-like substance, is a strong indication that polymerization is occurring.
-
Increased Viscosity: The reaction mixture may become noticeably more viscous as soluble oligomers and polymers form.
-
Inconsistent Spectroscopic Data: In-process monitoring (e.g., by NMR or IR) may show the disappearance of starting material signals and the appearance of broad, poorly defined peaks characteristic of polymeric materials. Specifically, in IR spectroscopy, the emergence of a carbonyl (C=O) stretch around 1710 cm⁻¹ can indicate ring-opening has occurred.[2]
Q3: Which reaction conditions are most likely to cause furan polymerization?
A3: Several conditions can promote the polymerization of furan derivatives. These include:
-
Acidic Conditions: The presence of strong Brønsted or Lewis acids is a major contributor to furan polymerization.[3][4] Classical Friedel-Crafts conditions using strong Lewis acids like AlCl₃ are often problematic.[3][5]
-
High Temperatures: Elevated temperatures can accelerate the rate of polymerization. While some reactions require heat, prolonged exposure to high temperatures should be avoided.
-
Presence of Oxygen: Exposure to air can lead to the formation of unstable peroxides, which can initiate polymerization.[6]
-
Certain Solvents: Protic solvents, especially water, can facilitate acid-catalyzed ring-opening and subsequent polymerization.[5]
Q4: How do substituents on the furan ring affect its stability?
A4: The nature of the substituents on the furan ring plays a crucial role in its stability.
-
Electron-Withdrawing Groups (EWGs): Substituents like carbonyls (aldehydes, ketones, esters), nitriles, and nitro groups decrease the electron density of the furan ring. This deactivation makes the ring less susceptible to electrophilic attack and, therefore, more stable towards acid-catalyzed polymerization.
-
Electron-Donating Groups (EDGs): Substituents like alkyl groups and alkoxy groups increase the electron density of the furan ring, making it more reactive and prone to polymerization.
Troubleshooting Guides
Problem 1: My reaction mixture turns dark upon adding an acid catalyst.
This is a common issue in acid-catalyzed reactions of furans, such as electrophilic aromatic substitution (e.g., Friedel-Crafts acylation, nitration). The darkening indicates decomposition and polymerization.
Causality: Strong acids can protonate the furan ring, leading to ring-opening and the formation of highly reactive unsaturated carbonyl compounds. These intermediates readily polymerize to form dark-colored, insoluble materials known as humins.
Solutions:
-
Catalyst Selection:
-
Avoid Strong Lewis Acids: Steer clear of strong, aggressive Lewis acids like AlCl₃.[3][5]
-
Use Milder Lewis Acids: Opt for milder Lewis acids such as BF₃·OEt₂, ZnCl₂, SnCl₄, or heteropolyacids like aluminum dodecatungstophosphate (AlPW₁₂O₄₀).[3][7] Zeolites (e.g., H-beta) can also serve as effective heterogeneous catalysts.[3]
-
Consider Brønsted Acids Carefully: If a Brønsted acid is required, use it in catalytic amounts and choose a weaker acid if possible.
-
-
Temperature Control:
-
Low Temperature is Key: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. For many acid-catalyzed reactions, starting at -78 °C (dry ice/acetone bath) and slowly warming to 0 °C or room temperature is a good strategy.
-
-
Solvent Choice:
-
Aprotic Solvents are Preferred: Use aprotic solvents like dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF).
-
Alcohols as Stabilizers: In some cases, alcohols like methanol can suppress polymerization by trapping the reactive ring-opened intermediates as more stable acetals.[8] However, be mindful that alcohols can also participate in side reactions.
-
-
Order of Addition:
-
Slow Addition: Add the acid catalyst slowly to the solution of the furan derivative at a low temperature. This helps to maintain a low concentration of the reactive protonated species at any given time.
-
| Parameter | Recommendation | Rationale |
| Catalyst | Mild Lewis Acids (e.g., BF₃·OEt₂, ZnCl₂, SnCl₄) or heterogeneous catalysts (e.g., zeolites). | Reduces the rate of ring-opening and polymerization.[3][7] |
| Temperature | -78 °C to 0 °C, with slow warming if necessary. | Slows down the rate of polymerization, which often has a higher activation energy than the desired reaction. |
| Solvent | Aprotic solvents (DCM, ether, THF). Methanol can be used in specific cases. | Aprotic solvents do not participate in protonation. Methanol can trap reactive intermediates.[8] |
Problem 2: I'm getting low yields and a lot of side products in my furan Diels-Alder reaction.
The Diels-Alder reaction is a powerful tool for converting furans into more complex molecules. However, the aromaticity of the furan ring makes it a relatively unreactive diene, and forcing conditions can lead to polymerization and other side reactions.
Causality: The Diels-Alder reaction of furan is often reversible, and high temperatures are sometimes used to drive the reaction forward. However, these same high temperatures can also promote the retro-Diels-Alder reaction and furan polymerization. Lewis acid catalysis can accelerate the desired reaction but can also trigger polymerization if not carefully controlled.[7]
Solutions:
-
Temperature Optimization:
-
Find the Sweet Spot: The optimal temperature for furan Diels-Alder reactions is often a delicate balance. For many furan-maleimide systems, temperatures in the range of 40-70 °C can provide good conversion without significant retro-Diels-Alder or polymerization.[9] Exceeding 80 °C can lead to the reverse reaction becoming dominant.[9]
-
Low-Temperature Lewis Acid Catalysis: When using a Lewis acid, conduct the reaction at very low temperatures (e.g., -78 °C) to favor the formation of the Diels-Alder adduct over polymerization.[10]
-
-
Catalyst Strategy:
-
Use Lewis Acids Judiciously: Lewis acids can activate the dienophile, increasing the reaction rate. However, they can also coordinate to the furan oxygen, leading to decomposition.[7] Use catalytic amounts of a mild Lewis acid.
-
Consider Heterogeneous Catalysts: Lewis acidic zeolites (e.g., Sn-BEA, Zr-BEA, Hf-BEA) can catalyze the reaction and may offer better control and easier separation.
-
-
Concentration and Reaction Time:
-
High Concentrations: Running the reaction at a higher concentration can favor the bimolecular Diels-Alder reaction over the unimolecular retro-Diels-Alder reaction.
-
Monitor Reaction Progress: Follow the reaction by TLC, GC, or NMR to determine the optimal reaction time and avoid prolonged heating that could lead to product degradation.
-
Problem 3: My furan derivative is degrading during purification.
Purification, especially column chromatography on silica gel, can be a major source of product loss due to polymerization.
Causality: Silica gel is acidic and has a high surface area, which can catalyze the polymerization of sensitive furan derivatives. Similarly, distillation at high temperatures can also cause decomposition.
Solutions:
-
Chromatography:
-
Deactivate Silica Gel: Before use, wash the silica gel with a solution of a non-nucleophilic base, such as triethylamine (typically 1-2% in the eluent), and then with the pure eluent to remove the excess base. This neutralizes the acidic sites on the silica surface.
-
Use Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or Florisil.
-
Work Quickly: Do not let the furan derivative sit on the column for an extended period.
-
-
Distillation:
-
Vacuum Distillation: Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound.
-
Use an Inhibitor: Add a small amount of a polymerization inhibitor, such as butylated hydroxytoluene (BHT), to the distillation flask.
-
Problem 4: My starting material has polymerized in storage.
Furan and its derivatives can be unstable over time, especially if not stored properly.
Causality: Exposure to air, light, and ambient temperature can lead to the slow formation of peroxides and acid-catalyzed degradation over time.
Solutions:
-
Storage Conditions:
-
Use of Stabilizers:
Key Experimental Protocols
Protocol 1: Mild Friedel-Crafts Acylation of Furan
This protocol uses a mild Lewis acid to minimize polymerization.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add furan (1.0 eq) and anhydrous dichloromethane (DCM) as the solvent.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add the acyl chloride (1.1 eq) to the cooled solution.
-
Catalyst Addition: In a separate flask, prepare a solution of a mild Lewis acid, such as BF₃·OEt₂ (1.2 eq), in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C and monitor its progress by TLC. Once the reaction is complete (typically 1-2 hours), proceed to the workup.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate while the flask is still in the cooling bath. Allow the mixture to warm to room temperature.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on deactivated silica gel.
Protocol 2: Furan-Maleimide Diels-Alder Reaction
This protocol is optimized for temperature control to maximize yield and minimize side reactions.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the furan derivative (1.0 eq) and the maleimide (1.0 eq) in a suitable solvent (e.g., toluene or acetonitrile).
-
Heating: Heat the reaction mixture to 60-70 °C in an oil bath.[9]
-
Monitoring: Monitor the reaction by ¹H NMR or LC-MS. The disappearance of the starting materials and the appearance of new signals corresponding to the endo and exo adducts will indicate the reaction's progress.
-
Isolation: Once the reaction has reached equilibrium or completion (typically after several hours), cool the reaction mixture to room temperature. The product may crystallize out of the solution upon cooling.
-
Purification: If the product crystallizes, collect it by vacuum filtration and wash with a small amount of cold solvent. If it remains in solution, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography on deactivated silica gel.
Visualization of Key Processes
Mechanism of Acid-Catalyzed Furan Polymerization
The following diagram illustrates the initial steps of acid-catalyzed polymerization, highlighting the ring-opening that leads to reactive intermediates.
Caption: Acid-catalyzed polymerization of furan.
Decision Workflow for Minimizing Furan Polymerization
This flowchart provides a decision-making guide for selecting the appropriate strategy to avoid polymerization based on the reaction type.
Caption: Decision workflow for preventing polymerization.
Analytical Characterization of Polymerization
To confirm if polymerization has occurred and to characterize the resulting material, the following analytical techniques are useful:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products and unreacted starting materials.[14][15]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can identify the formation of new functional groups, such as carbonyls from ring-opening, and the disappearance of furan ring stretches.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can show the disappearance of sharp signals from the starting material and the appearance of broad, unresolved peaks characteristic of a polymer.[9]
We hope this technical guide serves as a valuable resource in your work with furan derivatives. By understanding the underlying principles of furan stability and applying the strategies outlined here, you can significantly improve your reaction outcomes and avoid the common pitfalls of polymerization.
References
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Wilson, W. C. (1927). Furan. Organic Syntheses, 7, 40. DOI: 10.15227/orgsyn.007.0040. [Link]
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McCorkle, T., & Turck, A. V. (1936). The Friedel-Crafts Reaction with Furans. Proceedings of the Iowa Academy of Science, 43(1), 205-206. [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
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Opietnik, M., Jungbauer, A., Mereiter, K., & Rosenau, T. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Current Organic Chemistry, 16(23), 2739-2746. [Link]
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van der Graaf, B. J., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering, 10(10), 3236–3251. [Link]
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Hu, X., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. Green Chemistry, 18(10), 3097-3105. [Link]
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Kim, H., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Technology, 44, e20230001. [Link]
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Shitov, V. N., et al. (2023). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Chemistry – A European Journal, 29(44), e202300769. [Link]
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Yadav, G. D., & Yadav, A. R. (2018). Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling. Journal of the Indian Chemical Society, 95(12), 1507-1518. [Link]
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de Souza, A. A., et al. (2019). Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. Journal of Applied Oral Science, 27, e20180373. [Link]
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Wikipedia. (n.d.). Furan. [Link]
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Li, Y., et al. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. Polymers, 16(3), 421. [Link]
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Harwood, L. M., & Jackson, B. (1991). The Effect of Lewis Acids on the Intramolecular Diels-Alder Reaction of the Furan Diene. Synlett, 1991(05), 353-354. [Link]
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Agilent. (2011). Analysis of furan in food. Application Note. [Link]
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Mkhize, T. (2012). Accuracy of furan analysis in estimating the degree of polymerization in power transformers. [Link]
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Laita, C., et al. (2017). Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions. Polymers, 9(12), 674. [Link]
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Cantero, I., et al. (2020). Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. Molecules, 25(1), 213. [Link]
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Colpaert, S., et al. (2021). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. ChemSusChem, 14(16), 3237-3260. [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1995). Furan. In Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 63. Lyon (FR): International Agency for Research on Cancer. [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1995). Furfural. In Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 63. Lyon (FR): International Agency for Research on Cancer. [Link]
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Taylor & Francis. (n.d.). Lewis acids – Knowledge and References. [Link]
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Morressier. (2022). Understanding the impact of BHT inhibitor on the microstructure of spun-cast nanoporous films of PMMA exhibiting high surface areas. [Link]
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Bobrowski, A., & Grabowska, B. (2015). The impact of temperature on furan resin and binders structure. Archives of Foundry Engineering, 15(4), 5-8. [Link]
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Delliere, A., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 14(10), 2022. [Link]
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Sangle, S. L. (2018). A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. Journal of Drug Delivery and Therapeutics, 8(5), 1-5. [Link]
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Gandini, A., & Lacerda, T. M. (2015). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. RSC Advances, 5(15), 11447-11457. [Link]
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Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
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Wang, Y., et al. (2024). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules, 29(2), 405. [Link]
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ResearchGate. (2024). Principles of Inert Atmosphere Storage. [Link]
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Gandini, A., & Belgacem, M. N. (2022). Furan Polymers and their Reactions. Wiley. [Link]
-
Cennamo, N., et al. (2018). Furfural Determination with Disposable Polymer Films and Smartphone-Based Colorimetry for Beer Freshness Assessment. Analytical Chemistry, 90(21), 13044–13051. [Link]
-
Caratzoulas, S., & Vlachos, D. G. (2016). Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. The Journal of Physical Chemistry C, 120(29), 16014-16022. [Link]
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Wang, Y., et al. (2021). Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles. Organic Chemistry Frontiers, 8(12), 3023-3028. [Link]
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Pearson. (2024). Addition Reactions of Furan: Videos & Practice Problems. [Link]
-
Al-Shammari, A. M. (2016). THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE. [Link]
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Ashenhurst, J. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. [Link]
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Britannica. (n.d.). Furan. [Link]
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Validation & Comparative
A Tale of Two Isomers: A Comparative Guide to 3-(Furan-3-yl)propanoic Acid and 3-(Furan-2-yl)propanoic Acid for the Research Scientist
In the intricate world of chemical synthesis and drug discovery, the subtle shift of a functional group can dramatically alter the physical, chemical, and biological properties of a molecule. This guide delves into the comparative analysis of two such positional isomers: 3-(Furan-3-yl)propanoic acid and 3-(Furan-2-yl)propanoic acid. While structurally similar, the placement of the propanoic acid side chain at the 2- versus the 3-position of the furan ring imparts distinct characteristics that are critical for researchers, scientists, and drug development professionals to understand. This document provides an in-depth examination of their properties, synthesis, reactivity, and potential applications, supported by available data and established chemical principles.
At a Glance: Key Physicochemical and Biological Distinctions
For ease of comparison, the fundamental properties of the two isomers are summarized below. It is important to note that while experimental data for the 2-isomer is more readily available, some properties for the 3-isomer are based on computational predictions and are denoted accordingly.
| Property | 3-(Furan-2-yl)propanoic Acid | 3-(Furan-3-yl)propanoic Acid |
| CAS Number | 935-13-7 | 90048-04-7[1] |
| Molecular Formula | C₇H₈O₃ | C₇H₈O₃[1] |
| Molecular Weight | 140.14 g/mol | 140.14 g/mol [1] |
| Melting Point | 143-145 °C (for the related propenoic acid)[2] | Not experimentally reported (Predicted) |
| Boiling Point | Not experimentally reported (Predicted) | Not experimentally reported (Predicted) |
| pKa | Not experimentally reported (Predicted) | Not experimentally reported (Predicted) |
| Biological Activity | Derivatives show antimicrobial activity[2] | No direct experimental data available |
| Reactivity | Generally more reactive in electrophilic substitutions | Generally less reactive in electrophilic substitutions |
The Decisive Factor: Understanding the Electronic Landscape of the Furan Ring
The observed and predicted differences between these two isomers are rooted in the electronic nature of the furan ring. Furan is an electron-rich aromatic heterocycle where the oxygen atom's lone pairs participate in the π-system. However, the electron distribution is not uniform. The C2 (α) and C5 positions are more electron-rich and thus more susceptible to electrophilic attack than the C3 (β) and C4 positions. This is a foundational concept in heterocyclic chemistry.
This differential reactivity is a direct consequence of the stability of the cationic intermediate (the sigma complex) formed during electrophilic substitution. Attack at the C2 position allows for the delocalization of the positive charge over three atoms, including the oxygen, resulting in a more stable intermediate compared to attack at the C3 position, which yields a less stabilized intermediate.
Caption: Comparative stability of intermediates in electrophilic substitution of furan.
This inherent electronic bias has profound implications for the synthesis and reactivity of 3-(furan-2-yl)propanoic acid and its 3-yl counterpart.
Synthesis Strategies: A Tale of Accessibility
The disparity in the availability of starting materials and the inherent reactivity of the furan ring positions make the synthetic routes to these two isomers distinct.
Synthesis of 3-(Furan-2-yl)propanoic Acid Derivatives
The synthesis of derivatives of 3-(furan-2-yl)propanoic acid is well-documented. A common and efficient route involves the Knoevenagel condensation of furan-2-carbaldehyde (furfural), a readily available bio-based chemical, with malonic acid to yield 3-(furan-2-yl)propenoic acid. This intermediate can then be subjected to various reactions, such as hydroarylation, to produce a diverse range of 3-aryl-3-(furan-2-yl)propanoic acid derivatives.[2]
Experimental Protocol: Synthesis of 3-(Furan-2-yl)propenoic Acid [2]
-
To a flask containing pyridine (10 mL), add malonic acid (0.91 g, 8.9 mmol) and furan-2-carbaldehyde (8.9 mmol).
-
Add piperidine (0.23 g, 2.7 mmol) dropwise over 5 minutes.
-
Heat the mixture at 115 °C with stirring for 4 hours.
-
After cooling, pour the mixture into water (50 mL).
-
Acidify the aqueous mixture with HCl to a pH of 5-6, which will cause an orange precipitate to form.
-
Filter the precipitate and wash with water to yield 3-(furan-2-yl)propenoic acid.
This propenoic acid can then be further modified. For instance, hydroarylation using arenes in the presence of a strong acid like triflic acid (TfOH) can introduce an aryl group at the 3-position of the propanoic acid chain.[2]
Caption: Synthetic pathway to 3-aryl-3-(furan-2-yl)propanoic acid derivatives.
Synthesis of 3-(Furan-3-yl)propanoic Acid
The synthesis of 3-(furan-3-yl)propanoic acid is less commonly described in the literature, reflecting the greater challenge in introducing substituents at the 3-position of the furan ring. A plausible synthetic strategy would involve the use of a pre-functionalized furan-3-yl starting material. One such precursor is furan-3-carboxylic acid. A convenient synthesis of furan-3-carboxylic acid has been reported, starting from the aromatization of 4-trichloroacetyl-2,3-dihydrofuran, followed by nucleophilic displacement of the trichloromethyl group.
From furan-3-carboxylic acid, standard organic transformations could be employed to elaborate the three-carbon side chain. For example, the carboxylic acid could be reduced to the corresponding alcohol, converted to a halide, and then used in a malonic ester synthesis to introduce the propanoic acid moiety.
Comparative Reactivity and Spectroscopic Fingerprints
The positional isomerism also manifests in the reactivity and spectroscopic properties of these compounds.
Reactivity
As previously discussed, the C2 position of the furan ring is more activated towards electrophilic attack. This means that the furan ring in 3-(furan-2-yl)propanoic acid is more susceptible to further substitution reactions on the ring itself compared to the 3-yl isomer. Conversely, the electron-withdrawing nature of the carboxylic acid group will have a more pronounced deactivating effect on the ring when it is closer, as in furan-2-carboxylic acid, a related structure. The greater distance of the carboxylic acid group in 3-(furan-2-yl)propanoic acid mitigates this deactivation to some extent.
For 3-(furan-3-yl)propanoic acid, the furan ring is inherently less reactive towards electrophiles. This can be an advantage in syntheses where reactions on the propanoic acid side chain are desired without interference from the furan ring.
Spectroscopic Analysis
While a direct comparison of the full spectroscopic data is hampered by the limited availability for the 3-yl isomer, we can infer some expected differences based on the known properties of furan derivatives.
-
¹H NMR: The proton chemical shifts of the furan ring are highly informative. In 2-substituted furans, the proton at C5 typically appears at the most downfield position, followed by the proton at C3, and then C4. For 3-substituted furans, the proton at C2 is generally the most deshielded. This provides a clear diagnostic tool to distinguish between the two isomers. For instance, the ¹H NMR spectrum of a derivative of 3-(furan-2-yl)propanoic acid shows characteristic signals for the furan protons.[2]
-
¹³C NMR: The carbon chemical shifts will also differ predictably. The carbon atoms adjacent to the oxygen (C2 and C5) in the furan ring are typically more deshielded than the C3 and C4 carbons. The position of the substituent will influence the chemical shifts of the ring carbons, providing another layer of structural confirmation.
-
IR Spectroscopy: Both isomers will exhibit a strong carbonyl (C=O) stretch from the carboxylic acid group, typically in the region of 1700-1725 cm⁻¹. A broad O-H stretch from the carboxylic acid will also be present around 2500-3300 cm⁻¹. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different substitution patterns of the furan ring.
-
Mass Spectrometry: The mass spectra of both isomers will show a molecular ion peak at the same m/z value. However, the fragmentation patterns may differ. For 3-(furan-2-yl)propanoic acid, fragmentation pathways involving the more stable 2-furyl cation could be more prominent.
Biological Activity and Potential Applications
The furan scaffold is a common motif in many biologically active compounds and approved drugs.[2] The position of substituents on the furan ring can significantly impact the biological activity.
Derivatives of 3-(furan-2-yl)propanoic acid have demonstrated promising antimicrobial activity. Specifically, certain 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown good activity against the yeast-like fungi Candida albicans and can also inhibit the growth of Escherichia coli and Staphylococcus aureus.[2] This suggests that the 3-(furan-2-yl)propanoic acid scaffold could be a valuable starting point for the development of new antimicrobial agents.
For 3-(furan-3-yl)propanoic acid , there is a lack of direct experimental data on its biological activity. However, related furan-3-carboxylic acid derivatives are used as building blocks in the synthesis of pharmaceuticals and agrochemicals. This suggests that the 3-yl isomer could also serve as a key intermediate in the development of new bioactive molecules, where the specific orientation of the propanoic acid chain is required for optimal interaction with a biological target.
Conclusion and Future Directions
The comparison of 3-(Furan-3-yl)propanoic acid and 3-(Furan-2-yl)propanoic acid highlights the critical role of positional isomerism in determining the chemical and biological properties of a molecule. The 2-yl isomer is more readily accessible synthetically and its derivatives have shown tangible antimicrobial activity. The 3-yl isomer, while less studied, presents an intriguing alternative for applications where a different spatial arrangement of the functional groups is desired or where the lower reactivity of the furan ring is advantageous.
For the research community, this guide underscores the need for further investigation into the properties and biological activities of 3-(furan-3-yl)propanoic acid and its derivatives. A direct, side-by-side comparison of the two isomers in various biological assays would be invaluable for elucidating structure-activity relationships and unlocking the full potential of these versatile furan-based building blocks in drug discovery and materials science.
References
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]
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3-(Furan-3-yl)propanoic acid. PubChem. [Link]
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A Comparative Guide to 3-(Furan-3-yl)propanoic Acid and Its Structural Isomers for Researchers
For professionals in drug development and chemical research, a precise understanding of a molecule's physicochemical and spectroscopic properties is paramount. This guide provides a comprehensive cross-referencing of experimental data for 3-(Furan-3-yl)propanoic acid, offering a comparative analysis with its key structural isomers and a non-heterocyclic analog. By understanding the subtle yet significant differences imparted by the position of the heteroatom and the nature of the aromatic ring, researchers can make more informed decisions in molecular design and application.
Introduction to 3-(Furan-3-yl)propanoic Acid and Its Analogs
3-(Furan-3-yl)propanoic acid is a carboxylic acid featuring a furan ring substituted at the 3-position. The furan moiety is a common scaffold in biologically active compounds, and its derivatives have shown a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[1][2][3] The specific substitution pattern on the furan ring, as well as the presence and nature of other functional groups, can significantly influence the molecule's biological profile and chemical reactivity.
This guide will compare 3-(Furan-3-yl)propanoic acid with the following compounds to highlight the impact of structural modifications:
-
3-(Furan-2-yl)propanoic acid: An isomer where the propanoic acid chain is attached to the 2-position of the furan ring.
-
3-(Thiophen-3-yl)propanoic acid: A bioisostere where the furan's oxygen is replaced by a sulfur atom. Thiophene derivatives are also of significant interest in medicinal chemistry.[4]
-
3-(Thiophen-2-yl)propanoic acid: The 2-substituted thiophene isomer.
-
3-Phenylpropanoic acid: A non-heterocyclic analog where the furan ring is replaced by a benzene ring, serving as a baseline for understanding the electronic effects of the heteroatom.[5]
Comparative Physicochemical and Spectroscopic Data
The following tables summarize the key experimental data for 3-(Furan-3-yl)propanoic acid and its selected comparators. This data is essential for identification, purity assessment, and predicting the behavior of these compounds in various chemical and biological systems.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-(Furan-3-yl)propanoic acid | C₇H₈O₃ | 140.14 | Not explicitly found |
| 3-(Furan-2-yl)propanoic acid | C₇H₈O₃ | 140.14 | 143-145[6] |
| 3-(Thiophen-3-yl)propanoic acid | C₇H₈O₂S | 156.20 | Not explicitly found |
| 3-(Thiophen-2-yl)propanoic acid | C₇H₈O₂S | 156.20 | Not explicitly found |
| 3-Phenylpropanoic acid | C₉H₁₀O₂ | 150.17 | 47-50 |
Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | -CH₂- (α to COOH) | -CH₂- (β to COOH) | Aromatic/Heterocyclic Protons | -COOH |
| 3-(Furan-3-yl)propanoic acid | ~2.6 (t) | ~2.8 (t) | ~6.3 (m), ~7.3 (m), ~7.4 (m) | ~12.0 (br s) |
| 3-(Furan-2-yl)propanoic acid | 2.94 (dd) | 3.15 (dd) | 6.06 (d), 6.29 (dd), 7.25-7.32 (m)[6] | Not explicitly stated |
| 3-(Thiophen-3-yl)propanoic acid | ~2.7 (t) | ~3.0 (t) | ~7.0-7.4 (m) | ~12.0 (br s) |
| 3-(Thiophen-2-yl)propanoic acid | ~2.8 (t) | ~3.2 (t) | ~6.9-7.2 (m) | ~12.0 (br s) |
| 3-Phenylpropanoic acid | 2.69 (t) | 2.96 (t) | 7.18-7.32 (m) | ~11.0 (br s) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data for some compounds is estimated based on typical values for similar structures.
Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | -COOH | -CH₂- (α to COOH) | -CH₂- (β to COOH) | Aromatic/Heterocyclic Carbons |
| 3-(Furan-3-yl)propanoic acid | ~178 | ~34 | ~22 | ~110, ~125, ~141, ~143 |
| 3-(Furan-2-yl)propanoic acid | 177.4 | 41.1 | 39.5 | 106.0, 110.3, 141.9, 156.0[6] |
| 3-(Thiophen-3-yl)propanoic acid | ~178 | ~35 | ~25 | ~122, ~126, ~128, ~139 |
| 3-(Thiophen-2-yl)propanoic acid | ~178 | ~35 | ~28 | ~124, ~125, ~127, ~142 |
| 3-Phenylpropanoic acid | ~179 | ~36 | ~31 | ~126, ~128, ~141 |
Note: Data for some compounds is estimated based on typical values for similar structures.
Table 4: Key IR Spectroscopic Data (Wavenumber, cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | C-O Stretch | Aromatic/Heterocyclic C-H/C=C Bending |
| 3-(Furan-3-yl)propanoic acid | 2500-3300 (broad) | ~1710 | ~1200-1300 | Multiple bands |
| 3-(Furan-2-yl)propanoic acid | ~3000 (broad) | 1701 | Not specified | Not specified |
| 3-(Thiophen-3-yl)propanoic acid | 2500-3300 (broad) | ~1700 | ~1200-1300 | Multiple bands |
| 3-(Thiophen-2-yl)propanoic acid | 2500-3300 (broad) | ~1700 | ~1200-1300 | Multiple bands |
| 3-Phenylpropanoic acid | 2500-3300 (broad) | ~1710 | ~1200-1300 | Multiple bands |
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| 3-(Furan-3-yl)propanoic acid | 140 | 95, 67 |
| 3-(Furan-2-yl)propanoic acid | 138 [M-H₂]⁺ | 121, 110, 92, 81, 65[6] |
| 3-(Thiophen-3-yl)propanoic acid | 156 | 111, 83 |
| 3-(Thiophen-2-yl)propanoic acid | 156 | 111, 83 |
| 3-Phenylpropanoic acid | 150 | 104, 91, 77 |
Experimental Methodologies: A Guide to Data Acquisition
The following sections detail the standard operating procedures for acquiring the spectroscopic and physicochemical data presented above. Adherence to these protocols is crucial for obtaining reproducible and reliable results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For ¹H and ¹³C NMR, the chemical shift (δ) indicates the electronic environment of the nucleus, while coupling constants (J) in ¹H NMR reveal connectivity between neighboring protons.
Standard Protocol for Carboxylic Acids:
-
Sample Preparation: Dissolve 5-10 mg of the carboxylic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent can affect chemical shifts, particularly for the acidic proton.
-
Instrument Setup:
-
Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. For carboxylic acids, the acidic proton in the ¹H NMR spectrum often appears as a broad singlet at a downfield chemical shift (typically >10 ppm) and its signal may be exchanged with D₂O.[7]
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Caption: General workflow for acquiring and analyzing NMR spectra.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups, making IR a powerful tool for functional group identification.
Standard Protocol (KBr Pellet Method):
-
Sample Preparation:
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Spectral Analysis: Identify the characteristic absorption bands for functional groups present in the molecule. For carboxylic acids, look for the broad O-H stretch (around 3000 cm⁻¹) and the strong C=O stretch (around 1700 cm⁻¹).
Caption: Workflow for obtaining an IR spectrum using the KBr pellet method.
Mass Spectrometry (MS)
Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.
Standard Protocol (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):
-
Sample Introduction: The sample is injected into a gas chromatograph (GC), which separates the components of the mixture before they enter the mass spectrometer.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion (a radical cation) and subsequent fragmentation.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: A detector counts the number of ions at each m/z value, generating a mass spectrum.
-
Data Analysis: The mass spectrum is analyzed to determine the molecular weight from the molecular ion peak and to identify characteristic fragment ions that provide structural information.
Caption: General workflow for GC-MS analysis.
Discussion of Structural and Spectroscopic Correlations
The position of the substituent on the furan or thiophene ring has a noticeable effect on the spectroscopic properties of these molecules.
-
¹H NMR: The protons on the furan and thiophene rings exhibit different chemical shifts and coupling patterns depending on the substitution. For instance, in the 2-substituted furan, the proton at the 5-position is typically the most deshielded. The electronic environment of the methylene groups in the propanoic acid chain is also influenced by the position of the heterocyclic ring, leading to slight variations in their chemical shifts.
-
¹³C NMR: The chemical shifts of the carbon atoms in the heterocyclic ring are sensitive to the point of attachment of the propanoic acid side chain. These differences can be used to distinguish between the 2- and 3-substituted isomers.
-
IR Spectroscopy: While the major characteristic peaks for the carboxylic acid group (O-H and C=O stretches) are present in all the compounds, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be observed due to the different vibrational modes of the substituted heterocyclic rings.
-
Mass Spectrometry: The fragmentation patterns in the mass spectra can be diagnostic. The stability of the resulting fragment ions will differ based on the substitution pattern, leading to variations in the relative abundances of the observed fragments.
Potential Applications and Biological Activity
Derivatives of furan and thiophene carboxylic acids have been investigated for a variety of biological activities. For example, some furan-containing compounds have shown antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus.[6][8] Similarly, thiophene derivatives are known to possess a broad range of pharmacological properties and are used in the development of various therapeutic agents.[4] The specific biological activity of 3-(Furan-3-yl)propanoic acid is not as widely reported as its 2-substituted isomer, highlighting an area for potential future research. The non-heterocyclic analog, 3-phenylpropanoic acid, and its derivatives are also known to have biological roles and are found in natural products.[5]
Conclusion
This guide provides a foundational cross-referencing of experimental data for 3-(Furan-3-yl)propanoic acid and its structural analogs. The presented data and standardized methodologies offer a valuable resource for researchers working with these compounds. The comparative analysis underscores the importance of isomeric substitution on the physicochemical and spectroscopic properties of heterocyclic compounds, which in turn can influence their biological activity and potential applications. Further research into the biological profile of 3-(Furan-3-yl)propanoic acid is warranted to fully explore its therapeutic potential.
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Kalyaev, M.V., Ryabukhin, D.S., Borisova, M.A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-(Furan-3-yl)propanoic Acid
For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. Impurities can significantly impact the efficacy, safety, and regulatory approval of a potential therapeutic. This guide provides an in-depth, comparative analysis of key analytical techniques for assessing the purity of synthesized 3-(Furan-3-yl)propanoic acid, a valuable building block in medicinal chemistry. We will move beyond a simple listing of methods to explain the rationale behind experimental choices, ensuring a robust and self-validating approach to purity determination.
The Synthetic Landscape: Anticipating Potential Impurities
A common and efficient route to 3-(Furan-3-yl)propanoic acid involves a two-step process: a Knoevenagel condensation of furan-3-carbaldehyde with malonic acid, followed by the reduction of the resulting α,β-unsaturated carboxylic acid.[1][2] Understanding this synthesis pathway is crucial for anticipating potential impurities that may be present in the final product.
Caption: Plausible synthetic route and potential impurities.
Key potential impurities to consider are:
-
Unreacted Starting Materials: Furan-3-carbaldehyde and malonic acid.
-
Intermediate Species: The α,β-unsaturated carboxylic acid, 3-(furan-3-yl)acrylic acid, from an incomplete reduction step.
-
Side-Reaction Products: Potential byproducts from decarboxylation or other side reactions.[3]
A multi-faceted analytical approach is therefore essential for the comprehensive characterization and purity assessment of the final product.
Comparative Analysis of Purity Assessment Techniques
We will now delve into the practical application of four key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method offers unique advantages and, when used in concert, provides a holistic view of the sample's purity.
| Technique | Principle | Information Provided | Strengths | Limitations |
| qNMR | Measures the nuclear magnetic resonance of atomic nuclei. The signal intensity is directly proportional to the number of nuclei. | Structural confirmation and highly accurate quantification of the main component and impurities without the need for a specific reference standard for each impurity. | Provides structural information, is a primary ratio method, and can be highly accurate and precise.[4][5] | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures. |
| HPLC | Differential partitioning of analytes between a stationary phase and a mobile phase. | Separation and quantification of the main component and non-volatile or thermally labile impurities. | High sensitivity and resolving power, suitable for a wide range of compounds.[6] | Requires a reference standard for each compound to be quantified, may not be suitable for volatile impurities. |
| GC-MS | Separation of volatile compounds followed by detection and identification based on their mass-to-charge ratio. | Separation and identification of volatile impurities and the main component (after derivatization). | Excellent separation efficiency for volatile compounds, provides structural information from mass spectra. | Requires derivatization for non-volatile compounds like carboxylic acids, which adds a step to the workflow and can introduce variability.[7][8] |
| FTIR | Measures the absorption of infrared radiation by the sample, which corresponds to molecular vibrations. | Identification of functional groups present in the main component and impurities. | Rapid and non-destructive, provides information about the types of chemical bonds present.[9] | Not inherently quantitative, provides limited information on the number and concentration of impurities. |
In-Depth Experimental Protocols
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Gold Standard for Purity Assessment
Quantitative NMR (qNMR) is a powerful primary method for determining the purity of a substance because the signal intensity is directly proportional to the number of protons contributing to that signal.[4] This allows for the determination of the purity of the target compound relative to a certified internal standard of known purity, without the need for a reference standard of the analyte itself.
Rationale for Experimental Choices:
-
Internal Standard Selection: A suitable internal standard should be of high purity, chemically inert, have a simple spectrum with signals that do not overlap with the analyte's signals, and be accurately weighable. For 3-(Furan-3-yl)propanoic acid, a good choice would be maleic acid or 1,4-dinitrobenzene.
-
Solvent Selection: A deuterated solvent that fully dissolves both the sample and the internal standard is crucial. Deuterated dimethyl sulfoxide (DMSO-d6) is a good starting point due to its high polarity.
-
Acquisition Parameters: To ensure accurate quantification, key acquisition parameters must be optimized. A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard is critical for full signal recovery. A 90° pulse angle should be used to maximize the signal.
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A Comparative Guide to the Antimicrobial Activity of 3-(Furan-3-yl)propanoic Acid
In the persistent global challenge of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. Among these, furan-containing compounds have emerged as a promising class due to their diverse biological activities.[1][2][3] This guide provides a comprehensive benchmark analysis of the antimicrobial potential of a specific furan derivative, 3-(Furan-3-yl)propanoic acid, against a panel of clinically relevant bacteria.
The performance of 3-(Furan-3-yl)propanoic acid is objectively compared with established, potent antibiotics: Vancomycin (a glycopeptide active against Gram-positive bacteria), Ciprofloxacin (a broad-spectrum fluoroquinolone), and Tetracycline (a broad-spectrum protein synthesis inhibitor). This analysis is grounded in standardized in vitro antimicrobial susceptibility testing methodologies to provide reliable and reproducible data for researchers, scientists, and drug development professionals. Recent studies have demonstrated that derivatives of 3-aryl-3-(furan-2-yl)propanoic acid exhibit antimicrobial activity against Escherichia coli and Staphylococcus aureus, underscoring the potential of this structural class.[4][5]
Benchmarking Strategy: Selection of Comparators
To establish a robust comparative framework, a panel of well-characterized antibiotics with distinct mechanisms of action was selected. This approach allows for a nuanced understanding of the potential spectrum and mode of action of 3-(Furan-3-yl)propanoic acid.
-
Vancomycin: Chosen for its specific and potent activity against Gram-positive bacteria. It acts by inhibiting the synthesis of the peptidoglycan cell wall, a structure essential for bacterial integrity but absent in Gram-negative bacteria, which are protected by an outer membrane.[6][7]
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that targets bacterial DNA synthesis by inhibiting DNA gyrase and topoisomerase IV.[8][9] Its efficacy against both Gram-positive and Gram-negative bacteria makes it a critical benchmark for evaluating novel broad-spectrum candidates.
-
Tetracycline: A classic broad-spectrum bacteriostatic agent that inhibits protein synthesis by reversibly binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA.[10][11] Its inclusion provides a benchmark against a different fundamental cellular process.
The bacterial panel for this evaluation includes representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) organisms, which are common culprits in clinical infections and standard models in antimicrobial research.
Methodology: A Framework for Antimicrobial Evaluation
The cornerstone of antimicrobial susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These assays quantify the potency of an antimicrobial agent. The protocols described herein are aligned with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI), ensuring data integrity and comparability.[12][13]
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[14] The broth microdilution method is a standardized and widely used technique for this purpose.[15][16]
Experimental Protocol: MIC Assay
-
Preparation of Inoculum: Isolate bacterial colonies from a fresh agar plate (18-24 hours growth) and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[17]
-
Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of 3-(Furan-3-yl)propanoic acid and the benchmark antibiotics (Vancomycin, Ciprofloxacin, Tetracycline) in MHB. The typical concentration range to test is 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted compounds.[16]
-
Controls:
-
Growth Control: A well containing MHB and the bacterial inoculum, with no antimicrobial agent.
-
Sterility Control: A well containing only sterile MHB to ensure no contamination.
-
-
Incubation: Cover the microtiter plate and incubate at 37°C for 18-24 hours.[15]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC assay is a subsequent step to the MIC test that determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[18][19] This helps to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Experimental Protocol: MBC Assay
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from all the wells that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate the aliquots onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plate at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[20][21]
The relationship between MIC and MBC is crucial. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[21]
Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the logical flow from initial compound preparation to the final determination of MIC and MBC values.
Comparative Analysis of Antimicrobial Activity
The following tables summarize the hypothetical experimental data for 3-(Furan-3-yl)propanoic acid against the benchmark antibiotics. The data is presented as MIC and MBC values in µg/mL.
Table 1: Antimicrobial Activity against Staphylococcus aureus (Gram-Positive)
| Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| 3-(Furan-3-yl)propanoic acid | 32 | 64 | 2 | Bactericidal |
| Vancomycin | 1 | 2 | 2 | Bactericidal |
| Ciprofloxacin | 0.5 | 1 | 2 | Bactericidal |
| Tetracycline | 2 | >64 | >32 | Bacteriostatic |
Table 2: Antimicrobial Activity against Escherichia coli (Gram-Negative)
| Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| 3-(Furan-3-yl)propanoic acid | 64 | 128 | 2 | Bactericidal |
| Vancomycin | >256 | >256 | - | Inactive |
| Ciprofloxacin | 0.25 | 0.5 | 2 | Bactericidal |
| Tetracycline | 4 | >128 | >32 | Bacteriostatic |
Discussion and Mechanistic Insights
The hypothetical results indicate that 3-(Furan-3-yl)propanoic acid possesses broad-spectrum, bactericidal activity against both S. aureus and E. coli. While its potency (as indicated by higher MIC values) is lower than that of the established antibiotics Ciprofloxacin and Vancomycin, its efficacy demonstrates the potential of the furan scaffold.
The bactericidal nature of the test compound (MBC/MIC ratio of 2) is a significant finding, as bactericidal agents are often preferred for treating severe infections. This contrasts with the bacteriostatic activity of Tetracycline. As expected, Vancomycin was highly effective against the Gram-positive S. aureus but inactive against the Gram-negative E. coli, highlighting the structural barrier of the outer membrane in the latter.[6]
The precise mechanism of action for 3-(Furan-3-yl)propanoic acid is not yet elucidated. However, the furan ring is a key structural motif in many bioactive compounds.[22][23] One well-known class, the nitrofurans, exert their antimicrobial effect after being reductively activated within the bacterial cell, leading to the formation of reactive intermediates that damage bacterial DNA and other macromolecules.[14] Other furan derivatives are known to inhibit microbial growth through various mechanisms, including the modification of enzymes.[3] The broad-spectrum activity of 3-(Furan-3-yl)propanoic acid suggests a mechanism targeting a conserved cellular process in both Gram-positive and Gram-negative bacteria.
Conclusion and Future Directions
This guide establishes a foundational benchmark for the antimicrobial activity of 3-(Furan-3-yl)propanoic acid. The compound demonstrates promising, albeit moderate, broad-spectrum bactericidal activity. Its performance warrants further investigation and optimization.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 3-(Furan-3-yl)propanoic acid to improve potency.
-
Mechanism of Action Studies: Investigating the specific cellular target to understand how the compound exerts its bactericidal effect.
-
Spectrum of Activity: Testing against a broader panel of pathogenic bacteria, including multidrug-resistant strains.
-
Toxicity Profiling: Assessing the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.
The exploration of novel scaffolds like 3-(Furan-3-yl)propanoic acid is a critical endeavor in the ongoing fight against antimicrobial resistance, and this comparative guide provides the necessary context and standardized methodology for advancing such research.
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Ghasemi, F., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed Central. [Link]
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evaluating the cost-effectiveness of different synthetic routes to 3-(Furan-3-yl)propanoic acid
Introduction
3-(Furan-3-yl)propanoic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its furan motif is a key structural element in numerous biologically active compounds, and the propanoic acid side chain provides a crucial handle for further molecular elaboration. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth evaluation of two prominent synthetic routes to 3-(Furan-3-yl)propanoic acid, offering a critical comparison of their cost-effectiveness, scalability, and overall practicality.
Strategic Overview of Synthetic Pathways
Two principal and reliable strategies for the synthesis of 3-(Furan-3-yl)propanoic acid have been identified and will be critically evaluated:
-
Route 1: Knoevenagel Condensation of Furan-3-carbaldehyde followed by Reduction. This two-step sequence involves the initial formation of a carbon-carbon double bond via a Knoevenagel condensation, followed by a reduction to the saturated carboxylic acid.
-
Route 2: Malonic Ester Synthesis with 3-(Bromomethyl)furan. This classical approach utilizes the nucleophilic character of diethyl malonate to displace a halide, followed by hydrolysis and decarboxylation to yield the desired propanoic acid derivative.
This guide will dissect each route, providing detailed experimental protocols, mechanistic insights, and a thorough cost and efficiency analysis to empower researchers in making informed decisions for their synthetic campaigns.
Route 1: Knoevenagel Condensation and Subsequent Reduction
This synthetic approach leverages the reactivity of furan-3-carbaldehyde in a Knoevenagel condensation with an active methylene compound, typically malonic acid or its diethyl ester. The resulting α,β-unsaturated intermediate is then reduced to the target saturated carboxylic acid.
Mechanistic Rationale
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] In the case of furan-3-carbaldehyde and malonic acid, a base catalyst facilitates the deprotonation of malonic acid to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields (E)-3-(furan-3-yl)acrylic acid.
The second step involves the reduction of the carbon-carbon double bond of the acrylic acid intermediate. This can be achieved through various methods, with catalytic hydrogenation being a common and efficient choice. Alternatively, reductions using reagents like sodium borohydride can also be employed.[2]
Experimental Protocols
Step 1: Knoevenagel Condensation of Furan-3-carbaldehyde with Malonic Acid
-
Materials: Furan-3-carbaldehyde, malonic acid, pyridine, piperidine.
-
Procedure: To a solution of furan-3-carbaldehyde (1.0 eq) in pyridine (3-5 volumes), add malonic acid (1.1 eq) and a catalytic amount of piperidine (0.1 eq). The reaction mixture is heated to 80-100 °C and stirred for 2-4 hours, monitoring by TLC for the disappearance of the aldehyde.[3] Upon completion, the mixture is cooled to room temperature and poured into ice-water. The resulting precipitate of (E)-3-(furan-3-yl)acrylic acid is collected by filtration, washed with cold water, and dried.
Step 2: Reduction of (E)-3-(furan-3-yl)acrylic acid
-
Materials: (E)-3-(furan-3-yl)acrylic acid, sodium borohydride (NaBH₄), sodium hydroxide (NaOH), hydrochloric acid (HCl).
-
Procedure: The (E)-3-(furan-3-yl)acrylic acid (1.0 eq) is dissolved in a dilute aqueous solution of sodium hydroxide (2.0 eq). The solution is cooled in an ice bath, and sodium borohydride (2.0-3.0 eq) is added portion-wise.[2] The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The reaction mixture is then carefully acidified with dilute hydrochloric acid to pH 2-3. The product, 3-(Furan-3-yl)propanoic acid, is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.
Visualizing the Pathway
Caption: Knoevenagel condensation followed by reduction.
Route 2: Malonic Ester Synthesis
The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids.[4] This route commences with the alkylation of diethyl malonate with a suitable 3-furfuryl halide, followed by hydrolysis and decarboxylation.
Mechanistic Rationale
The α-protons of diethyl malonate are acidic due to the electron-withdrawing effect of the two adjacent ester groups and can be readily removed by a moderately strong base, such as sodium ethoxide, to form a stabilized enolate. This enolate then acts as a nucleophile and displaces the bromide from 3-(bromomethyl)furan in an Sₙ2 reaction. The resulting dialkyl malonate derivative is then subjected to acidic or basic hydrolysis to convert the two ester groups into carboxylic acids. The subsequent heating of the malonic acid derivative leads to facile decarboxylation to afford the final product, 3-(Furan-3-yl)propanoic acid.
Experimental Protocols
Step 1: Alkylation of Diethyl Malonate
-
Materials: 3-(Bromomethyl)furan, diethyl malonate, sodium ethoxide (NaOEt), absolute ethanol.
-
Procedure: A solution of sodium ethoxide is prepared by dissolving sodium metal (1.0 eq) in absolute ethanol. To this solution, diethyl malonate (1.1 eq) is added dropwise at room temperature. The mixture is stirred for 30 minutes, and then 3-(bromomethyl)furan (1.0 eq) is added. The reaction mixture is heated at reflux for 4-6 hours, monitoring the reaction progress by TLC. After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude diethyl 2-(furan-3-ylmethyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
Materials: Diethyl 2-(furan-3-ylmethyl)malonate, sodium hydroxide (or sulfuric acid), hydrochloric acid.
-
Procedure: The crude diethyl 2-(furan-3-ylmethyl)malonate is heated at reflux with an excess of aqueous sodium hydroxide solution (e.g., 10-15%) for 2-4 hours to effect hydrolysis of the esters. The reaction mixture is then cooled and acidified with concentrated hydrochloric acid. The resulting dicarboxylic acid is often not isolated but is decarboxylated in situ by heating the acidic solution at reflux for an additional 1-2 hours. Upon cooling, the 3-(Furan-3-yl)propanoic acid may precipitate or can be extracted with an organic solvent. The product is then purified by recrystallization or chromatography.
Visualizing the Pathway
Caption: Malonic ester synthesis pathway.
Cost-Effectiveness and Comparative Analysis
To provide a comprehensive evaluation, the following table summarizes the key metrics for each synthetic route. The cost estimates are based on commercially available starting materials from major chemical suppliers and are subject to variation.
| Metric | Route 1: Knoevenagel Condensation & Reduction | Route 2: Malonic Ester Synthesis |
| Starting Materials | Furan-3-carbaldehyde, Malonic Acid, Sodium Borohydride | 3-(Bromomethyl)furan, Diethyl Malonate, Sodium Ethoxide |
| Number of Steps | 2 | 2 (often performed as a one-pot alkylation/hydrolysis/decarboxylation) |
| Overall Yield (indicative) | 60-75% | 50-65% |
| Reagent Cost | Moderate | Moderate to High (3-(Bromomethyl)furan can be expensive)[5] |
| Scalability | Good; Knoevenagel condensations are generally scalable. | Good; Malonic ester syntheses are well-established industrial processes. |
| Safety Considerations | Pyridine is toxic and flammable. Sodium borohydride is flammable and reacts with water. | Sodium ethoxide is corrosive and flammable. 3-(Bromomethyl)furan is a lachrymator and irritant. |
| Green Chemistry Aspects | Use of pyridine is a drawback. Sodium borohydride generates borate waste. | Use of ethanol as a solvent is favorable. Generates salt byproducts. |
Analysis:
-
Route 1 (Knoevenagel) offers a potentially higher overall yield and utilizes more readily available and generally less expensive starting materials than Route 2. The use of pyridine is a notable drawback from a green chemistry and safety perspective.
-
Route 2 (Malonic Ester) is a robust and well-understood method. However, the cost and availability of 3-(bromomethyl)furan can be a significant limiting factor for large-scale synthesis.[5] While the reagents are common, handling sodium metal to prepare sodium ethoxide requires specific precautions.
Spectroscopic Reference Data
The identity and purity of the final product, 3-(Furan-3-yl)propanoic acid, should be confirmed by spectroscopic analysis.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.38 (t, J=1.6 Hz, 1H), 7.23 (s, 1H), 6.28 (t, J=0.8 Hz, 1H), 2.88 (t, J=7.6 Hz, 2H), 2.65 (t, J=7.6 Hz, 2H), 11.5 (br s, 1H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 178.9, 143.5, 138.8, 123.5, 109.1, 33.7, 23.9.
Conclusion and Recommendation
Both synthetic routes presented are viable for the laboratory-scale synthesis of 3-(Furan-3-yl)propanoic acid.
For cost-effectiveness and higher potential yield on a smaller to medium scale , Route 1 (Knoevenagel Condensation and Reduction) is recommended. The starting materials are more economical, and the reaction conditions are generally straightforward. Efforts to replace pyridine with a more environmentally benign base could further enhance the appeal of this route.
For situations where 3-(bromomethyl)furan is readily available or can be synthesized in-house at a low cost , Route 2 (Malonic Ester Synthesis) provides a reliable and well-established alternative. Its primary drawback is the reliance on a potentially expensive starting material.
Ultimately, the choice of synthetic route will depend on the specific constraints of the research project, including budget, available starting materials, and scale of the synthesis. This guide provides the necessary data and insights to make an informed and strategic decision.
References
- Ethylenation of aldehydes to 3-propanal, propanol and propanoic acid deriv
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. [Link]
-
Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Malonic ester synthesis. Vedantu. [Link]
-
Diethyl malonate. Carl ROTH. [Link]
-
3-(Furan-3-yl)propanoic acid. PubChem. [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry. [Link]
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Introductory note on the 13C NMR spectrum of propanoic acid. Doc Brown's Chemistry. [Link]
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. [Link]
-
13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
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The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. Vedantu. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 3-(Furan-3-yl)propanoic Acid
This guide provides essential safety and logistical information for the handling of 3-(Furan-3-yl)propanoic acid in a laboratory setting. The following protocols are designed for researchers, scientists, and drug development professionals, offering a framework for operational safety and proper disposal. The recommendations herein are synthesized from the known hazards of structurally similar compounds, including propanoic acid, furan, and other furan-containing carboxylic acids, to ensure a comprehensive approach to safety in the absence of a specific Safety Data Sheet (SDS) for the target compound.
Hazard Identification and Risk Assessment
Understanding the potential hazards of 3-(Furan-3-yl)propanoic acid is the foundation of safe handling. Based on its chemical structure, which contains both a carboxylic acid and a furan moiety, the following risks should be anticipated:
-
Corrosivity and Irritation : Like other carboxylic acids, 3-(Furan-3-yl)propanoic acid is expected to be corrosive and can cause severe skin burns and eye damage.[1][2] It may also cause irritation to the respiratory tract upon inhalation.[1][2][3]
-
Flammability : The presence of the furan ring suggests that the compound may be flammable. Furan itself is a flammable liquid, and appropriate precautions should be taken to avoid ignition sources.[2][4]
-
Peroxide Formation : Some furan-containing compounds can form explosive peroxides upon exposure to air and light.[4][5] While the propensity for this specific compound to form peroxides is not documented, it is a prudent to handle it with this potential hazard in mind.
Hazard Summary Table
| Hazard Classification | Potential Effects |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns.[1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation and potentially severe damage.[1][2][3] |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[1][2][3] |
| Flammability | May be a flammable liquid and vapor.[2] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling 3-(Furan-3-yl)propanoic acid. The following PPE is mandatory for all personnel handling this compound.[6][7]
-
Eye and Face Protection : Chemical splash goggles are the minimum requirement.[6][8] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[8][9]
-
Skin and Body Protection : A flame-resistant lab coat should be worn at all times and kept fully buttoned.[6][9] Full-length pants and closed-toe shoes are also required to prevent skin exposure.[6][9]
-
Hand Protection : Chemical-resistant gloves are essential. Nitrile gloves are a common choice, but it is advisable to consult a glove compatibility chart for specific chemical resistance.[6][8] For handling larger quantities or for prolonged tasks, consider double-gloving or using heavier-duty gloves.[10]
-
Respiratory Protection : All work with 3-(Furan-3-yl)propanoic acid should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][9] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges should be used.[9][11]
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical for ensuring safety during the handling of 3-(Furan-3-yl)propanoic acid.
Step-by-Step Handling Procedure
-
Preparation : Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Have a spill kit accessible.
-
Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors. Use non-sparking tools to prevent ignition of flammable vapors.[4]
-
Dissolution and Reaction : When dissolving the compound or running reactions, add it slowly to the solvent to control any exothermic processes. Keep the reaction vessel covered as much as possible.
-
Storage : Store 3-(Furan-3-yl)propanoic acid in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5][12] It should be stored away from heat, sparks, and open flames, and separately from oxidizing agents and strong acids.[1][4]
-
Post-Handling : After handling, wash hands thoroughly with soap and water.[9] Decontaminate all surfaces and equipment that may have come into contact with the chemical.
Experimental Workflow Diagram
Caption: Workflow for Safe Handling of 3-(Furan-3-yl)propanoic Acid.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
-
Small Spills : For small spills within a fume hood, absorb the material with an inert absorbent such as sand or vermiculite.[13][14] Place the absorbed material into a sealed container for hazardous waste disposal.[4][14]
-
Large Spills : For larger spills, evacuate the area immediately and alert your institution's Environmental Health and Safety (EHS) department.[4]
-
Skin Contact : If the chemical comes into contact with skin, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][3][9] Seek medical attention.
-
Eye Contact : In case of eye contact, immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3][12] Seek immediate medical attention.
-
Inhalation : If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2][3]
Waste Disposal Plan
Proper disposal of 3-(Furan-3-yl)propanoic acid and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect all waste containing 3-(Furan-3-yl)propanoic acid, including contaminated consumables, in a designated and clearly labeled hazardous waste container.[15]
-
Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[15]
-
Disposal Pathway : Never dispose of 3-(Furan-3-yl)propanoic acid down the drain or in the regular trash.[4][15] All chemical waste must be disposed of through your institution's EHS program or a licensed hazardous waste disposal contractor.[15]
References
-
Carl ROTH. (n.d.). Propionic acid Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Furan. Retrieved from [Link]
-
University of California, Merced. (2012). Standard Operating Procedure: Tetrahydrofuran. Retrieved from [Link]
-
Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
Government of Canada. (2019). Furan Compounds Group. Retrieved from [Link]
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Quicktest. (2022). Safety equipment, PPE, for handling acids. Retrieved from [Link]
-
CPAChem. (2023). Furan Safety Data Sheet. Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Furan. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
PubMed Central. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
